molecular formula C11H11FO2 B1603195 Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate CAS No. 943111-83-9

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Cat. No.: B1603195
CAS No.: 943111-83-9
M. Wt: 194.2 g/mol
InChI Key: PYHCKEAPWABESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHCKEAPWABESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602571
Record name Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943111-83-9
Record name Methyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Executive Summary

This technical guide provides a comprehensive overview of the known and predicted . Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structural information, core physical properties, spectroscopic data, and safety protocols. While experimental data for this specific compound is limited in public literature, this guide establishes a robust profile through structural analogy, predictive methodologies, and established analytical protocols. The methodologies for determining critical parameters such as solubility and lipophilicity (logP) are detailed, providing a practical framework for empirical validation. The structural motif of a substituted phenylcyclopropane is significant in medicinal chemistry, and understanding the properties of this model compound can inform the design and development of more complex molecules.

Compound Identification and Structure

This compound is a derivative of cyclopropanecarboxylic acid, featuring a 4-fluorophenyl group attached to the C1 position of the cyclopropane ring and a methyl ester functional group.

Chemical Structure

The structure consists of a strained three-membered cyclopropane ring, which imparts unique conformational and electronic properties. The 4-fluorophenyl group introduces aromaticity and a polar C-F bond, while the methyl ester group provides a site for hydrogen bond acceptance and potential hydrolysis.

Caption: 2D representation of this compound.

Nomenclature and Identifiers
IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 943111-83-9[1][2]
Molecular Formula C₁₁H₁₁FO₂[1][3]
Molecular Weight 194.21 g/mol [1]
InChI Key PYHCKEAPWABESH-UHFFFAOYSA-N[1]
Synonyms This compound[2]

Core Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development.

PropertyValueCommentsReference
Physical State Solid-Liquid MixtureReported by one supplier; requires empirical confirmation.[1]
Melting Point Data not availableExpected to be a low-melting solid or oil at room temperature.[1][2]
Boiling Point Data not availableExpected to be >200 °C at atmospheric pressure.[2]
Solubility Data not availablePredicted to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate; poorly soluble in water.[2]
logP (calc.) ~2.5 - 3.5Predicted value. A positive logP indicates higher lipophilicity.
pKa Not ApplicableAs a neutral ester, it lacks a readily ionizable proton for typical pKa determination.
Solubility Profile

Theoretical Basis: The principle of "like dissolves like" governs solubility.[4] This compound possesses both polar (ester, C-F bond) and non-polar (phenyl and cyclopropyl rings) regions. The large non-polar surface area suggests that its solubility in water will be low. However, it is expected to be readily soluble in common organic solvents.

Experimental Causality: Determining the solubility profile is fundamental for designing reaction conditions, purification strategies (like recrystallization), and formulations for biological assays. A systematic approach using a panel of solvents with varying polarities provides a comprehensive understanding.

A detailed, standardized protocol for determining solubility is provided in Section 6.1 .

Caption: Workflow for preliminary solubility assessment.

Lipophilicity: Partition Coefficient (logP)

Theoretical Basis: The n-octanol/water partition coefficient (P) is a measure of a compound's differential solubility between these two immiscible phases.[5] It is expressed as a logarithm (logP) and is a key indicator of lipophilicity ("fat-loving") versus hydrophilicity ("water-loving").[6]

  • logP < 0: More hydrophilic

  • logP > 0: More lipophilic

Importance in Drug Development: Lipophilicity profoundly affects a drug candidate's ability to cross cell membranes, bind to plasma proteins, and reach its target. A logP value between 1 and 3 is often considered a good starting point for oral bioavailability, though this is highly dependent on the specific target and molecular class.[7]

Experimental Causality: The shake-flask method, while traditional, remains the gold standard for its accuracy in determining logP.[5] It directly measures the concentration of the analyte in each phase after equilibrium is reached, providing a definitive value. High-performance liquid chromatography (HPLC) offers a faster, alternative method.[8]

A detailed protocol for the shake-flask method is provided in Section 6.2 .

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity, structure, and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9] Based on established chemical shift principles, the following signals can be predicted for this compound.[10][11]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.4Multiplet (dd)2HAr-H (ortho to F)Aromatic protons adjacent to the electron-withdrawing fluorine atom are deshielded.
~ 6.9 - 7.1Multiplet (t)2HAr-H (meta to F)Aromatic protons coupled to both the other aromatic protons and the fluorine atom.
~ 3.7Singlet3H-OCH₃Protons of the methyl ester group are deshielded by the adjacent oxygen.
~ 1.6 - 1.8Multiplet2HCyclopropyl-HDiastereotopic protons on the cyclopropane ring adjacent to the phenyl group.
~ 1.2 - 1.4Multiplet2HCyclopropyl-HDiastereotopic protons on the cyclopropane ring adjacent to the ester group.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~ 173C=O (Ester)Carbonyl carbon, highly deshielded.
~ 162 (d, ¹JCF ≈ 245 Hz)Ar-C (C-F)Aromatic carbon directly bonded to fluorine, shows characteristic large coupling constant.
~ 135Ar-C (ipso)Quaternary aromatic carbon attached to the cyclopropane ring.
~ 130 (d, ³JCF ≈ 8 Hz)Ar-CH (ortho to F)Aromatic CH carbons ortho to the fluorine.
~ 115 (d, ²JCF ≈ 21 Hz)Ar-CH (meta to F)Aromatic CH carbons meta to the fluorine.
~ 52-OCH₃Methyl carbon of the ester.
~ 35C (ipso)Quaternary carbon of the cyclopropane ring.
~ 18CH₂Methylene carbons of the cyclopropane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12]

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H StretchAromatic & Cyclopropyl C-H
~ 2950C-H StretchAliphatic (Methyl) C-H
~ 1725 C=O Stretch Ester Carbonyl (Strong, Sharp)
~ 1600, 1500C=C StretchAromatic Ring
~ 1250 - 1100C-O StretchEster C-O
~ 1220C-F StretchAryl Fluoride
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

  • Expected Molecular Ion (M⁺): m/z = 194.07, corresponding to the molecular formula C₁₁H₁₁FO₂.

  • High-Resolution MS (HRMS): Would provide an exact mass measurement to confirm the elemental composition.

Synthesis and Potential Applications

While specific synthetic routes for this exact methyl ester are not widely published, its structure can be achieved through standard organic chemistry transformations. A plausible route involves the esterification of the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclopropanecarboxylic acid[13], which can be synthesized from precursors like 1,1-cyclopropanedicarboxylic acid and 4-fluoroaniline.[14]

The true value of this compound lies in its role as a structural building block. The 1-phenylcyclopropane motif is of significant interest in medicinal chemistry. A structurally related compound, Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate , is a key intermediate in the synthesis of Cabozantinib [15][16][17], a potent tyrosine kinase inhibitor used in cancer therapy. This highlights the potential utility of this compound and its derivatives in the construction of biologically active molecules.

Safety and Handling

Based on data for the compound and structurally similar molecules, appropriate safety precautions must be observed.[1]

GHS Hazard Information:

Hazard CodeStatementPictogram
H302Harmful if swallowedGHS07 (Harmful)
H315Causes skin irritationGHS07 (Irritant)
H319Causes serious eye irritationGHS07 (Irritant)
H335May cause respiratory irritationGHS07 (Irritant)

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[19]

  • Storage: Store in a tightly sealed container in a dry, cool place.[3] Recommended storage temperature is room temperature.[1]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[18]

Experimental Protocols

The following protocols describe standard, validated methods for determining key physicochemical properties.

Protocol: Determination of Solubility

This protocol provides a semi-quantitative assessment of solubility in various solvents.

  • Preparation: Label a series of small glass vials, one for each solvent to be tested (e.g., Water, Methanol, Ethyl Acetate, Dichloromethane, DMSO).

  • Aliquot Compound: Accurately weigh approximately 2-5 mg of this compound into each vial.

  • Solvent Addition: Add the selected solvent to the first vial in 100 µL increments.

  • Mixing: After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.

  • Titration: Continue adding solvent in increments up to a total volume of 1 mL. Record the volume at which complete dissolution occurs.

  • Classification:

    • Very Soluble: Dissolves in < 0.5 mL.

    • Soluble: Dissolves in 0.5 - 1.0 mL.

    • Sparingly Soluble: Some dissolution, but solid remains at 1.0 mL.

    • Insoluble: No visible dissolution.

  • Repeat: Repeat steps 3-7 for each solvent.

Protocol: Determination of n-Octanol/Water Partition Coefficient (logP) via Shake-Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107.

  • Phase Preparation:

    • Prepare a sufficient quantity of n-octanol and reagent-grade water (or a suitable buffer, e.g., pH 7.4 phosphate buffer, for drug discovery applications).

    • Pre-saturate the n-octanol by stirring it with water for 24 hours. Similarly, pre-saturate the water by stirring it with n-octanol.

    • Separate the two phases using a separatory funnel and allow them to stand until clear. This step is critical to prevent volume changes during the experiment.[8]

  • Stock Solution: Prepare a stock solution of the test compound in pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the stock solution with a precise volume of the pre-saturated water. A phase volume ratio that ensures detectable concentrations in both phases should be used (e.g., 5 mL of octanol phase and 5 mL of aqueous phase).

    • Cap the vessel tightly and shake vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC). A calibration curve must be prepared for each phase.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

      • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • The logP is the base-10 logarithm of P:

      • logP = log₁₀(P)[5][6]

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep1 Pre-saturate n-octanol and water with each other prep2 Prepare stock solution of compound in saturated octanol prep1->prep2 exp1 Combine known volumes of octanol and aqueous phases prep2->exp1 exp2 Shake vigorously to reach equilibrium exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 an1 Sample each phase exp3->an1 an2 Measure concentration in each phase via HPLC or UV-Vis an1->an2 an3 Calculate P = [C]oct / [C]aq an2->an3 an4 Calculate logP = log10(P) an3->an4 result Final logP Value an4->result

Caption: Experimental workflow for logP determination via the shake-flask method.

References

Sources

An In-depth Technical Guide to Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 943111-83-9

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a fascinating molecule that holds significant potential as a versatile building block in the realms of medicinal chemistry and materials science. Its structure, which marries the rigid, strained cyclopropane ring with the electronically distinct 4-fluorophenyl group, offers a unique combination of lipophilicity, metabolic stability, and conformational constraint. The presence of the fluorine atom and the methyl ester functionality further enhances its utility, providing handles for subsequent chemical modifications and influencing its pharmacokinetic properties. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on the underlying scientific principles that govern its reactivity and utility.

Molecular Structure and Properties

The unique three-dimensional structure of this compound is central to its chemical behavior. The cyclopropane ring, a three-membered carbocycle, is highly strained and possesses "bent" bonds with significant p-character. This imparts alkene-like properties to the ring, influencing its reactivity. The 4-fluorophenyl group, attached directly to the cyclopropane ring, is an important pharmacophore. The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring and participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 943111-83-9Chemical Abstracts Service
Molecular Formula C₁₁H₁₁FO₂Calculated
Molecular Weight 194.20 g/mol Calculated
Appearance No data available-
Melting Point No data available-
Boiling Point No data available-
Solubility No data available-

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached in a two-step process: the formation of the core 1-(4-fluorophenyl)cyclopropanecarboxylic acid, followed by its esterification.

Part 1: Synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic Acid

The key challenge in synthesizing the precursor acid lies in the construction of the sterically hindered 1,1-disubstituted cyclopropane ring. Several synthetic strategies can be employed, with the choice often dictated by the availability of starting materials and desired scale. A common and effective method involves the cyclopropanation of a suitable alkene.

One plausible route begins with (4-fluorophenyl)acetonitrile. This starting material can be reacted with 1,2-dibromoethane in the presence of a strong base, such as sodium amide in liquid ammonia or sodium hydride in a suitable aprotic solvent like DMSO or DMF. The reaction proceeds via a nucleophilic substitution mechanism, where the carbanion generated from the deprotonation of the acetonitrile attacks the dibromoethane, leading to the formation of the cyclopropane ring. Subsequent hydrolysis of the nitrile functionality under acidic or basic conditions yields the desired 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

Alternatively, transition-metal-catalyzed cyclopropanation reactions offer a powerful approach.[1] For instance, the reaction of a diazo compound, such as ethyl diazoacetate, with 4-fluorostyrene in the presence of a rhodium or copper catalyst can generate the corresponding cyclopropanecarboxylate ester. Hydrolysis of the ester would then provide the carboxylic acid. The choice of catalyst and ligands is crucial for controlling the stereoselectivity of the reaction, although for a 1,1-disubstituted cyclopropane, this is not a primary concern.

Another established method for cyclopropanation is the Simmons-Smith reaction, which involves the use of a carbenoid species generated from diiodomethane and a zinc-copper couple.[2][3][4][5][6] This reaction is particularly useful for its functional group tolerance and stereospecificity.

G cluster_0 Synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic Acid 4-Fluorophenylacetonitrile 4-Fluorophenylacetonitrile 1,2-Dibromoethane 1,2-Dibromoethane Base (e.g., NaNH2) Base (e.g., NaNH2) 1-(4-Fluorophenyl)cyclopropanecarbonitrile 1-(4-Fluorophenyl)cyclopropanecarbonitrile Hydrolysis Hydrolysis 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Part 2: Esterification to this compound

With the carboxylic acid precursor in hand, the final step is a standard esterification. The Fischer esterification is a classic and reliable method for this transformation.[7][8]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in a large excess of anhydrous methanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The nucleophilic attack of methanol on the protonated carbonyl group, followed by the elimination of water, drives the formation of the methyl ester.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

G cluster_1 Esterification Workflow Carboxylic Acid 1-(4-fluorophenyl)cyclopropanecarboxylic Acid Methanol Methanol Acid Catalyst H+ (e.g., H2SO4) Reaction Reflux Workup Workup Purification Purification Product This compound

Analytical Characterization

While specific spectral data for this compound is not widely published, its structure allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons of the 4-fluorophenyl group would appear as multiplets in the range of δ 7.0-7.5 ppm. - The methyl ester protons would be a singlet at approximately δ 3.7 ppm.[9] - The diastereotopic methylene protons of the cyclopropane ring would appear as two multiplets in the upfield region, typically between δ 1.0-2.0 ppm.[10]
¹³C NMR - The carbonyl carbon of the ester would be observed around δ 170-175 ppm. - Aromatic carbons would appear in the δ 115-165 ppm region, with the carbon attached to fluorine showing a large C-F coupling constant. - The methyl carbon of the ester would be around δ 52 ppm. - The quaternary and methylene carbons of the cyclopropane ring would be in the upfield region, typically δ 15-35 ppm.
IR Spectroscopy - A strong C=O stretching vibration for the ester carbonyl group around 1730 cm⁻¹. - C-O stretching vibrations for the ester between 1100-1300 cm⁻¹. - C-H stretching vibrations for the aromatic and cyclopropyl groups around 3000-3100 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. - A C-F stretching vibration around 1220 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) would be observed at m/z = 194.07. - Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable scaffold for the design of novel bioactive molecules and advanced materials.

  • Medicinal Chemistry: The cyclopropane ring is increasingly recognized as a "bioisostere" for a phenyl ring or a gem-dimethyl group. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. The 4-fluorophenyl moiety is a common feature in many approved drugs, where the fluorine atom can improve metabolic stability and binding interactions. Therefore, this molecule can serve as a key intermediate for the synthesis of novel drug candidates targeting a wide range of diseases.

  • Agrochemicals: The incorporation of cyclopropane and fluorinated phenyl groups has been a successful strategy in the development of modern pesticides and herbicides. These structural motifs can enhance the biological activity and improve the environmental profile of the compounds.

  • Materials Science: Arylcyclopropane derivatives can be used as monomers for the synthesis of specialty polymers with unique thermal and optical properties. The rigidity of the cyclopropane unit can lead to polymers with high glass transition temperatures and interesting liquid crystalline behavior.

G cluster_apps Potential Applications Core {this compound | CAS: 943111-83-9} MedChem Medicinal Chemistry | - Bioisostere - Conformational Rigidity - Metabolic Stability Core->MedChem Building Block AgroChem Agrochemicals | - Enhanced Bioactivity - Improved Environmental Profile Core->AgroChem Scaffold MatSci Materials Science | - Specialty Polymers - High Tg - Liquid Crystals Core->MatSci Monomer

Conclusion

This compound is a molecule with significant untapped potential. While detailed experimental data for this specific compound is currently limited in the public domain, its synthesis can be reliably achieved through established organic chemistry methodologies. Its unique structural and electronic properties make it a highly attractive building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further research into the reactivity and applications of this compound is warranted and is likely to uncover novel and valuable chemical entities.

References

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]

  • PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

  • Chemsrc. METHYL 1-[(4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE. [Link]

  • PubChem. Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate. [Link]

  • Google Patents. CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • ResearchGate. Transition‐metal catalyzed asymmetric intramolecular cyclopropanation. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. In Organic Reactions (pp. 1-415). John Wiley & Sons, Inc.
  • Wikipedia. Simmons–Smith reaction. [Link]

  • AWS. Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. [Link]

  • National Institutes of Health. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • Organic Chemistry Tutor. Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Data. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Pharmaffiliates. CAS No : 1345847-71-3 | Product Name : Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • National Institutes of Health. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. [Link]

  • ACS Publications. Doubly Activated Cyclopropanes as Synthetic Precursors for the Preparation of 4-Nitro- and 4-Cyano-dihydropyrroles and Pyrroles. [Link]

  • ResearchGate. Cyclopropanation Using an Iron-Containing Methylene Transfer Reagent: 1,1-Diphenylcyclopropane. [Link]

  • SciSpace. Zinc-Catalyzed β-Allylation of Cyclopropanols via Enolized Homoenolate. [Link]

  • ResearchGate. Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. [Link]

  • WIPO Patentscope. WO/2014/079344 METHOD FOR PREPARING 1-(4-CHLOROPHENYL)-2-CYCLOPROPYL-1-PROPANONE AND INTERMEDIATE THEREOF. [Link]

Sources

A Guide to the Structural Elucidation of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a molecule of significant interest within contemporary drug discovery and development. The 1-arylcyclopropane motif is a key structural feature in a variety of biologically active compounds, prized for its ability to introduce conformational rigidity and unique electronic properties. The presence of a fluorine atom on the phenyl ring further modulates the molecule's lipophilicity and metabolic stability, making it an attractive scaffold for medicinal chemists.

This technical guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structural elucidation of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to confirm the chemical identity and purity of this and structurally related compounds. We will delve into the core spectroscopic techniques, explaining not just the "how" but also the "why" behind the experimental choices and data interpretation.

Molecular Structure and Significance

The structure of this compound is characterized by a central cyclopropane ring, substituted at the quaternary C1 position with both a 4-fluorophenyl group and a methyl ester group. This unique arrangement presents a fascinating challenge and opportunity for spectroscopic analysis.

Caption: Molecular structure of this compound.

Synthesis Pathway

A common synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclopropanecarboxylic acid. This precursor can be synthesized through various methods, including the reaction of 4-fluorophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_acid Carboxylic Acid Precursor cluster_final Final Product 4-fluorophenylacetonitrile 4-fluorophenylacetonitrile 1-(4-fluorophenyl)cyclopropanecarbonitrile 1-(4-fluorophenyl)cyclopropanecarbonitrile 4-fluorophenylacetonitrile->1-(4-fluorophenyl)cyclopropanecarbonitrile NaH, 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->1-(4-fluorophenyl)cyclopropanecarbonitrile 1-(4-fluorophenyl)cyclopropanecarboxylic acid 1-(4-fluorophenyl)cyclopropanecarboxylic acid 1-(4-fluorophenyl)cyclopropanecarbonitrile->1-(4-fluorophenyl)cyclopropanecarboxylic acid Acid or Base Hydrolysis This compound This compound 1-(4-fluorophenyl)cyclopropanecarboxylic acid->this compound Methanol, Acid Catalyst (e.g., H2SO4)

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Verification

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~ 7.3 - 7.5Multiplet2HAr-H (ortho to F)Aromatic protons deshielded by the electronegative fluorine and the cyclopropane ring.
~ 7.0 - 7.2Multiplet2HAr-H (meta to F)Aromatic protons with less deshielding compared to the ortho protons.
3.68Singlet3H-OCHTypical chemical shift for methyl ester protons.[2]
~ 1.6 - 1.8Multiplet2HCyclopropane CHDiastereotopic methylene protons of the cyclopropane ring.
~ 1.2 - 1.4Multiplet2HCyclopropane CHDiastereotopic methylene protons of the cyclopropane ring.

Causality in Spectral Features:

  • The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings.

  • The methyl ester protons will appear as a sharp singlet as there are no adjacent protons to couple with.

  • The four protons on the cyclopropane ring are diastereotopic due to the chiral center at C1 (even though the molecule is achiral overall, the local environment makes the protons inequivalent). This results in two distinct multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum and assign the chemical shifts based on known ranges for different carbon types.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentJustification
~ 174C =O (Ester)Characteristic chemical shift for a carbonyl carbon in an ester.
~ 162 (d, J ≈ 245 Hz)C -F (Aromatic)The carbon directly attached to fluorine will be a doublet with a large one-bond C-F coupling constant.
~ 138 (d, J ≈ 3 Hz)Quaternary Ar-C The aromatic carbon attached to the cyclopropane ring will be a doublet due to a smaller three-bond C-F coupling.
~ 130 (d, J ≈ 8 Hz)Ar-C H (ortho to F)Aromatic CH carbons ortho to the fluorine will show a two-bond C-F coupling.
~ 115 (d, J ≈ 21 Hz)Ar-C H (meta to F)Aromatic CH carbons meta to the fluorine will show a three-bond C-F coupling.
~ 52-OC H₃Typical chemical shift for a methyl ester carbon.
~ 35Quaternary C (Cyclopropane)The quaternary carbon of the cyclopropane ring.
~ 17C H₂ (Cyclopropane)The methylene carbons of the cyclopropane ring.

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the proposed structure. Furthermore, advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively link the proton and carbon signals, confirming the connectivity of the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its elemental composition and aspects of its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data (EI)

m/zProposed Fragment
194[M]⁺ (Molecular Ion)
135[M - COOCH₃]⁺
109[C₆H₄F]⁺

Fragmentation Pathway:

fragmentation_pathway This compound (m/z 194) This compound (m/z 194) Fragment (m/z 135) Fragment (m/z 135) This compound (m/z 194)->Fragment (m/z 135) - •COOCH₃ Fluorophenyl cation (m/z 109) Fluorophenyl cation (m/z 109) Fragment (m/z 135)->Fluorophenyl cation (m/z 109) - C₃H₄

Caption: A plausible fragmentation pathway for this compound under Electron Ionization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample with infrared light over the range of approximately 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3080C-H stretchAromatic C-H
~ 3010C-H stretchCyclopropane C-H
~ 2950C-H stretchAliphatic C-H (-CH₃)
~ 1730C=O stretchEster Carbonyl
~ 1600, 1510C=C stretchAromatic Ring
~ 1250C-O stretchEster
~ 1160C-F stretchAryl-Fluoride

Authoritative Grounding: The interpretation of these spectra is based on well-established principles of spectroscopy and comparison with extensive databases of known compounds.[3]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, researchers can unambiguously confirm the identity, purity, and structure of this important molecule. The methodologies and predicted data presented in this guide provide a robust framework for scientists working in drug discovery and chemical research.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). [Link]

  • PubChem. Methyl cyclopropanecarboxylate. [Link]

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of Novel Phenylcyclopropane Carboxylates: A Case Study in Fatty Acid Amide Hydrolase (FAAH) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, is primarily recognized in scientific literature as a chemical intermediate, notably in the synthesis of the tyrosine kinase inhibitor Cabozantinib.[1][2] As of the latest available data, there is no published research detailing a specific biological mechanism of action for this compound.

This guide, therefore, adopts a forward-looking, hypothesis-driven approach. We will explore a potential and highly relevant mechanism of action for novel compounds containing the phenylcyclopropane carboxylate scaffold: the inhibition of Fatty Acid Amide Hydrolase (FAAH). This enzyme represents a significant therapeutic target, and understanding its inhibition provides a valuable framework for drug discovery. We will use the well-characterized FAAH inhibitor, PF-3845, as a case study to illustrate the principles, experimental protocols, and data interpretation central to this field of research.

The Endocannabinoid System: A Frontier for Therapeutic Intervention

The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by mimicking the actions of endogenous cannabinoids (endocannabinoids) at cannabinoid receptors (CB1 and CB2).

The two most well-characterized endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). Unlike classical neurotransmitters, endocannabinoids are not stored in vesicles but are synthesized on demand in response to neuronal stimulation. Their signaling is tightly regulated by the activity of metabolic enzymes that are responsible for their degradation.

Fatty Acid Amide Hydrolase (FAAH): The Master Regulator of Anandamide Signaling

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide.[3] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling at cannabinoid and other receptors. Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy.[4][5] By blocking anandamide degradation, FAAH inhibitors elevate the endogenous levels of this endocannabinoid, leading to enhanced activation of cannabinoid receptors in a physiologically relevant manner. This approach is thought to avoid the psychomimetic side effects associated with direct-acting cannabinoid receptor agonists.[3]

The therapeutic potential of FAAH inhibition is being explored for a range of conditions, including:

  • Inflammatory and neuropathic pain[5][6]

  • Anxiety and stress-related disorders[6]

  • Neurodegenerative diseases

  • Inflammatory bowel disease[6]

Core Mechanism of Action: Covalent Inhibition of FAAH

Many potent and selective FAAH inhibitors, including our case study compound PF-3845, function as irreversible covalent inhibitors.[3] This mechanism involves the formation of a stable covalent bond with a key amino acid residue in the enzyme's active site, leading to its permanent inactivation.

The active site of FAAH contains a catalytic triad of serine, serine, and lysine residues (Ser241-Ser217-Lys142).[3] In the case of carbamate-based inhibitors like PF-3845, the catalytic serine (Ser241) acts as a nucleophile, attacking the carbonyl group of the inhibitor. This results in the formation of a stable carbamate adduct with the serine residue, effectively and irreversibly blocking the enzyme's activity.[3]

Below is a diagram illustrating the enzymatic degradation of anandamide by FAAH and its inhibition.

FAAH_Mechanism cluster_membrane Postsynaptic Neuron cluster_inhibition Therapeutic Intervention cluster_signaling Enhanced Signaling Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH->Products Anandamide_Increased Increased Anandamide Levels Inhibitor FAAH Inhibitor (e.g., PF-3845) Inhibitor->FAAH Covalent Inactivation CB1_Receptor CB1 Receptor (Presynaptic) Anandamide_Increased->CB1_Receptor Enhanced Activation Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) CB1_Receptor->Therapeutic_Effects

Caption: FAAH-mediated degradation of anandamide and its inhibition.

Quantitative Data for a Model FAAH Inhibitor: PF-3845

To provide a benchmark for researchers, the following table summarizes key quantitative data for the selective FAAH inhibitor, PF-3845.

ParameterValueSpeciesReference
IC₅₀ (FAAH) 7.2 nMHumanAhn et al., 2009
IC₅₀ (FAAH) 4.1 nMMouseAhn et al., 2009
Selectivity > 1000-fold vs. other serine hydrolasesMouse[3]
In vivo Efficacy Reduces inflammatory painMouse[6]

Experimental Protocols for Assessing FAAH Inhibition

The following protocols provide a framework for screening and characterizing novel compounds, such as derivatives of this compound, for FAAH inhibitory activity.

Protocol 1: In Vitro FAAH Activity Assay

Objective: To determine the direct inhibitory effect of a test compound on FAAH enzyme activity.

Materials:

  • Recombinant human FAAH

  • FAAH substrate (e.g., anandamide-[ethanolamine-³H])

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)

  • Scintillation cocktail and vials

  • Microplate reader (for colorimetric or fluorometric assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.

  • Enzyme Reaction: In a 96-well plate, combine the assay buffer, recombinant FAAH enzyme, and the test compound or vehicle (DMSO).

  • Incubation: Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the FAAH substrate.

  • Reaction Termination: After a specific time (e.g., 30 minutes), terminate the reaction. For radiolabeled substrates, this can be done by adding an acidic stop solution.

  • Quantification: Quantify the product of the enzymatic reaction. For the radiolabeled assay, this involves separating the product (e.g., [³H]-ethanolamine) from the substrate and measuring radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for Anandamide Levels

Objective: To assess the ability of a test compound to increase endogenous anandamide levels in a cellular context.

Materials:

  • Cell line expressing FAAH (e.g., Neuro2a cells)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standard (e.g., anandamide-d8)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate the cells in a multi-well format and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle for a specified duration.

  • Cell Lysis and Lipid Extraction: After treatment, wash the cells and lyse them. Perform a lipid extraction to isolate the endocannabinoids. Add an internal standard for accurate quantification.

  • LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of anandamide.

  • Data Normalization and Analysis: Normalize the anandamide levels to the amount of protein in each sample. Compare the anandamide levels in compound-treated cells to those in vehicle-treated cells to determine the fold-increase.

Experimental Workflow for FAAH Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and characterization of a novel FAAH inhibitor.

FAAH_Workflow Start Compound Library (e.g., Phenylcyclopropane Derivatives) InVitro_Screening In Vitro FAAH Activity Assay Start->InVitro_Screening Hit_Identification Hit Identification (IC₅₀ < 1 µM) InVitro_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Cell_Based_Assay Cell-Based Assay (Anandamide Levels) Hit_Identification->Cell_Based_Assay Active Compounds Lead_Selection Lead Compound Selection Cell_Based_Assay->Lead_Selection InVivo_Studies In Vivo Models (Pain, Anxiety) Lead_Selection->InVivo_Studies Potent & Efficacious PK_PD_Studies Pharmacokinetics & Pharmacodynamics InVivo_Studies->PK_PD_Studies Clinical_Candidate Preclinical/Clinical Candidate PK_PD_Studies->Clinical_Candidate

Caption: Workflow for FAAH inhibitor discovery and development.

Conclusion

While this compound is currently known as a synthetic intermediate, its core structure is representative of chemical scaffolds that could be explored for novel biological activities. This guide has provided a comprehensive overview of a potential mechanism of action—the inhibition of FAAH—using the well-studied inhibitor PF-3845 as a model. By understanding the role of FAAH in the endocannabinoid system and employing the detailed experimental protocols outlined herein, researchers can effectively screen and characterize new chemical entities for this promising therapeutic target. The principles and methodologies described are fundamental to the field of drug discovery and can be applied to investigate the mechanisms of action of a wide range of novel compounds.

References

  • Keith, J. M., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 11(3), 393–401.
  • Wikipedia. (2023, December 2). PF-3845. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. Retrieved from [Link]

  • Maccarrone, M., & Finazzi-Agrò, A. (2004). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Hypertension, 44(5), 777–783.
  • Fowler, C. J., Naidu, P. S., & Blankman, J. L. (2008). Inhibition of fatty acid amide hydrolase by kaempferol and related naturally occurring flavonoids. British journal of pharmacology, 156(7), 1164–1173.
  • Ahn, K., Smith, S. E., & Liimatta, M. B. (2011). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Journal of medicinal chemistry, 54(17), 5786–5801.
  • Pan, J. X., Li, H., & Liu, X. S. (2016). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. British journal of pharmacology, 173(17), 2622–2636.
  • Booker, L., Kinsey, S. G., & Abdullah, R. A. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British journal of pharmacology, 165(8), 2485–2496.
  • Wasilewski, A., Sałaga, M., & Fichna, J. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma. Acta biochimica Polonica, 64(3), 519–525.
  • PubChem. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • Zhou, Z., Zhang, Y., & He, J. (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Conference Proceedings, 2214(1), 020015.
  • Global Substance Registration System. (n.d.). METHYL 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. Retrieved from [Link]

  • Chemsrc. (n.d.). METHYL 1-[(4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE. Retrieved from [Link]

  • apicule. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate (CAS No: 1345847-71-3) API Intermediate Manufacturers. Retrieved from [Link]

  • Google Patents. (n.d.). US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish.
  • Pharmaffiliates. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate. Retrieved from [Link]

  • Molecules. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

Sources

biological activity of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate Derivatives

Executive Summary

The 1-(4-fluorophenyl)cyclopropane carboxylate scaffold is a cornerstone in modern medicinal chemistry, distinguished by its role as a pivotal structural motif in developing targeted therapeutics. Its primary significance lies in its function as a key building block for Cabozantinib, a potent multi-tyrosine kinase inhibitor (TKI) approved for treating advanced forms of cancer.[1][2] The unique conformational constraints imposed by the cyclopropane ring, combined with the electronic properties of the 4-fluorophenyl group, contribute to favorable binding interactions with various biological targets. This guide provides a comprehensive exploration of the synthesis, primary biological activity, and diverse therapeutic potential of derivatives of this scaffold. We will delve into the mechanistic basis of their action as tyrosine kinase inhibitors, present detailed experimental protocols for their synthesis and evaluation, and survey the broader spectrum of biological activities, including enzyme inhibition and receptor modulation, that highlight the versatility of this privileged structure in drug discovery.

Part 1: The 1-(4-Fluorophenyl)cyclopropane Scaffold: A Privileged Structure in Medicinal Chemistry

In drug discovery, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The 1-(4-fluorophenyl)cyclopropane moiety has emerged as such a scaffold. Its rigid, three-dimensional cyclopropane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein. The 4-fluorophenyl group is a common feature in medicinal chemistry, where the fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate pharmacokinetic properties.

The most notable application of this scaffold is in the synthesis of Cabozantinib, a drug used for patients with progressive, metastatic medullary thyroid cancer and advanced renal cell carcinoma.[2] The core structure, specifically Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate, serves as an essential raw material in the synthesis of this and related tyrosine kinase inhibitors.[1]

Beyond its role in oncology, derivatives incorporating the fluorophenyl and cyclopropane motifs have demonstrated a wide array of pharmacological effects, including:

  • Enzyme Inhibition: Targeting enzymes such as α-glycosidase and α-amylase for diabetes management[3], monoamine oxidase (MAO) for neurological disorders[4], and tyrosinase.[5]

  • Anticancer Activity: Novel thiosemicarbazide derivatives have shown promise against prostate cancer cell lines.[6]

  • Receptor Modulation: Acting as selective nonsteroidal mineralocorticoid receptor (MR) antagonists for cardiovascular conditions.[7]

  • Anti-ulcer Agents: Functioning as potassium-competitive acid blockers (P-CABs).[8]

This versatility makes the 1-(4-fluorophenyl)cyclopropane scaffold a subject of intense interest for developing novel therapeutics across multiple disease areas.

Part 2: Synthesis of Key Intermediates

The synthesis of derivatives based on this scaffold often involves the creation of an amide bond with the core cyclopropanecarboxylic acid structure. A common and efficient route involves activating the carboxylic acid to facilitate its reaction with an amine, such as 4-fluoroaniline. The choice of reagents is critical for ensuring high yield and purity.

Synthetic Workflow Diagram

Synthesis_Workflow Start Cyclopropane-1,1-dicarboxylic acid Reagent1 Thionyl Chloride (SOCl2) Triethylamine (TEA) in THF Start->Reagent1 Intermediate Activated Acyl Chloride Intermediate Reagent1->Intermediate Activation Reagent2 4-Fluoroaniline in THF Intermediate->Reagent2 Product 1-((4-Fluorophenyl)carbamoyl) cyclopropanecarboxylic acid Reagent2->Product Amidation

Caption: Generalized synthetic pathway for a key derivative.

Protocol: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

This protocol is adapted from established chemical synthesis methods.[2][9] The causality behind this specific multi-step process is to first create a more reactive intermediate (an acyl chloride) from the dicarboxylic acid, which then readily reacts with the target amine (4-fluoroaniline) to form the desired amide bond with high efficiency.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Thionyl chloride (SOCl₂)

  • 4-fluoroaniline

  • Ethyl acetate (EtOAc)

  • 1.0 M Sodium hydroxide (NaOH) solution

  • Saturated brine solution

  • Sodium sulfate (Na₂SO₄)

  • Heptane

  • Ice-water bath, magnetic stirrer, round-bottom flask, separation funnel

Procedure:

  • Initial Setup: Dissolve Cyclopropane-1,1-dicarboxylic acid (e.g., 77 mmol) in THF (100 mL) in a round-bottom flask and cool the mixture in an ice-water bath.

  • Base Addition: Add Triethylamine (79 mmol) dropwise to the solution. The purpose of TEA, a non-nucleophilic base, is to deprotonate one of the carboxylic acids, making it a better nucleophile for the subsequent step while preventing unwanted side reactions. Maintain the temperature below 10°C. Stir for 30 minutes.

  • Activation: Add thionyl chloride (76 mmol) dropwise. This converts one of the carboxylic acid groups into a highly reactive acyl chloride, "activating" it for the next step. Continue to maintain the temperature below 10°C.

  • Amidation: In a separate flask, prepare a solution of 4-fluoroaniline (e.g., 9.0 mL) in THF (30 mL). Add this solution dropwise to the reaction mixture. The amine nitrogen of 4-fluoroaniline attacks the electrophilic carbon of the acyl chloride, forming the amide bond.

  • Reaction Quenching and Extraction: After stirring for 4 hours and allowing the reaction to warm to room temperature, dilute the mixture with EtOAc (200 mL). Wash the organic layer sequentially with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL). This washing process removes unreacted starting materials and inorganic byproducts.

  • Drying and Precipitation: Dry the resulting organic solution over anhydrous Na₂SO₄, filter, and concentrate the volume by evaporation to approximately 30 mL.

  • Isolation: Add heptane (200 mL) to the concentrated, viscous liquid. Heptane is an anti-solvent in this case, causing the desired product to precipitate as a solid.

  • Final Product: Collect the solid product by filtration and dry to obtain 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[9]

Part 3: Primary Biological Activity: Tyrosine Kinase Inhibition

The most significant biological application of this chemical family is its use in the development of tyrosine kinase inhibitors (TKIs).

Mechanism of Action: The Role of Tyrosine Kinases in Cancer

Tyrosine kinases are enzymes that play a critical role in cellular signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. They function by transferring a phosphate group from ATP to a tyrosine residue on a target protein. In many cancers, these kinases become constitutively active due to mutations or overexpression, leading to uncontrolled cell signaling and malignant growth. TKIs are small molecules designed to block the ATP-binding site of these kinases, thereby preventing phosphorylation and inhibiting the downstream signaling cascade. Cabozantinib, derived from the title scaffold, is a multi-TKI that targets several receptors, including MET, VEGFR, and AXL, which are crucial for tumor progression and metastasis.

Signaling Pathway and Inhibition Diagram

TKI_Mechanism cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR) Substrate Substrate Protein RTK->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate ATP ATP ATP->RTK Binds Signal Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signal TKI TKI (e.g., Cabozantinib) [Derivative of Scaffold] TKI->RTK Blocks ATP Site GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a TKI.

Protocol: In Vitro Tyrosine Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for quantifying the inhibitory potential of a compound against a specific kinase. The principle is a fluorescence resonance energy transfer (FRET) competition assay where the test compound competes with a fluorescent tracer for the ATP-binding site of the kinase.

Materials:

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Target tyrosine kinase (e.g., recombinant c-Met).

  • LanthaScreen™ Eu-anti-tag antibody.

  • Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Assay buffer.

  • 384-well microplates.

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (high concentration of a known inhibitor).

  • Kinase/Antibody Mixture: Prepare a mixture of the target kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ tracer in the assay buffer. Add 2.5 µL of this solution to each well. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light. During this time, the binding competition reaches equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET-enabled plate reader. Measure the emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the tracer binding.

Part 4: Diverse Biological Activities of the Scaffold

The versatility of the 1-(4-fluorophenyl)cyclopropane framework extends to numerous other biological targets, demonstrating its value as a foundational structure in drug design.

Summary of Biological Activities

The table below summarizes the inhibitory activities of various derivatives containing the fluorophenyl motif against different biological targets, showcasing the broad potential of this chemical class.

Derivative ClassTarget Enzyme/Cell LineReported Activity (IC₅₀)Therapeutic AreaReference
Fluorophenyl Thioureaα-Amylase53.307 nMDiabetes[3]
Fluorophenyl Thioureaα-Glycosidase24.928 nMDiabetes[3]
4-FluorophenoxyacetylthiosemicarbazideLNCaP (Prostate Cancer)108.14 µMOncology[6]
Thiazolidinone DerivativeMushroom Tyrosinase3.17 µMHyperpigmentation[5]
Pyrazolone DerivativeCarboxylesterase 2 (CES2)0.13 µMMetabolic Disease[10]
Experimental Workflow for Enzyme Inhibition Assays

The general process for evaluating a compound as an enzyme inhibitor follows a standardized workflow, from initial screening to detailed kinetic analysis.

Inhibition_Workflow A Compound Synthesis & Purification B Primary Screening (Single High Concentration) A->B C Dose-Response Assay (Serial Dilution) B->C Active 'Hits' D IC50 Determination C->D E Mechanism of Action Study (e.g., Lineweaver-Burk Plot) D->E Potent Inhibitors F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F

Caption: Standard workflow for characterizing an enzyme inhibitor.

Part 5: Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly successful and versatile platform in medicinal chemistry. Its foundational role in the development of the multi-tyrosine kinase inhibitor Cabozantinib underscores its importance in modern oncology.[1][2] The unique combination of the rigid cyclopropane ring and the electronically influential 4-fluorophenyl group provides a robust starting point for designing potent and selective modulators of various biological targets.

The broad spectrum of activities, ranging from anticancer and antidiabetic enzyme inhibition to receptor antagonism, confirms its status as a privileged structure.[3][6][7] Future research should focus on exploring novel substitutions on both the cyclopropane and phenyl rings to fine-tune activity and selectivity for new targets. The development of stereospecific synthetic routes could further unlock enantiomer-specific interactions, potentially leading to drugs with improved efficacy and reduced off-target effects. As our understanding of disease biology deepens, this adaptable scaffold will undoubtedly continue to be a valuable tool for researchers and scientists in the pursuit of next-generation therapeutics.

References

  • Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate (CAS No: 1345847-71-3) API Intermediate Manufacturers - apicule.
  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook.
  • Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid - AWS.
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons.
  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.
  • CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents.
  • Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | C12H12FNO3 | CID 66598761 - PubChem.
  • Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed.
  • Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists - PubMed.
  • Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed.
  • Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed.
  • Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents - PubMed.
  • Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed.
  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed.

Sources

Spectroscopic Characterization of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: On the Nature of Spectroscopic Data

In the pursuit of scientific advancement, the meticulous characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data upon which the identity and purity of a compound are established. This guide is dedicated to the comprehensive spectroscopic analysis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a compound of interest in medicinal chemistry and materials science.

It is important to note that while extensive searches of scientific literature and chemical databases have been conducted, publicly available, experimentally-derived spectra for this compound (CAS 943111-83-9) were not located. Therefore, this guide has been constructed based on predicted spectroscopic data, derived from established principles of chemical spectroscopy and comparative analysis of structurally related compounds. The presented data tables, interpretations, and diagrams serve as a robust, scientifically-grounded framework for researchers anticipating the analysis of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of structural motifs: a cyclopropane ring, a methyl ester, and a 4-fluorophenyl group. Each of these components will give rise to characteristic signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic, methoxy, and cyclopropyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25Multiplet2HAr-H (ortho to F)
~ 7.15 - 7.05Multiplet2HAr-H (meta to F)
~ 3.65Singlet3H-OCH₃
~ 1.60 - 1.50Multiplet2HCyclopropyl-H
~ 1.25 - 1.15Multiplet2HCyclopropyl-H

Causality Behind Assignments:

  • Aromatic Protons: The protons on the fluorophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the fluorine substituent, they will likely appear as two distinct multiplets, each integrating to two protons. The protons ortho to the fluorine will be influenced differently than those meta to it.

  • Methoxy Protons: The three protons of the methyl ester group (-OCH₃) are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. Its downfield shift to ~3.65 ppm is characteristic of a methyl group attached to an oxygen atom of an ester.

  • Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet system. The strained nature of the cyclopropane ring often results in signals at a higher field (more shielded) than typical alkane protons[1][2]. They are presented here as two multiplets, though in a high-resolution spectrum, more complex splitting patterns would be resolved.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 173C=O (Ester)
~ 162 (d, ¹JCF ≈ 245 Hz)C-F (Aromatic)
~ 138 (d, ⁴JCF ≈ 3 Hz)C-ipso (Aromatic)
~ 130 (d, ³JCF ≈ 8 Hz)C-H (Aromatic, ortho to F)
~ 115 (d, ²JCF ≈ 21 Hz)C-H (Aromatic, meta to F)
~ 52-OCH₃
~ 35C-quaternary (Cyclopropyl)
~ 18CH₂ (Cyclopropyl)

Causality Behind Assignments:

  • Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically around 170-175 ppm[3][4].

  • Aromatic Carbons: The carbons of the fluorophenyl ring will show characteristic shifts and splitting due to coupling with the fluorine atom. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) and will be the most downfield of the aromatic carbons. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

  • Methoxy Carbon: The methyl ester carbon will appear around 52 ppm, a typical value for this functional group.

  • Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring will be more deshielded than the two methylene carbons. The methylene carbons are in a highly shielded environment due to the ring strain and will appear at a high field, around 18 ppm[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumC-H stretch (Aromatic)
~ 2950MediumC-H stretch (Aliphatic -CH₃)
~ 1725StrongC=O stretch (Ester)
~ 1600, 1500Medium-StrongC=C stretch (Aromatic)
~ 1250StrongC-O stretch (Ester)
~ 1220StrongC-F stretch (Aromatic)
~ 1020MediumCyclopropane ring vibration

Causality Behind Assignments:

  • C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption from the ester carbonyl stretch, typically found between 1750 and 1735 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretches: The aromatic ring will give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

  • C-O and C-F Stretches: Strong absorptions corresponding to the C-O stretch of the ester and the C-F stretch of the fluorophenyl group are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, we would expect to see the molecular ion peak and several characteristic fragment ions.

m/zPossible Fragment
194[M]⁺ (Molecular Ion)
135[M - COOCH₃]⁺
109[C₆H₄F]⁺
95[C₆H₄]⁺

Predicted Fragmentation Pathway:

M [C₁₁H₁₁FO₂]⁺˙ m/z = 194 frag1 [C₇H₆F]⁺ m/z = 135 M->frag1 - •COOCH₃ frag2 [C₆H₄F]⁺ m/z = 109 frag1->frag2 - C₂H₂ frag3 [C₆H₄]⁺ m/z = 95 frag2->frag3 - F

Caption: Predicted major fragmentation pathway for this compound.

Causality Behind Fragmentation:

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 194 corresponds to the molecular weight of the compound.

  • Loss of the Methoxycarbonyl Radical: A common fragmentation pathway for methyl esters is the loss of the methoxycarbonyl radical (•COOCH₃), leading to the formation of a stable benzylic-type carbocation at m/z 135.

  • Formation of Fluorophenyl Cation: Further fragmentation can lead to the formation of the fluorophenyl cation at m/z 109.

  • Loss of Fluorine: Loss of a fluorine atom from the fluorophenyl cation would result in a peak at m/z 95.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune and match the ¹H and ¹³C probes.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

    • Collect 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of -10 to 220 ppm.

    • Use a relaxation delay of 2 seconds and an acquisition time of 1 second.

    • Collect at least 1024 scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

    • Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction (Direct Insertion Probe or GC Inlet):

    • For a pure sample, dissolve a small amount in a volatile solvent (e.g., dichloromethane or methanol).

    • Introduce the sample into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC) inlet.

  • Ionization:

    • Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight, for example, m/z 40 to 400.

    • Use a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition and Processing:

    • Acquire the mass spectrum.

    • The data system will generate a plot of relative intensity versus mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The provided data tables, interpretations, and experimental protocols are designed to serve as a valuable resource for researchers working with this compound and similar molecular architectures. The principles outlined herein are fundamental to the structural elucidation of organic molecules and represent the standard analytical workflow in modern chemical research.

References

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • NIST WebBook. Methyl cyclopentanecarboxylate. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

  • SpectraBase. Methyl 2-(4-fluorophenyl)cyclopropanecarboxylate. [Link]

Sources

The Fluorinated Cyclopropane Motif: A Technical Guide to its Discovery, Synthesis, and Application in the Sciences

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. When combined with the unique conformational constraints and stereoelectronic properties of the cyclopropane ring, the resulting fluorinated cyclopropane motif offers a powerful tool for molecular design. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of these fascinating compounds. It delves into the evolution of synthetic methodologies, from early curiosities to robust and stereoselective strategies. Key experimental protocols are detailed, providing researchers with practical insights into the synthesis of these valuable building blocks. Furthermore, this guide explores the profound impact of fluorination on the physicochemical properties of cyclopropanes and showcases their successful application in the development of bioactive molecules.

Introduction: The Allure of a Strained and Electron-Rich Moiety

The cyclopropane ring, the smallest of the cycloalkanes, has long intrigued chemists with its inherent ring strain and unique bonding characteristics, often described as having partial π-character.[1] This strained system imparts a rigid conformational framework upon molecules, a desirable trait in drug design for pre-organizing a ligand into its bioactive conformation. The introduction of one or more fluorine atoms, the most electronegative element, onto this three-membered ring dramatically alters its electronic landscape and metabolic stability.[2] The strong carbon-fluorine bond can block sites of oxidative metabolism, while its electron-withdrawing nature can modulate the pKa of neighboring functional groups and influence intermolecular interactions.[3] This powerful synergy between the cyclopropane scaffold and fluorine substitution has led to a surge of interest in fluorinated cyclopropanes as valuable motifs in the design of next-generation pharmaceuticals, advanced materials, and novel agrochemicals.[4][5]

A Historical Perspective: From Untamed Element to Precision Synthesis

The journey to fluorinated cyclopropanes begins with the taming of fluorine itself. For decades, the extreme reactivity of elemental fluorine thwarted the efforts of many chemists.[6] It was not until 1886 that Henri Moissan successfully isolated fluorine through the electrolysis of a solution of potassium hydrogen fluoride in anhydrous hydrogen fluoride, a feat for which he was awarded the Nobel Prize in Chemistry in 1906.[6]

Early forays into organofluorine chemistry were often fraught with challenges. The synthesis of the first fluorinated cyclopropanes was a significant milestone. While early reports are sparse, the work of chemists like Tarrant in the mid-20th century laid the groundwork for the synthesis of simple fluorinated cyclopropanes. These initial methods often involved multi-step sequences with harsh reagents and gave modest yields. A significant leap forward came with the development of carbene chemistry, which provided a more direct route to the cyclopropane ring.

Synthetic Strategies: Mastering the Construction of the Fluorinated Three-Membered Ring

The modern synthetic chemist has a diverse toolkit for the construction of fluorinated cyclopropanes. The choice of method is often dictated by the desired substitution pattern (monofluoro-, gem-difluoro-, etc.), the required stereochemistry, and the functional group tolerance of the starting materials. The principal strategies can be broadly categorized as follows:

  • [2+1] Cycloaddition of Fluorinated Carbenes to Alkenes: This is arguably the most common and versatile approach, particularly for the synthesis of gem-difluorocyclopropanes.[7] The reaction involves the generation of a difluorocarbene species, which then adds across the double bond of an alkene.

  • Cyclopropanation of Fluoroalkenes: In this approach, the fluorine atom is already present on the alkene starting material. Cyclopropanation is then achieved using a variety of carbenoid reagents, with the Simmons-Smith reaction being a classic example.

  • Michael-Initiated Ring Closure (MIRC): This powerful method involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring.[6]

The Workhorse: Difluorocarbene Cycloadditions

The [2+1] cycloaddition of difluorocarbene (:CF₂) to an alkene is a cornerstone of fluorinated cyclopropane synthesis. The success of this method hinges on the choice of the difluorocarbene precursor.

Historically, difluorocarbene was generated from halodifluoromethanes under strongly basic conditions.[8] However, these methods often suffered from low yields due to side reactions. The development of milder and more efficient carbene sources has been a major driver of progress in this field.

A significant breakthrough was the introduction of organometallic reagents, such as Seyferth's reagent (PhHgCF₃), which thermally decompose to generate difluorocarbene. While effective, the toxicity of mercury has led to the development of safer alternatives.

Modern methods often employ silicon-based reagents. The Ruppert-Prakash reagent (TMSCF₃) , trimethyl(trifluoromethyl)silane, has emerged as a particularly valuable and versatile difluorocarbene precursor due to its commercial availability, stability, and ease of handling.[8][9] Another important class of reagents are the Dolbier reagents , such as trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).[10]

Diagram of Difluorocarbene Generation from Ruppert-Prakash Reagent:

G TMSCF3 TMSCF₃ (Ruppert-Prakash Reagent) Intermediate [TMSCF₃(Nu)]⁻ TMSCF3->Intermediate Nucleophilic Attack Initiator Initiator (e.g., NaI, TBAF) Carbene :CF₂ (Difluorocarbene) Intermediate->Carbene Elimination of TMSF and Nu⁻ Product gem-Difluorocyclopropane Carbene->Product Alkene Alkene Alkene->Product [2+1] Cycloaddition G cluster_0 Catalytic Cycle Catalyst Chiral Catalyst (e.g., Rh₂(S-BTPCP)₄) Carbene_Complex Chiral Carbene Complex Catalyst->Carbene_Complex Reacts with Diazo Diazo Compound Diazo->Carbene_Complex Product_Complex Product-Catalyst Complex Carbene_Complex->Product_Complex Reacts with Alkene Alkene Alkene->Product_Complex Product_Complex->Catalyst Releases Product Product Enantioenriched Fluorocyclopropane Product_Complex->Product

Sources

A Technical Guide to Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a small, strained carbocycle, has garnered significant interest in medicinal chemistry. Its unique conformational rigidity and electronic properties can impart favorable characteristics to drug candidates, including enhanced metabolic stability, improved binding affinity, and reduced off-target effects.[1][2][3] When appended to an aryl scaffold, the resulting arylcyclopropane motif serves as a valuable building block in the design of novel therapeutics.[4] This guide provides a comprehensive technical overview of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a fluorinated arylcyclopropane derivative with potential as a key intermediate in pharmaceutical research. While not extensively documented in the literature, its synthesis is readily achievable from its corresponding carboxylic acid. This document outlines robust synthetic strategies, discusses its physicochemical properties based on analogous structures, and explores its potential applications in the development of new chemical entities.

Introduction: The Significance of the Arylcyclopropane Scaffold

The incorporation of a cyclopropane ring into a molecular structure can profoundly influence its biological activity. The strained three-membered ring introduces a high degree of s-character into its C-C bonds, allowing it to engage in electronic conjugation with adjacent π-systems, such as an aromatic ring.[4] This electronic interaction, coupled with the ring's inherent rigidity, can lock a molecule into a specific, biologically active conformation, thereby enhancing its interaction with target proteins.[1]

Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, leading to an improved pharmacokinetic profile.[1][4] The introduction of a fluorine atom on the phenyl ring, as in this compound, can further modulate the compound's properties, including its lipophilicity and metabolic stability, making it an attractive building block for drug discovery programs.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached in a two-stage process: the formation of the precursor carboxylic acid followed by its esterification.

Synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic Acid

A practical and scalable method for the synthesis of 1-arylcyclopropanecarboxylic acids involves the α-alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the resulting nitrile.[2]

Reaction Scheme:

Synthesis_of_Carboxylic_Acid 4-Fluorophenylacetonitrile 4-Fluorophenyl- acetonitrile Intermediate_Nitrile 1-(4-Fluorophenyl)- cyclopropanecarbonitrile 4-Fluorophenylacetonitrile->Intermediate_Nitrile 1. Base (e.g., NaOH) 2. 1,2-Dibromoethane Dibromoethane 1,2-Dibromoethane Carboxylic_Acid 1-(4-Fluorophenyl)- cyclopropanecarboxylic Acid Intermediate_Nitrile->Carboxylic_Acid Acid or Base Hydrolysis

Caption: Synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic Acid.

Mechanism: The reaction proceeds via the deprotonation of the benzylic carbon of 4-fluorophenylacetonitrile by a strong base, forming a carbanion. This nucleophile then undergoes a tandem SN2 reaction with 1,2-dibromoethane to form the cyclopropane ring. The resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile is then subjected to vigorous hydrolysis under acidic or basic conditions to yield the desired carboxylic acid.

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard transformation in organic synthesis. Several reliable methods can be employed.

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.[5]

Reaction Scheme:

Fischer_Esterification Carboxylic_Acid 1-(4-Fluorophenyl)- cyclopropanecarboxylic Acid Methyl_Ester Methyl 1-(4-Fluorophenyl)- cyclopropanecarboxylate Carboxylic_Acid->Methyl_Ester H+ catalyst (e.g., H2SO4) Methanol Methanol (excess) Methanol->Methyl_Ester

Caption: Fischer Esterification to yield the target methyl ester.

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.

For substrates that may be sensitive to strong acidic conditions, coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) offer a milder alternative.[6]

Reaction Scheme:

DCC_DMAP_Coupling Carboxylic_Acid 1-(4-Fluorophenyl)- cyclopropanecarboxylic Acid Methyl_Ester Methyl 1-(4-Fluorophenyl)- cyclopropanecarboxylate Carboxylic_Acid->Methyl_Ester DCC, DMAP (cat.) Methanol Methanol Methanol->Methyl_Ester

Caption: DCC/DMAP mediated esterification.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is scarce, its properties can be predicted based on data from analogous compounds such as methyl cyclopropanecarboxylate and methyl 1-phenylcyclopropanecarboxylate.[7][8][9]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated 230-250 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol); insoluble in water.

Predicted Spectroscopic Data:

  • 1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 7.0-7.4 ppm, a singlet for the methyl ester protons around δ 3.7 ppm, and two multiplets for the diastereotopic cyclopropyl methylene protons between δ 1.0-1.8 ppm.

  • 13C NMR: Key signals would include the carbonyl carbon of the ester at approximately δ 173 ppm, aromatic carbons between δ 115-165 ppm (with characteristic C-F coupling), the methyl ester carbon around δ 52 ppm, the quaternary cyclopropyl carbon, and the cyclopropyl methylene carbons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the ester is expected around 1730 cm-1. C-H stretching vibrations for the aromatic and cyclopropyl groups, and C-O stretching bands will also be present.

  • Mass Spectrometry (EI): The molecular ion peak (M+) would be observed at m/z 194. Common fragmentation patterns would include the loss of the methoxy group (-OCH3) and the carbomethoxy group (-COOCH3).

Applications in Drug Discovery

The 1-arylcyclopropane scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds.[2][4][10] Derivatives of 1-phenylcyclopropane have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antidepressant, and antitumor effects.[2]

This compound serves as a valuable intermediate for the synthesis of more complex drug candidates. The ester functionality can be readily converted to other functional groups, such as amides or alcohols, allowing for the exploration of structure-activity relationships.

Applications_in_Drug_Discovery Methyl_Ester Methyl 1-(4-Fluorophenyl)- cyclopropanecarboxylate Amide_Derivatives Amide Derivatives Methyl_Ester->Amide_Derivatives Aminolysis Alcohol_Derivatives Alcohol Derivatives Methyl_Ester->Alcohol_Derivatives Reduction Other_Analogs Other Analogs Methyl_Ester->Other_Analogs Further Functionalization Drug_Candidates Potential Drug Candidates Amide_Derivatives->Drug_Candidates Alcohol_Derivatives->Drug_Candidates Other_Analogs->Drug_Candidates

Caption: Role of the target compound as a key intermediate.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound.

Protocol 1: Synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic Acid
  • To a solution of 4-fluorophenylacetonitrile (1.0 eq) in a suitable solvent such as THF or DMSO, add a strong base like sodium hydride (2.5 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 1,2-dibromoethane (1.2 eq) dropwise, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(4-fluorophenyl)cyclopropanecarbonitrile.

  • To the crude nitrile, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture, and the product will precipitate.

  • Filter the solid, wash with cold water, and dry to afford 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

Protocol 2: Fischer Esterification
  • Suspend 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

This compound represents a valuable, albeit under-explored, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established synthetic methodologies. The unique physicochemical properties imparted by the fluorinated arylcyclopropane moiety make it an attractive scaffold for the design of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides a foundational understanding for researchers looking to incorporate this promising intermediate into their synthetic programs.

References

  • (No Source Available)
  • (No Source Available)
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA. [Link]

  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • Methyl cyclopropanecarboxylate. PubChem. [Link]

  • carboxylate 13C NMR (126 MHz, CDCl3) Methyl 1-phenyl. The Royal Society of Chemistry. [Link]

  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

  • The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade. Bohrium. [Link]

  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • (No Source Available)
  • Methyl 1-phenylcyclopropane-1-carboxylate. PubChem. [Link]

  • (No Source Available)
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Fischer Esterification. University of California, Davis. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets with high affinity — represents a significant leap forward in medicinal chemistry. The 1-(4-fluorophenyl)cyclopropanecarboxylate core is emerging as one such scaffold. While not a therapeutic agent in its own right, its structural motifs are present in a diverse array of biologically active compounds, suggesting a broad potential for therapeutic intervention across various disease states.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets for analogs of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate. We will delve into the scientific rationale for exploring three primary target classes: Tyrosine Kinases , Monoamine Transporters , and Fatty Acid Amide Hydrolase (FAAH) . This document will not only explore the existing evidence but also provide a practical, field-proven roadmap for target validation and lead optimization.

Potential Target Class 1: Tyrosine Kinases in Oncology

The most direct link between the 1-(4-fluorophenyl)cyclopropane scaffold and a therapeutic target comes from a closely related analog, Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate. This compound is a key intermediate in the synthesis of Cabozantinib , a potent multi-tyrosine kinase inhibitor (TKI) approved for the treatment of several cancers. This established connection provides a strong rationale for investigating tyrosine kinases as a primary target class for novel analogs.

Mechanism of Action and Rationale

Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Cabozantinib, for instance, exerts its anti-tumor effects by inhibiting a range of kinases, including MET, VEGFR2, and RET.

The 1-(4-fluorophenyl)cyclopropane moiety in these molecules likely contributes to the specific conformational binding within the ATP-binding pocket of these kinases. The rigidity of the cyclopropane ring and the electronic properties of the fluorophenyl group are key features that can be systematically modified to achieve desired potency and selectivity.

Tyrosine_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR2) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes Analog Analog of Methyl 1-(4-fluorophenyl) cyclopropanecarboxylate Analog->RTK Inhibits (ATP-competitive) GrowthFactor Growth Factor GrowthFactor->RTK Binds FAAH_Inhibition_Workflow cluster_membrane Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron CB1_Receptor CB1 Receptor Anandamide_Action Analgesia, Anxiolysis CB1_Receptor->Anandamide_Action Anandamide Anandamide (AEA) Anandamide->CB1_Receptor Activates FAAH FAAH Enzyme Anandamide->FAAH Substrate Degradation AEA Degradation FAAH->Degradation Analog FAAH Inhibitor Analog Analog->FAAH Inhibits

Caption: Mechanism of FAAH inhibition leading to enhanced endocannabinoid signaling.

Experimental Validation Roadmap: A Step-by-Step Guide

To systematically evaluate the therapeutic potential of this compound analogs, a robust and self-validating experimental workflow is essential.

Phase 1: Primary Screening and Hit Identification

The initial step is to screen a library of synthesized analogs against panels of the hypothesized targets.

Protocol 1: Tyrosine Kinase Panel Screening

  • Assay Principle: Utilize a radiometric kinase assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™) to measure the inhibition of kinase activity.

  • Panel Selection: Screen against a broad panel of cancer-relevant tyrosine kinases, including but not limited to MET, VEGFR2, RET, AXL, and EGFR.

  • Execution:

    • Prepare assay plates with individual kinases, the appropriate substrate, and ATP.

    • Add the test compounds (analogs) at a fixed concentration (e.g., 10 µM).

    • Incubate to allow the kinase reaction to proceed.

    • Measure the signal (radioactivity or fluorescence) to determine the percent inhibition relative to a control (e.g., Staurosporine for inhibition, DMSO for no inhibition).

  • Hit Criteria: Define a hit as a compound that shows >50% inhibition at the screening concentration.

Protocol 2: Monoamine Transporter Binding Assays

  • Assay Principle: A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a transporter.

  • Assay Setup: Use cell membranes prepared from cells expressing human SERT, DAT, or NET.

  • Execution:

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT).

    • Add increasing concentrations of the test compounds to compete with the radioligand for binding.

    • Separate bound from unbound radioligand via rapid filtration.

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the Ki (inhibitory constant) value for each compound to quantify its binding affinity.

Protocol 3: FAAH Activity Assay

  • Assay Principle: A fluorometric assay using a substrate that becomes fluorescent upon cleavage by FAAH provides a high-throughput method for screening.

  • Execution:

    • Use recombinant human FAAH or rat brain homogenate as the enzyme source.

    • Add the test compounds to the enzyme.

    • Initiate the reaction by adding a suitable fluorogenic FAAH substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound.

Phase 2: Hit-to-Lead and SAR Elucidation

Once initial hits are identified, the next phase involves confirming their activity, determining their potency and selectivity, and establishing a structure-activity relationship (SAR).

Protocol 4: Dose-Response and IC50 Determination

  • Objective: To determine the concentration of a hit compound required to inhibit 50% of the target's activity (IC50).

  • Execution:

    • Perform the same assays as in Phase 1, but with a range of concentrations for each hit compound (e.g., 10-point serial dilutions).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 5: Cellular Assays for Functional Validation

  • For Kinase Inhibitors:

    • Cell Proliferation Assay: Treat cancer cell lines known to be dependent on the target kinase (e.g., MET-amplified GTL-16 cells) with the compounds and measure cell viability (e.g., using a CellTiter-Glo® assay) after 72 hours.

    • Target Phosphorylation Assay: Use Western blotting or ELISA to measure the phosphorylation of the target kinase and its downstream effectors in treated cells to confirm on-target activity.

  • For Transporter Modulators:

    • Neurotransmitter Uptake Assay: Use cells expressing the target transporter and measure the uptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin) in the presence of the inhibitor.

  • For FAAH Inhibitors:

    • Endogenous Substrate Assay: Treat cells or tissues with the compound and measure the levels of anandamide using liquid chromatography-mass spectrometry (LC-MS) to confirm that the compound increases the levels of the endogenous substrate.

Methodological & Application

The Strategic Application of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Constrained and Fluorinated Scaffolds in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Medicinal chemists increasingly turn to "privileged structures"—molecular scaffolds that exhibit versatile binding properties to multiple biological targets. Among these, motifs incorporating cyclopropane rings and fluorinated phenyl groups have proven to be exceptionally valuable.

The cyclopropane ring, a three-membered carbocycle, is far more than a simple saturated linker. Its inherent ring strain results in unique electronic properties and a rigid, three-dimensional conformation.[1][2][3] This conformational rigidity can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a target protein and thereby enhancing potency.[2][3] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, which can improve a drug's half-life and overall exposure.[1][4]

Similarly, the incorporation of fluorine, particularly as a 4-fluorophenyl group, is a well-established strategy in medicinal chemistry.[5][6] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. Fluorine's high electronegativity can also modulate the pKa of nearby functional groups and lead to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket.[6]

This guide focuses on Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate , a building block that synergistically combines these two powerful motifs. Its primary application lies in the synthesis of complex pharmaceutical agents, most notably as a key precursor to the multi-tyrosine kinase inhibitor, Cabozantinib .

Application Focus: A Key Building Block for the Tyrosine Kinase Inhibitor Cabozantinib

This compound serves as a critical starting material for synthesizing the core structure of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) including MET, VEGFR2, and RET.[7][8][9] These kinases are crucial drivers of tumor growth, angiogenesis, and metastasis, making Cabozantinib an important therapeutic agent for various cancers, including medullary thyroid cancer and advanced renal cell carcinoma.[10][11][12]

The 1-(4-fluorophenyl)cyclopropane-1-carboxamide moiety is a central feature of Cabozantinib's structure, responsible for key interactions within the kinase binding domain. The synthesis of this moiety typically involves the derivatization of this compound or its corresponding carboxylic acid.

Synthetic Protocols and Methodologies

Protocol 1: Synthesis of the Key Intermediate Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

This protocol details the conversion of a readily available starting material, dimethyl 1,1-cyclopropanedicarboxylate, to the key amide intermediate used in the synthesis of Cabozantinib.[13]

Reaction Scheme:

Synthesis_of_Amide_Intermediate cluster_reagents Starting Materials reagent1 Dimethyl 1,1-cyclopropanedicarboxylate product Methyl 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylate reagent1->product reagent2 4-Fluoroaniline reagent2->product conditions Sodium Methoxide Toluene ~63 °C product->conditions

Caption: Synthesis of the key amide intermediate.

Materials:

  • Dimethyl 1,1-cyclopropanedicarboxylate

  • 4-Fluoroaniline

  • Sodium methoxide (NaOMe)

  • Toluene

  • Methanol (for quenching)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of dimethyl 1,1-cyclopropanedicarboxylate in toluene, add one equivalent of sodium methoxide.

  • Add one equivalent of 4-fluoroaniline to the reaction mixture.

  • Heat the mixture to approximately 63 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and quench with methanol.

  • Acidify the mixture with 1M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate.

Protocol 2: Synthesis of Cabozantinib from the Amide Intermediate

This protocol outlines the subsequent coupling of the previously synthesized amide with 4-(6,7-dimethoxyquinolin-4-yloxy)aniline to form Cabozantinib.[13][14]

Reaction Scheme:

Cabozantinib_Synthesis cluster_reagents Reactants intermediate Methyl 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylate product Cabozantinib intermediate->product reagent 4-(6,7-dimethoxyquinolin-4-yloxy)aniline reagent->product conditions Sodium Methoxide (2 equiv.) Toluene ~63 °C Azeotropic removal of Methanol product->conditions

Caption: Final coupling step to synthesize Cabozantinib.

Procedure:

  • Combine Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate and 4-(6,7-dimethoxyquinolin-4-yloxy)aniline in toluene.

  • Add two equivalents of sodium methoxide to the mixture.

  • Heat the reaction to approximately 63 °C and facilitate the azeotropic removal of methanol using a Dean-Stark apparatus.

  • Monitor the reaction for completion.

  • Upon completion, cool the mixture and perform an appropriate aqueous workup.

  • The crude Cabozantinib can be isolated by filtration and purified by recrystallization.

Biological Context: The Mechanism of Action of Cabozantinib

Cabozantinib exerts its anti-cancer effects by inhibiting multiple RTKs that are implicated in oncogenesis and the development of a tumor-supportive microenvironment.[7][15] The primary targets are MET and VEGFR2, but it also shows activity against RET, KIT, AXL, and FLT3.[7][8]

Cabozantinib_MoA cluster_cabozantinib Cabozantinib cluster_kinases Receptor Tyrosine Kinases cluster_effects Downstream Cellular Effects cabozantinib Cabozantinib MET MET cabozantinib->MET Inhibits VEGFR2 VEGFR2 cabozantinib->VEGFR2 Inhibits RET RET cabozantinib->RET Inhibits AXL AXL cabozantinib->AXL Inhibits proliferation Tumor Cell Proliferation MET->proliferation invasion Invasion & Metastasis MET->invasion angiogenesis Angiogenesis VEGFR2->angiogenesis RET->proliferation AXL->invasion

Caption: Simplified mechanism of action of Cabozantinib.

By simultaneously blocking these pathways, Cabozantinib can:

  • Reduce Tumor Growth and Survival: Inhibition of MET and RET signaling directly impacts cancer cell proliferation.[8][16]

  • Inhibit Angiogenesis: By blocking VEGFR2, Cabozantinib disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen.[7]

  • Prevent Metastasis: Inhibition of MET and AXL can reduce the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[15][17]

The 1-(4-fluorophenyl)cyclopropane-1-carboxamide portion of Cabozantinib is crucial for its binding affinity and selectivity, highlighting the importance of this compound as a foundational building block in its synthesis.

Quantitative Data Summary

While specific quantitative data for this compound itself is limited to its physicochemical properties, the biological activity of its ultimate product, Cabozantinib, is well-documented.

Target KinaseIC₅₀ (nM)Cellular Activity
MET~1.3Inhibition of MET phosphorylation
VEGFR2~0.035Inhibition of angiogenesis
RET~4Inhibition of RET-driven cell proliferation
KIT~4.6-
AXL~7-

Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is a representative summary from various studies.[12][16]

Conclusion

This compound is a prime example of a modern building block that leverages key principles of medicinal chemistry—conformational constraint and strategic fluorination—to enable the synthesis of highly effective therapeutic agents. Its role in the construction of Cabozantinib underscores its significance for researchers and drug development professionals working in oncology and kinase inhibitor design. The protocols and insights provided herein aim to facilitate the utilization of this versatile scaffold in the ongoing quest for novel and improved medicines.

References

  • Cabozantinib: Indications, Adverse Effects, Contraindications and Dosage. (n.d.). Urology-Textbook.com. Retrieved from [Link]

  • Al-Salama, Z. T., & Syed, Y. Y. (2017). Cabozantinib: Mechanism of action, efficacy and indications. Bulletin du Cancer, 104(5), 410-419. Retrieved from [Link]

  • What is the mechanism of action of Cabozantinib? (2025, March 7). Patsnap Synapse. Retrieved from [Link]

  • Cabozantinib: MedlinePlus Drug Information. (2025, June 15). MedlinePlus. Retrieved from [Link]

  • Mechanism of action of cabozantinib. (n.d.). ResearchGate. Retrieved from [Link]

  • The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025, November 1). RSC Medicinal Chemistry. Retrieved from [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (2021). Organic Letters, 23(15), 5899–5903. Retrieved from [Link]

  • Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. (2022, December 16). MDPI. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules, 27(19), 6268. Retrieved from [Link]

  • New Synthesis of Antitumor Drug Cabozantinib. (2016). HETEROCYCLES, 93(1), 322. Retrieved from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8713-8756. Retrieved from [Link]

  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2018). Chemistry – A European Journal, 24(49), 12896–12905. Retrieved from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved from [Link]

  • A New Synthesis of Cabozantinib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • CN103664778A - Synthesis method of antineoplastic drug cabozantinib. (n.d.). Google Patents.
  • Cabozantinib. (n.d.). PubChem. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal, 7(2), 207-215. Retrieved from [Link]

  • Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. (n.d.). AWS. Retrieved from [Link]

  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022, November 21). Technical Disclosure Commons. Retrieved from [Link]

  • CN103664778A - Synthesis method of antineoplastic drug cabozantinib. (n.d.). Google Patents.
  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. (2020, November 19). International Journal of Molecular Sciences, 21(22), 8783. Retrieved from [Link]

  • METHYL 1-[(4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE. (2025, August 26). Chemsrc. Retrieved from [Link]

  • Cabozantinib-d4. (n.d.). PubChem. Retrieved from [Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2022). Molecules, 27(19), 6268. Retrieved from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved from [Link]

  • Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). (2019). Frontiers in Oncology, 9, 1039. Retrieved from [Link]

  • In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer. (2013). Thyroid, 23(7), 805–816. Retrieved from [Link]

  • Cabozantinib (XL184) for the treatment of locally advanced or metastatic progressive medullary thyroid cancer. (2013). Future Oncology, 9(9), 1261-1271. Retrieved from [Link]

Sources

Application Note & Protocols: Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate as a Pivotal Building Block for Cabozantinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in pharmaceutical chemistry and process development.

Abstract

Cabozantinib, a potent multi-tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of various cancers.[1] The efficiency and scalability of its synthesis are of paramount importance. A key structural motif of Cabozantinib is the 1-(4-fluorophenyl)cyclopropane carboxamide moiety, which imparts crucial pharmacological properties. This document provides a detailed guide on the synthesis and application of methyl 1-(4-fluorophenyl)cyclopropanecarboxylate , a pivotal building block in the convergent synthesis of Cabozantinib. We will explore the underlying chemical principles, provide field-proven protocols for its synthesis, and detail its subsequent conversion to the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of the Cyclopropane Moiety

The cyclopropane ring in Cabozantinib is not merely a structural linker. Its conformational rigidity and electronic properties, influenced by the gem-disubstitution pattern, are integral to the molecule's binding affinity and overall efficacy. The synthesis of this strained ring system, particularly with the required aryl substitution, presents unique challenges. A convergent synthetic strategy, where key fragments of the target molecule are prepared separately and then coupled, is often the most efficient approach for complex molecules like Cabozantinib.[2] In this context, this compound serves as an ideal, stable, and readily purifiable intermediate that can be reliably produced on a large scale.

Synthetic Strategies for this compound

Several synthetic routes to this key intermediate have been reported, each with its own set of advantages and considerations. The most common and industrially viable approaches start from readily available precursors. Here, we will focus on a robust and scalable two-step process commencing from 1-(4-fluorophenyl)cyclopropanecarbonitrile.

Causality Behind the Chosen Synthetic Pathway

The selection of 1-(4-fluorophenyl)cyclopropanecarbonitrile as the starting material is strategic. The nitrile group is a versatile functional handle that can be efficiently hydrolyzed to the corresponding carboxylic acid under controlled conditions.[3][4] This two-step sequence—hydrolysis followed by esterification—avoids the use of more hazardous or expensive reagents and generally proceeds with high yields.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure high-quality material for subsequent steps.

Protocol 1: Synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid via Nitrile Hydrolysis

This protocol details the hydrolysis of 1-(4-fluorophenyl)cyclopropanecarbonitrile to the corresponding carboxylic acid.

Reaction Scheme:

Sources

Synthetic Strategies for Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Cyclopropanes in Modern Drug Discovery

The 1-(4-fluorophenyl)cyclopropanecarboxylate moiety and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. The cyclopropane ring, a small, strained carbocycle, imparts unique conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The strategic incorporation of a fluorine atom on the phenyl ring can further modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding interactions. This application note provides a comprehensive overview of robust synthetic protocols for accessing methyl 1-(4-fluorophenyl)cyclopropanecarboxylate and its analogs, offering detailed experimental procedures and insights into the underlying chemical principles.

Strategic Approaches to the Cyclopropane Core

The construction of the sterically demanding 1,1-disubstituted cyclopropane ring is the key challenge in the synthesis of the target compounds. Several strategic approaches have proven effective, each with its own advantages and limitations. This guide will focus on three primary methodologies:

  • Transition Metal-Catalyzed Cyclopropanation of Alkenes: A modern and versatile approach utilizing metal carbenoids generated from diazo compounds.

  • The Kulinkovich Reaction: A powerful method for the synthesis of cyclopropanols from esters, which can be further functionalized.

  • Simmons-Smith Cyclopropanation: A classic and reliable method for the cyclopropanation of alkenes using an organozinc reagent.

Protocol I: Rhodium-Catalyzed Cyclopropanation of 4-Fluorostyrene

This protocol details the direct formation of the cyclopropane ring via a rhodium-catalyzed reaction between an alkene (4-fluorostyrene) and a diazo compound (methyl diazoacetate). This method is highly efficient and offers a direct route to the target molecule.

Causality Behind Experimental Choices:

The choice of a rhodium catalyst, specifically a dirhodium(II) complex, is crucial for the controlled decomposition of the diazo compound and the subsequent stereoselective transfer of the carbene to the alkene.[1] The electron-withdrawing nature of the acetate ligands on the rhodium center enhances its catalytic activity. The use of an excess of the alkene minimizes side reactions of the carbene, such as dimerization. Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes the reactants.

Experimental Workflow:

Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.

Step-by-Step Protocol:
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-fluorostyrene (1.2 equivalents) and a catalytic amount of dirhodium(II) tetraacetate (Rh2(OAc)4, 0.5-1 mol%).

  • Dissolve the reactants in anhydrous dichloromethane (DCM).

  • Prepare a solution of methyl diazoacetate (1.0 equivalent) in anhydrous DCM.

  • Using a syringe pump, add the methyl diazoacetate solution to the reaction mixture dropwise over a period of 2-4 hours at room temperature. The slow addition is critical to maintain a low concentration of the diazo compound and suppress the formation of byproducts.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the diazo compound is fully consumed, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data Summary:
Derivative (Aryl Group)Catalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
4-Fluorophenyl1485[2]
Phenyl1488[2]
4-Chlorophenyl1582[2]
4-Methoxyphenyl0.5392[2]

Protocol II: Kulinkovich Reaction and Subsequent Oxidation

Causality Behind Experimental Choices:

The Kulinkovich reaction utilizes a titanium(IV) alkoxide catalyst to mediate the reaction between a Grignard reagent (e.g., ethylmagnesium bromide) and an ester.[3][4][5][6] The in situ generated titanacyclopropane acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl to form the cyclopropanol.[3][4] Subsequent oxidation of the cyclopropanol to the carboxylic acid can be achieved using various oxidizing agents, with Jones oxidation being a classic and effective method. Finally, standard esterification procedures, such as Fischer esterification, can be employed to obtain the target methyl ester.

Reaction Mechanism Overview:

Caption: Two-step synthesis via Kulinkovich reaction.

Step-by-Step Protocol:

Step 1: Synthesis of 1-(4-fluorophenyl)cyclopropanol

  • To a solution of methyl 4-fluorobenzoate (1.0 equivalent) in anhydrous diethyl ether or THF, add titanium(IV) isopropoxide (Ti(O-iPr)4, 1.2 equivalents) at room temperature under an inert atmosphere.[5]

  • Cool the mixture to 0 °C and add ethylmagnesium bromide (3.0 equivalents in diethyl ether or THF) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water, followed by 1 M HCl.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-fluorophenyl)cyclopropanol.

Step 2: Oxidation and Esterification

  • Dissolve the 1-(4-fluorophenyl)cyclopropanol (1.0 equivalent) in acetone and cool to 0 °C.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction with isopropanol and dilute with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

  • To the crude carboxylic acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, remove the excess methanol under reduced pressure, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the final product.

Quantitative Data Summary:
StepReactantProductTypical Yield (%)Reference
Kulinkovich ReactionMethyl 4-fluorobenzoate1-(4-Fluorophenyl)cyclopropanol75-85[3][5]
Oxidation & Esterification1-(4-Fluorophenyl)cyclopropanolThis compound80-90 (over 2 steps)General procedure

Protocol III: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using a carbenoid generated from diiodomethane and a zinc-copper couple.[7][8][9] This protocol outlines its application for the synthesis of the target molecule from a suitable alkene precursor.

Causality Behind Experimental Choices:

The active reagent in the Simmons-Smith reaction is an organozinc carbenoid, (IZn)2CH2, which is less reactive and more selective than a free carbene.[7] This allows for the cyclopropanation of a wide range of alkenes with good functional group tolerance. The stereospecificity of the reaction, where the stereochemistry of the alkene is retained in the cyclopropane product, is a key advantage.[7] Diethyl ether is the traditional solvent for this reaction.

Experimental Workflow:

Caption: Workflow for Simmons-Smith Cyclopropanation.

Step-by-Step Protocol:
  • Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then dry under vacuum to prepare a zinc-copper couple.

  • In a flame-dried flask under an inert atmosphere, suspend the zinc-copper couple (2.0 equivalents) in anhydrous diethyl ether.

  • Add diiodomethane (1.5 equivalents) to the suspension and gently heat the mixture to initiate the reaction (indicated by the evolution of gas).

  • Once the reaction has started, add a solution of methyl 2-(4-fluorophenyl)acrylate (1.0 equivalent) in diethyl ether dropwise.

  • After the addition, reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Cool the reaction to room temperature and filter off the excess zinc.

  • Carefully quench the filtrate with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Quantitative Data Summary:
Alkene SubstrateReaction Time (h)Yield (%)Reference
Styrene2470-80[7][9]
Electron-rich Alkenes12-1880-95[7][8]
Electron-deficient Alkenes24-4840-60[7]

Conclusion and Future Perspectives

The synthetic protocols detailed in this application note provide researchers with a range of reliable methods for the synthesis of this compound and its derivatives. The choice of method will depend on the availability of starting materials, desired scale, and the specific substitution patterns of the target molecules. Transition metal-catalyzed cyclopropanation offers a direct and efficient route, while the Kulinkovich reaction provides a versatile two-step approach. The Simmons-Smith reaction remains a valuable tool, particularly for its stereospecificity and functional group tolerance. Future research in this area may focus on the development of more efficient and enantioselective catalytic systems to provide access to chiral derivatives, which are of high interest in drug discovery.

References

  • Hansen, J., & Davies, H. M. L. (2006). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes.
  • Li, Z., & Hu, W. (2014). Diastereodivergent synthesis of cyclopropanes via on-water [2 + 1] annulations of diazo compounds with electron-deficient alkenes. Green Chemistry, 16(5), 2534-2539.
  • Dydio, P., & Reek, J. N. H. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
  • Reddy, R. P., & Kumar, P. (2012).
  • Aggarwal, V. K., & de Vicente, J. (2003). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (1), 12-24.
  • Kulinkovich, O. G. (2022). Kulinkovich reaction. Grokipedia.
  • Wikipedia contributors. (2023). Kulinkovich reaction. Wikipedia, The Free Encyclopedia.
  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. NROChemistry.
  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal.
  • Liu, Y., Wang, Y., & Liu, Y. (2019). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Molecules, 24(22), 4059.
  • The Organic Chemist. (2022, June 4). Kulinkovich Reaction [Video]. YouTube.
  • Zhang, X. P. (2017). Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism.
  • Melchiorre, P. (2019). A transition-metal-free & diazo-free styrene cyclopropanation. Chemical Science, 10(40), 9224-9229.
  • Wikipedia contributors. (2023). Metal-catalyzed cyclopropanations. Wikipedia, The Free Encyclopedia.
  • Melchiorre, P. (2019). A transition-metal-free & diazo-free styrene cyclopropanation. Chemical Science, 10(40), 9224-9229.
  • Purdue University Graduate School. (2023).
  • Charette, A. B. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-475.
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
  • Request PDF. (n.d.). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.
  • Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid.
  • Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • Davies, H. M. L. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(1), 125-129.
  • ResearchGate. (n.d.). Substrate scope of cyclopropanols.[a,b] [a] Reaction conditions: 1 a...
  • Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Substrate scope.
  • Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia, The Free Encyclopedia.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • NIH. (n.d.).
  • Shi, M. (2018). Palladium(0)-Catalyzed Intramolecular Cascade Cyclization of Methylenecyclopropanes. Organic Letters, 20(22), 7141-7144.
  • Davies, H. M. L. (2011). Reversal of the regiochemistry in the rhodium-catalyzed [4+3] cycloaddition between vinyldiazoacetates and dienes.
  • Emory Theses and Dissertations. (2023). Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis.
  • Organic Syntheses Procedure. (n.d.). cyclopropanecarboxylic acid.
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)
  • European Patent Office. (n.d.). Process for the preparation of cyclopropane carboxylic acid esters.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Intramolecular [1 + 4 + 1] Cycloaddition: Establishment of the Method.
  • PubMed Central. (n.d.). Regiodivergent Palladium-Catalyzed Alkene Difunctionalization Reactions for the Construction of Methylene Cyclobutanes and Methylene Cyclopentanes.
  • Google Patents. (n.d.).
  • MDPI. (n.d.).

Sources

Application Notes: Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate as a Versatile Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Cyclopropane Moieties in Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, the strategic incorporation of specific structural motifs is paramount. Among these, the 1-(4-fluorophenyl)cyclopropane unit has emerged as a privileged scaffold. The cyclopropane ring, with its inherent strain and unique conformational properties, often imparts metabolic stability and can lock key pharmacophoric elements in a bioactive conformation. Simultaneously, the 4-fluorophenyl group is a well-established bioisostere for a phenyl group, offering advantages such as increased metabolic stability by blocking para-hydroxylation, and altered electronic properties which can enhance binding affinity to target proteins.

This application note provides a comprehensive guide to the utilization of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate as a key building block for the synthesis of advanced agrochemical candidates, with a particular focus on the development of potent cyclopropanecarboxamide fungicides. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the underlying principles that make this scaffold a valuable asset in the agrochemical discovery pipeline.

Core Synthetic Strategy: From Ester to Bioactive Amide

The primary application of this compound in agrochemical synthesis is as a precursor to a diverse range of N-substituted 1-(4-fluorophenyl)cyclopropanecarboxamides. The transformation from the methyl ester to the corresponding amide is a robust and versatile reaction, allowing for the introduction of a wide array of substituents to fine-tune the biological activity.

The overall synthetic workflow can be conceptualized as a two-stage process:

  • Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid. This step activates the carbonyl group for subsequent amidation.

  • Amide Coupling: The resulting carboxylic acid is coupled with a desired amine to form the final cyclopropanecarboxamide.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis Workflow A This compound B 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid A->B Saponification (e.g., LiOH, THF/H2O) C N-Substituted 1-(4-fluorophenyl)cyclopropanecarboxamide B->C Amide Coupling (e.g., HATU, DIPEA, DMF) D Diverse Amines (R-NH2) D->C

Caption: Core synthetic workflow from the starting ester to the target amide.

Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

The hydrolysis of the methyl ester to the carboxylic acid is a critical first step. The choice of base and solvent system is crucial to ensure high yields and minimize side reactions.

Protocol 1: Saponification of this compound

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water (deionized)

    • Hydrochloric acid (1 M HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1 v/v), add LiOH (1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)cyclopropanecarboxylic acid as a solid.

PART 2: Synthesis of a Representative Agrochemical Candidate: N-(1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)cyclopropanecarboxamide

The following protocol details the synthesis of a representative cyclopropanecarboxamide fungicide, demonstrating the coupling of the carboxylic acid intermediate with an amino-heterocycle. The choice of a thiadiazole moiety is based on its prevalence in various bioactive compounds.[1]

Protocol 2: Amide Coupling to Synthesize a Thiadiazole-based Fungicide Candidate

  • Materials:

    • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid

    • 2-Amino-1,3,4-thiadiazole

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-amino-1,3,4-thiadiazole (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the target compound.

G cluster_1 Detailed Amide Coupling Protocol Start Dissolve Carboxylic Acid in DMF Add_Coupling Add HATU and DIPEA Start->Add_Coupling Activate Stir for 15 min (Active Ester Formation) Add_Coupling->Activate Add_Amine Add 2-Amino-1,3,4-thiadiazole Activate->Add_Amine React Stir for 12-16 h Add_Amine->React Workup Aqueous Workup (Water, EtOAc extraction) React->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step workflow for the amide coupling protocol.

Structure-Activity Relationship (SAR) Insights and Data Presentation

The fungicidal activity of cyclopropanecarboxamides is highly dependent on the nature of the N-substituent. By synthesizing a library of analogues using the protocols described above, researchers can systematically probe the SAR. For instance, a study on novel diamide compounds incorporating a pyrazolyl and polyfluoro-substituted phenyl group demonstrated significant fungicidal activity. While not directly derived from our starting material, the data highlights the potential of N-phenyl amide compounds in this class.

Table 1: Representative Fungicidal Activity Data for Structurally Related Compounds

Compound IDR-Group on AmideTarget FungusInhibition Rate (%) at 50 µg/mL
II-a-10 1-((1-(4-(perfluoropropan-2-yl)phenyl)ethyl)amino)-1-oxopropan-2-ylCytospora sp.>80
III-26 1-((1-(4-(perfluoropropan-2-yl)phenyl)ethyl)amino)-1-oxobutan-2-ylB. cinerea>84
I-1 N-(1-(4-(perfluoropropan-2-yl)phenyl)ethyl)alaninamideS. sclerotiorum~90
Fluxapyroxad (Commercial Standard)Cytospora sp.78
Fluxapyroxad (Commercial Standard)B. cinerea84
Fluxapyroxad (Commercial Standard)S. sclerotiorum90

Data adapted from a study on structurally related diamide compounds for illustrative purposes.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility lies in its straightforward conversion to the corresponding carboxylic acid, which can then be coupled with a wide variety of amines to generate libraries of N-substituted cyclopropanecarboxamides. This class of compounds has demonstrated significant potential as fungicides. The protocols and strategies outlined in this application note provide a solid foundation for researchers and scientists in the field of drug development to explore the potential of this promising scaffold in the discovery of next-generation crop protection agents.

References

  • He, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(1), 389. Available at: [Link]

  • Liu, X., et al. (2009). Synthesis, antifungal activities and 3D-QSAR study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. European Journal of Medicinal Chemistry, 44(7), 2782-6. Available at: [Link]

Sources

experimental procedure for amide coupling with Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Efficiency Amide Coupling of Sterically Hindered 1-(4-fluorophenyl)cyclopropanecarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sterically Encumbered Amide Synthesis

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbuster drugs.[1] While its formation is one of the most frequently performed reactions, significant challenges arise when coupling sterically hindered substrates.[2][3] The 1-(4-fluorophenyl)cyclopropane motif is a valuable pharmacophore, but the quaternary carbon atom adjacent to the carboxyl group presents a formidable steric barrier, often leading to low yields and slow reaction times with standard coupling protocols.

This guide provides a comprehensive framework for the successful synthesis of amides derived from Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate. We begin with the essential prerequisite of ester hydrolysis and then present two robust, field-proven protocols for the subsequent amide coupling, leveraging modern reagents designed to overcome steric hindrance. The causality behind reagent selection and procedural steps is explained to empower researchers to not only replicate these methods but also to adapt them for their specific needs.

Part I: Prerequisite Step - Saponification of the Methyl Ester

Amide coupling reactions almost universally start from a carboxylic acid and an amine.[1] Therefore, the initial step is the hydrolysis, or saponification, of the starting material, this compound, to its corresponding carboxylic acid. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a reliable choice for this transformation, ensuring efficient hydrolysis under mild conditions that preserve the integrity of the cyclopropane ring and the fluorophenyl group.[4]

Protocol 1: Saponification of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the stirred solution.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting ester has been consumed (typically 2-6 hours).

  • Work-up & Acidification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and perform a wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or nonpolar impurities.

    • Cool the aqueous layer in an ice bath (0 °C) and acidify to a pH of ~2 by the slow, dropwise addition of 1N hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.[5]

  • Isolation:

    • Extract the acidified aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure 1-(4-fluorophenyl)cyclopropanecarboxylic acid. The product should be dried under high vacuum before proceeding to the coupling step.

Part II: Amide Coupling Methodologies for Hindered Substrates

With the crucial carboxylic acid intermediate in hand, the next step is the coupling reaction. For sterically demanding substrates, the choice of coupling reagent is critical. We present two highly effective methods: one utilizing the aminium-based reagent HATU, and another using the classic carbodiimide EDC in combination with the additive HOBt.

Method A: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent renowned for its rapid reaction times and ability to couple challenging substrates with minimal racemization.[6][7] Its mechanism involves the formation of a highly reactive OAt-active ester, which is readily attacked by the amine nucleophile.[7][8]

  • Reaction Setup: To a stirred solution of 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq).[6] The use of a hindered, non-nucleophilic base is critical to prevent it from competing with the desired amine nucleophile.

  • Pre-activation: Add HATU (1.1-1.2 eq) to the mixture. Stir at room temperature for 10-20 minutes. This pre-activation step allows for the formation of the OAt-active ester before the amine is introduced, which helps to prevent a common side reaction where the amine reacts directly with HATU.[6]

  • Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. For particularly hindered amines, gentle heating (40-50 °C) may be required.[6] Monitor progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and HOAt), and finally with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Method B: EDC/HOBt-Mediated Amide Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming a reactive O-acylisourea intermediate.[9] While effective, this intermediate can be unstable. The addition of HOBt (1-Hydroxybenzotriazole) traps the O-acylisourea to form a more stable HOBt-ester, which reduces the risk of racemization and improves coupling efficiency.[10]

  • Reaction Setup: In a round-bottom flask, dissolve the 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous solvent like DMF or DCM.[10][11]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. If the amine is used as its hydrochloride salt, a tertiary base like triethylamine (TEA) or DIPEA (2.5 eq) should be added dropwise.[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • The urea byproduct from EDC is water-soluble, simplifying purification.[12]

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

Comparative Summary of Coupling Protocols

ParameterMethod A: HATU CouplingMethod B: EDC/HOBt Coupling
Coupling Reagent HATUEDC·HCl
Additive None requiredHOBt
Base DIPEA (non-nucleophilic)DIPEA or TEA (if needed)
Reaction Time Faster (typically 2-12 hours)Slower (typically 8-24 hours)
Temperature Room Temperature (can be heated)0 °C to Room Temperature
Advantages High efficiency for hindered substrates, rapid kinetics, low racemization.[6][7]Cost-effective, water-soluble byproducts simplify work-up.[10][12]
Considerations Higher cost, potential for amine guanidinylation if not pre-activated.[6]Slower reaction rates, potential for side reactions if HOBt is omitted.

Experimental Workflow Visualization

The overall process from the starting ester to the final amide product involves two key transformations: saponification followed by amide coupling.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Amide Coupling Start Methyl 1-(4-fluorophenyl) cyclopropanecarboxylate Saponification Saponification (LiOH, THF/H₂O) Start->Saponification Intermediate 1-(4-Fluorophenyl) cyclopropanecarboxylic Acid Saponification->Intermediate Coupling Amide Coupling (Method A or B) Intermediate->Coupling Product Final Amide Product Coupling->Product Amine Primary or Secondary Amine (R₁R₂NH) Amine->Coupling

Caption: Workflow from ester starting material to the final amide product.

References

Application Notes and Protocols: The Strategic Role of a Cyclopropyl Moiety in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Kinase Inhibitors and Novel Scaffolds in Oncology

The field of oncology has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a common hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] The success of drugs like Imatinib, a BCR-ABL kinase inhibitor, has paved the way for the development of a multitude of kinase-targeted drugs.[1]

In the relentless pursuit of more potent and selective kinase inhibitors, medicinal chemists are increasingly exploring novel molecular scaffolds. One such scaffold that has garnered significant attention is the cyclopropane ring.[3] The inclusion of this small, strained ring system into a drug molecule can offer several advantages, including enhanced metabolic stability, increased potency, and conformational rigidity, which can lock the molecule into a bioactive conformation for optimal target engagement.[3] This application note will delve into the synthesis and application of a key kinase inhibitor featuring a cyclopropyl moiety, using the MEK inhibitor Trametinib as a case study.

Case Study: Trametinib - A Potent MEK Inhibitor for Melanoma

Trametinib is an orally available, potent, and selective inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[2][4] It is approved for the treatment of patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations.[5][6] The core structure of Trametinib features a 1-(2-fluoro-4-iodophenyl)cyclopropyl group, highlighting the successful incorporation of the cyclopropane motif in a clinically approved drug.

Mechanism of Action: Targeting the MAPK/ERK Pathway

Trametinib exerts its therapeutic effect by inhibiting the MAPK/ERK signaling pathway, also known as the Ras-Raf-MEK-ERK pathway.[2][3][7] This pathway is a critical signaling cascade that transduces extracellular signals from growth factors to the nucleus, ultimately regulating cell proliferation and survival.[2][7][8] In many cancers, particularly melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2][5]

Trametinib is an allosteric, non-ATP-competitive inhibitor that binds to a unique pocket on the MEK1/2 enzymes.[2] This binding locks MEK in an inactive conformation, preventing its phosphorylation and activation by the upstream kinase RAF.[2] Consequently, the downstream phosphorylation of ERK is suppressed, leading to G1 cell cycle arrest, inhibition of cellular proliferation, and induction of apoptosis in tumor cells.[2][4]

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf RAF (e.g., B-RAF) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., Myc, Fos) ERK->Transcription Trametinib Trametinib Trametinib->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: The MAPK signaling cascade and Trametinib's point of inhibition.

Synthesis of a Trametinib Intermediate: A Detailed Protocol

The synthesis of Trametinib involves several key steps, including the formation of a core pyridopyrimidine trione intermediate. While the final drug is not directly synthesized from Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, the synthesis of a key urea intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, is a critical starting point. This section provides a detailed, illustrative protocol for the synthesis of a key intermediate in the Trametinib synthesis, based on patent literature.[1][9]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyridine Trione Formation cluster_step2 Step 2: Cyclization A Malonic acid mono-formamide monoethyl ester C Pyridine trione crude product A->C B Methyl malonic acid B->C E Trametinib Key Intermediate C->E D N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea D->E

Caption: Simplified workflow for the synthesis of a key Trametinib intermediate.

Protocol: Synthesis of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione

Materials and Reagents:

  • Malonic acid mono-formamide monoethyl ester

  • Methyl malonic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Toluene, dry

  • Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Tetrahydrofuran (THF)

  • Sodium ethoxide

  • Acetone

Step 1: Formation of the Pyridine Trione Crude Product

  • In a round-bottom flask under a nitrogen atmosphere, suspend methyl malonic acid (1.0 eq) in dichloromethane.

  • Add a catalytic amount of DMF (e.g., 2 drops).

  • Slowly add oxalyl chloride (2.0 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 20-36 hours until a homogeneous solution is formed.

  • In a separate flask, dissolve malonic acid mono-formamide monoethyl ester (0.8-1.2 eq) in dry toluene.

  • Slowly add the solution from step 4 to the toluene solution at room temperature.

  • Heat the reaction mixture to 35-50°C and stir for 20-36 hours.

  • Cool the reaction mixture and add 1M NaOH solution. Separate the aqueous layer.

  • Extract the organic layer again with 1M NaOH solution.

  • Combine the aqueous layers and wash with dichloromethane.

  • Acidify the aqueous layer to pH 1 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine trione product. This crude product is used directly in the next step without further purification.

Step 2: Cyclization to the Trametinib Key Intermediate

  • Dissolve N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) in THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C and add sodium ethoxide (2.5 eq) portion-wise.

  • Allow the mixture to warm to room temperature.

  • Add a solution of the crude pyridine trione from Step 1 in THF.

  • Heat the reaction mixture to 60°C and stir for 8 hours.

  • Cool the reaction to room temperature and adjust the pH to 2-3 with concentrated HCl.

  • Concentrate the mixture under reduced pressure to obtain a crude solid.

  • Suspend the solid in dichloromethane and wash with water (3x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Recrystallize the residue from acetone to yield the pure 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.

Characterization and Analysis of the Final Product

The identity and purity of the synthesized Trametinib and its intermediates must be confirmed using a suite of analytical techniques.

Analytical Technique Purpose Expected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To determine the purity of the compound and quantify any impurities.A single major peak corresponding to the product with purity >99%.[10]
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.The observed molecular weight should match the calculated molecular weight of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the identity of the compound.The NMR spectrum should show characteristic peaks corresponding to the protons and carbons in the molecule, consistent with the expected structure.

Conclusion

The strategic incorporation of a cyclopropyl moiety, as exemplified by the MEK inhibitor Trametinib, underscores the value of this structural motif in modern drug discovery. The synthesis, while complex, provides a pathway to a potent and selective kinase inhibitor with significant clinical impact. The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers in the field of drug development and medicinal chemistry, facilitating the exploration of novel kinase inhibitors with improved therapeutic profiles.

References

  • The Emerging Role of Chloromethanesulfonylcyclopropane Scaffolds in Kinase Inhibitor Design - Benchchem.
  • An In-depth Technical Guide to the Mechanism of Action of Trametinib (DMSO Solvate) - Benchchem.
  • Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA.
  • Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC - PubMed Central.
  • Trametinib - Uses, Side Effects, Warnings & FAQs - MacariusHealth.
  • CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
  • The Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Cascade Activation Is a Key Signalling Pathway Involved in the Regulation of G1 Phase Progression in Proliferating Hepatocytes - PubMed Central.
  • MEK proteins and their signaling pathways. In human, four distinct MAP... - ResearchGate.
  • A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications - Benchchem.
  • MAPK/ERK pathway - Wikipedia.
  • CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.
  • ERK/MAPK signalling pathway and tumorigenesis (Review) - Spandidos Publications.
  • Video: MAPK Signaling Cascades - JoVE.
  • A method for synthesizing trametinib key intermediate - Eureka | Patsnap.
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH.
  • Pharmaceutical composition comprising trametinib - Patent 2913048 - EPO.
  • WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof - Google Patents.
  • WO/2020/161654 A PROCESS FOR THE PREPARATION OF TRAMETINIB ACETIC ACID SOLVATE - WIPO Patentscope.
  • Scheme 9. Laboratory-scale synthesis of trametinib (55). - ResearchGate.
  • Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC.
  • Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug | Request PDF - ResearchGate.
  • HPLCAnalytical Method Development and Validation for Estimation of Trametinib in API and Pharmaceutical Formulation - bepls.

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate-Based Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Oncology

The landscape of cancer therapy is increasingly dominated by targeted treatments that exploit the specific molecular vulnerabilities of cancer cells. Among the most validated targets are protein kinases, enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a key chemical intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor approved for the treatment of several cancers.[1][2] The structural motif of this compound represents a valuable starting point for the development of novel kinase inhibitors. This application note outlines a robust, high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors from a library of compounds derived from the this compound scaffold. We will detail a fluorescence polarization-based assay, a widely used, homogeneous method ideal for HTS due to its simplicity and sensitivity.[3]

The Scientific Rationale: Why Fluorescence Polarization?

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution.[3] It relies on the principle that a small fluorescent molecule (a tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. However, when this tracer binds to a larger molecule, such as a protein kinase, its tumbling rate slows down significantly, resulting in the emission of polarized light.

In our kinase inhibition assay, a fluorescently labeled ATP competitive tracer is used. In the absence of an inhibitor, the tracer binds to the kinase's ATP binding site, leading to a high FP signal. When a compound from our library displaces the tracer by binding to the ATP site, the tracer is released into the solution, resumes its rapid tumbling, and the FP signal decreases. This inverse relationship between inhibitor binding and FP signal provides a clear and quantitative readout of kinase inhibition.

FP_Assay_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase Kinase ATP Binding Site Kinase_Tracer_Complex Kinase-Tracer Complex High FP Signal Tracer Fluorescent Tracer Tracer->Kinase:f1 Binds Free_Tracer Free Tracer Low FP Signal Kinase_Tracer_Complex->Free_Tracer Displacement Kinase_Inhibitor Kinase ATP Binding Site Inhibitor Inhibitor Inhibitor->Kinase_Inhibitor:f1 Binds & Displaces

Caption: Principle of the Fluorescence Polarization (FP) Kinase Assay.

Experimental Workflow: A Step-by-Step Guide

The following protocol is designed for a 384-well microplate format, which is standard for HTS campaigns to maximize throughput and minimize reagent consumption.[4]

Materials and Reagents
  • Kinase: Recombinant human tyrosine kinase (e.g., c-MET, VEGFR2)

  • Fluorescent Tracer: ATP-competitive tracer with appropriate spectral properties

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Compound Library: this compound derivatives dissolved in 100% DMSO

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine)

  • Negative Control: 100% DMSO

  • Microplates: 384-well, low-volume, black, flat-bottom plates

  • Plate Reader: Equipped with fluorescence polarization optics

Protocol
  • Compound Plating:

    • Using an automated liquid handler, serially dilute the compound library in 100% DMSO.

    • Dispense 100 nL of each compound solution into the appropriate wells of the 384-well microplate.

    • For control wells, dispense 100 nL of 100% DMSO (negative control) or a known inhibitor (positive control).

  • Enzyme and Tracer Preparation:

    • Prepare a 2X kinase solution in assay buffer at the desired concentration.

    • Prepare a 2X tracer solution in assay buffer at the desired concentration.

    • Expert Insight: The optimal concentrations of kinase and tracer should be determined empirically during assay development to achieve a stable and robust assay window.

  • Assay Reaction:

    • Add 5 µL of the 2X kinase solution to each well of the microplate containing the compounds.

    • Centrifuge the plate briefly to ensure proper mixing.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.

    • Add 5 µL of the 2X tracer solution to each well.

    • Centrifuge the plate again.

    • Incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable plate reader.

    • Set the excitation and emission wavelengths appropriate for the chosen fluorescent tracer.

    • Record the fluorescence polarization values (in milli-polarization units, mP).

HTS_Workflow Start Start: Compound Library in DMSO Compound_Plating Compound Plating (100 nL/well) in 384-well plate Start->Compound_Plating Kinase_Addition Add 2X Kinase Solution (5 µL) Compound_Plating->Kinase_Addition Incubation_1 Incubate 15 min at RT Kinase_Addition->Incubation_1 Tracer_Addition Add 2X Tracer Solution (5 µL) Incubation_1->Tracer_Addition Incubation_2 Incubate 60 min at RT (dark) Tracer_Addition->Incubation_2 FP_Reading Read Fluorescence Polarization (mP) Incubation_2->FP_Reading Data_Analysis Data Analysis: % Inhibition, Z' Factor, IC50 FP_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitor Identification.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The primary data from the screen will be the FP values. The percentage inhibition for each compound can be calculated using the following formula:

% Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos))

Where:

  • mP_sample is the FP value of the test compound.

  • mP_pos is the average FP value of the positive control (maximum inhibition).

  • mP_neg is the average FP value of the negative control (no inhibition).

Assay Quality Control: The Z' Factor

To ensure the robustness and reliability of the HTS assay, the Z' factor should be calculated for each plate.[5] The Z' factor is a statistical parameter that represents the separation between the positive and negative controls.

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Avg_pos and Avg_neg are the average FP values of the positive and negative controls, respectively.

Z' FactorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

An assay with a Z' factor greater than 0.5 is considered excellent for HTS.[5]

Hit Identification and Confirmation

Compounds that exhibit a percentage inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary "hits." These hits should then be subjected to a confirmation screen. Confirmed hits would then be further characterized by determining their IC₅₀ values (the concentration of an inhibitor where the response is reduced by half) through dose-response experiments.

Conclusion: Paving the Way for Novel Therapeutics

This application note provides a comprehensive and scientifically grounded protocol for a high-throughput screening campaign to identify novel kinase inhibitors derived from a this compound-based library. The fluorescence polarization assay described here is a robust, reliable, and scalable method for primary screening.[3] By following this workflow and adhering to strict quality control measures, researchers can efficiently identify promising lead compounds for further development in the ongoing effort to combat cancer and other diseases driven by aberrant kinase signaling.

References

  • Bioluminescent assays for high-throughput screening. PubMed.
  • AlphaLISA technology: implementing a rapid, high-throughput screening method for immunomodul
  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modul
  • High throughput screening of small molecule library: procedure, challenges and future.
  • Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. PubMed.
  • High Throughput Screening: AlphaLISA (Part I). SBH Lab.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. PubMed.
  • AlphaLISA-based high-throughput screening assay to measure levels of soluble amyloid precursor protein α. PubMed.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC.
  • Bioluminescent Assays for High-Throughput Screening.
  • Bioluminescent Assays for High-Throughput Screening.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery and Development.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Semantic Scholar.
  • High-Throughput RT-PCR for small-molecule screening assays. Broad Institute.
  • High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF.
  • Advances in luminescence-based technologies for drug discovery. PMC.
  • LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING. Request PDF.
  • High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Cell-based assays on the rise. BMG LABTECH.
  • High-Throughput Screening (HTS) Services.
  • High-throughput screening. Wikipedia.
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • Methyl 1-((4-fluorophenyl)carbamoyl)
  • Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate (CAS No: 1345847-71-3)
  • METHYL 1-((4-FLUOROPHENYL)CARBAMOYL)
  • CAS No : 1345847-71-3 | Product Name : Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate.
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons.
  • Synthesis method of antineoplastic drug cabozant inib.
  • METHYL 1-[(4-FLUOROPHENYL)
  • 1345847-71-3|Methyl 1-((4-fluorophenyl)carbamoyl)
  • Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish.
  • Biological Activity of Monoterpene-Based Scaffolds: A N

Sources

Application Note & Protocol: A Scalable Synthesis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a key building block in the development of various pharmacologically active molecules. Recognizing the need for a robust and scalable process to support preclinical studies, we present a detailed protocol based on a multi-step synthetic route. The chosen strategy prioritizes commercially available starting materials, operational safety, and amenability to kilogram-scale production. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Significance of the 1-(4-fluorophenyl)cyclopropane Moiety

The 1-arylcyclopropane scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart conformational rigidity and improved metabolic stability to drug candidates. The specific incorporation of a 4-fluorophenyl group can further enhance pharmacokinetic properties by modulating lipophilicity and blocking potential sites of metabolic oxidation. As such, this compound serves as a crucial precursor for the synthesis of a wide range of therapeutic agents, making a reliable and scalable synthetic route essential for advancing drug discovery programs.

Strategic Approach to Scale-Up Synthesis

For the production of preclinical quantities of the target molecule, a convergent and robust synthetic strategy is paramount. After careful consideration of several potential routes, we have selected a four-step sequence commencing with the readily available 4-fluorophenylacetonitrile. This approach, centered around a key Kulinkovich-Szymoniak cyclopropanation, offers a balance of efficiency, scalability, and safety.

DOT Script for Overall Synthetic Strategy

G cluster_0 Overall Synthetic Pathway A 4-Fluorophenylacetonitrile B 1-(4-Fluorophenyl)cyclopropanamine A->B  Kulinkovich-Szymoniak  Reaction C 1-(4-Fluorophenyl)cyclopropanol B->C  Hydrolysis D 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid C->D  Oxidation E This compound D->E  Fischer  Esterification

Caption: Overall synthetic strategy for this compound.

Detailed Synthetic Protocols

Part 1: Synthesis of 1-(4-Fluorophenyl)cyclopropanamine via Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful transformation for the synthesis of primary cyclopropylamines from nitriles.[1] This method utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to form a titanacyclopropane intermediate, which then reacts with the nitrile.[2]

Materials and Reagents:

Reagent/SolventGradeSupplier
4-Fluorophenylacetonitrile≥98%Commercially Available
Titanium(IV) isopropoxide≥98%Commercially Available
Ethylmagnesium bromide3.0 M in Diethyl EtherCommercially Available
Boron trifluoride diethyl etherate≥98%Commercially Available
Diethyl etherAnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Saturated aq. NaHCO₃Reagent GradeIn-house preparation
Anhydrous MgSO₄Reagent GradeCommercially Available

Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a suitably sized, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with 4-fluorophenylacetonitrile (1.0 equiv) and anhydrous toluene (5 mL per gram of nitrile).

  • Addition of Titanium Alkoxide: To the stirred solution, add titanium(IV) isopropoxide (1.2 equiv) dropwise at room temperature.

  • Grignard Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Add ethylmagnesium bromide (2.5 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Lewis Acid Treatment: Cool the reaction mixture to 0-5 °C and add boron trifluoride diethyl etherate (1.5 equiv) dropwise, again maintaining the temperature below 10 °C.

  • Quenching and Work-up: After stirring for an additional 1-2 hours at room temperature, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-(4-fluorophenyl)cyclopropanamine. The crude product can be purified by vacuum distillation or column chromatography.

Part 2: Hydrolysis of 1-(4-Fluorophenyl)cyclopropanamine to 1-(4-Fluorophenyl)cyclopropanol

The conversion of the primary amine to the corresponding alcohol is a critical step. While various methods exist, a straightforward diazotization followed by hydrolysis is often effective, though it should be performed with caution due to the potential formation of unstable diazonium salts.

Materials and Reagents:

Reagent/SolventGradeSupplier
1-(4-Fluorophenyl)cyclopropanamineAs prepared in Part 1-
Sodium nitrite≥97%Commercially Available
Sulfuric acidConcentratedCommercially Available
Deionized water-In-house
Diethyl etherReagent GradeCommercially Available
Saturated aq. NaHCO₃Reagent GradeIn-house preparation
Anhydrous MgSO₄Reagent GradeCommercially Available

Protocol:

  • Acidic Solution Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)cyclopropanamine (1.0 equiv) in a mixture of deionized water and concentrated sulfuric acid at 0-5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 equiv) in deionized water. Add this solution dropwise to the amine solution, maintaining the temperature between 0 and 5 °C.

  • Hydrolysis: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, or until nitrogen evolution ceases.

  • Work-up and Extraction: Neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1-(4-fluorophenyl)cyclopropanol can be purified by column chromatography.

Part 3: Oxidation of 1-(4-Fluorophenyl)cyclopropanol to 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

The oxidation of the cyclopropanol to the corresponding carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of Jones reagent (chromium trioxide in sulfuric acid), although for larger scale, alternative, less hazardous reagents like TEMPO/bleach can be employed.[3]

Materials and Reagents:

Reagent/SolventGradeSupplier
1-(4-Fluorophenyl)cyclopropanolAs prepared in Part 2-
Jones Reagent (CrO₃/H₂SO₄/H₂O)-In-house preparation
AcetoneReagent GradeCommercially Available
IsopropanolReagent GradeCommercially Available
Diethyl etherReagent GradeCommercially Available
Saturated aq. NaHCO₃Reagent GradeIn-house preparation
Anhydrous Na₂SO₄Reagent GradeCommercially Available

Protocol:

  • Reaction Setup: Dissolve 1-(4-fluorophenyl)cyclopropanol (1.0 equiv) in acetone in a flask equipped with a stirrer and a dropping funnel, and cool to 0-5 °C.

  • Oxidation: Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

  • Quenching: Once the starting material is consumed (as monitored by TLC), quench the excess oxidant by the careful addition of isopropanol until the green color persists.

  • Work-up and Extraction: Remove the acetone under reduced pressure. Partition the residue between water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).

  • Acid-Base Extraction: Combine the organic layers and extract the carboxylic acid into a saturated aqueous NaHCO₃ solution.

  • Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

Part 4: Fischer Esterification to this compound

The final step is a classic Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.[4]

Materials and Reagents:

Reagent/SolventGradeSupplier
1-(4-Fluorophenyl)cyclopropanecarboxylic AcidAs prepared in Part 3-
MethanolAnhydrousCommercially Available
Sulfuric acidConcentratedCommercially Available
Diethyl etherReagent GradeCommercially Available
Saturated aq. NaHCO₃Reagent GradeIn-house preparation
Anhydrous Na₂SO₄Reagent GradeCommercially Available

Protocol:

  • Reaction Setup: Suspend 1-(4-fluorophenyl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction and Isolation: Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude methyl ester can be purified by flash column chromatography or recrystallization to yield the final product, this compound.[5]

Analytical Characterization and Quality Control

To ensure the suitability of the synthesized this compound for preclinical studies, rigorous analytical characterization is essential.

DOT Script for Analytical Workflow

G cluster_1 Analytical Workflow Crude Crude Product Purification Purification (Chromatography/Recrystallization) Crude->Purification Pure Purified Product Purification->Pure Structure Structural Confirmation (NMR, MS) Pure->Structure Purity Purity Assessment (HPLC, GC) Pure->Purity Final Final Product for Preclinical Use Structure->Final Purity->Final

Caption: Analytical workflow for quality control of the final product.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of any residual solvents or impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, typically aiming for >98%.

  • Gas Chromatography (GC): Can be used as an orthogonal method to HPLC for purity assessment and to quantify volatile impurities.

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Titanium(IV) isopropoxide: This reagent is flammable and moisture-sensitive. Handle under an inert atmosphere.[6][7][8]

  • Grignard Reagents: Highly reactive and flammable. Handle with extreme care under anhydrous conditions.

  • Boron trifluoride diethyl etherate: Corrosive and moisture-sensitive.

  • Diazonium Salts (in Part 2): Potentially explosive, especially when dry. Keep in solution and at low temperatures.

  • Jones Reagent: Highly toxic and corrosive. A known carcinogen. Handle with extreme caution and use appropriate containment.

  • Diazomethane (Alternative Route): If considering a route involving diazomethane, be aware that it is extremely toxic and explosive.[9][10][11][12][13] Specialized equipment and extensive safety protocols are mandatory.

Alternative Synthetic Routes

While the presented route is recommended for its scalability and avoidance of highly explosive intermediates, other viable methods exist:

  • Simmons-Smith Cyclopropanation: This classic reaction involves the use of a zinc-copper couple and diiodomethane to cyclopropanate an alkene, in this case, 4-fluorostyrene.[6][7][14][15][16] It is known for its stereospecificity.

  • Catalytic Cyclopropanation: Transition metal catalysts, such as those based on rhodium or copper, can catalyze the reaction of an alkene with a diazo compound, like methyl diazoacetate, to form the cyclopropane ring.[17][18][19] This can be a highly efficient method, but the handling of diazo compounds on a large scale requires specialized expertise and infrastructure.

Conclusion

The successful scale-up synthesis of this compound is a critical step in advancing drug discovery programs that utilize this important building block. The detailed four-step protocol provided in this application note offers a practical and scalable approach, prioritizing safety and the use of readily available materials. By following these guidelines and implementing rigorous analytical controls, research and development teams can confidently produce the quantities of high-purity material required for preclinical evaluation.

References

  • Division of Research Safety, University of Illinois. Diazomethane. [Link]

  • Environmental Health & Safety, University of Washington. Diazomethane Standard Operating Procedure Template. [Link]

  • Sterling Pharma Solutions. Designing a safe and scalable diazomethane process. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. [Link]

  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • Charette, A. B. Simmons-Smith Cyclopropanation Reaction. Organic Reactions. 2004. [Link]

  • ChemRxiv. Substituted Cyclopropanols via Sequential Cyclopropanation and Oxidative Hydrolysis of Vinylboronates. (2024). [Link]

  • Wikipedia. Simmons–Smith reaction. [Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Link]

  • Cha, J. K. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. ACS Omega. 2018. [Link]

  • NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • Google Patents. Synthesis method of antineoplastic drug cabozantinib. CN103664778A.
  • ResearchGate. Oxidation of functionalized cyclopropanes to cyclopropanols. [Link]

  • Organic Chemistry Portal. Kulinkovich Reaction. [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • Wikipedia. Cyclopropanol. [Link]

  • Organic Syntheses. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]

  • Google Patents. Process for the manufacture of cyclopropylamine. US4590292A.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation. [Link]

  • Chegg.com. Provide a synthesis for 4-fluorophenylacetonitrile. (2024-10-25). [Link]

  • RSC Publishing. The stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid. [Link]

  • ResearchGate. Catalytic Cyclopropanation of Fluorine-Containing Alkenes and Dienes with Diazomethane and Methyl Diazoacetate. (2006-08-25). [Link]

  • Google Patents. Chemical method used for preparing aromatic cyclopropanecarbonitrile and cyclopropylamine. CN103664697A.
  • Google Patents. Preparation method for high-purity 4-fluorobenzoylacetonitrile. CN105272883A.
  • Journal of the Chemical Society, Perkin Transactions 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. [Link]

  • Hacettepe University. CRYSTALLIZATION. [Link]

  • Amerigo Scientific. 4-Fluorophenylacetonitrile (99%). [Link]

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

  • PubMed Central. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. (2025). [Link]

  • RSC Publishing. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. Cyclopropanation reactions of methyl oleate (1), methyl erucate (4),... [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Organometallica. Natural Product Isolation (2) - Purification Techniques, An Overview. (2016-08-12). [Link]

  • Google Patents.
  • PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

Sources

Application Notes & Protocols: Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate as a Starting Material for PET Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(4-fluorophenyl)cyclopropane Scaffold in PET Ligand Design

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the precise design of radiotracers to visualize and quantify physiological processes in vivo.[1][2] The selection of a core molecular scaffold is a critical decision in the development of a novel PET ligand, profoundly influencing its pharmacokinetic and pharmacodynamic properties. The 1-(4-fluorophenyl)cyclopropane moiety, accessible from starting materials like Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, offers distinct advantages for PET ligand development, primarily centered on metabolic stability and conformational rigidity.[3][4]

The cyclopropane ring, with its inherent ring strain and unique 'bent' bond electronics, is significantly more resistant to metabolic degradation (e.g., enzymatic oxidation) compared to more flexible aliphatic chains.[3][4] This enhanced metabolic stability can lead to a longer biological half-life of the radiotracer, reducing the formation of radiometabolites that can confound image interpretation and increase background signal.[5][6] Furthermore, the rigidity of the cyclopropane unit locks the spatial orientation of the pendant 4-fluorophenyl group, which can lead to higher binding affinity and selectivity for the target protein by minimizing the entropic penalty upon binding.[3]

This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a versatile starting material for the synthesis of precursors and their subsequent [¹⁸F]-radiolabeling to generate novel PET ligands, with a focus on targeting the metabotropic glutamate receptor 5 (mGluR5) as an exemplary application.[7][8][9]

Part 1: Elaboration of the Starting Material into a Radiolabeling Precursor

The journey from a stable starting material to a final PET radiotracer requires the strategic conversion of the initial molecule into a "precursor."[1][2] This precursor is a molecule designed for the efficient, last-minute incorporation of the positron-emitting radionuclide, typically Fluorine-18 ([¹⁸F]F⁻).[10][11] For the 1-(4-fluorophenyl)cyclopropane scaffold, this involves transforming the methyl ester group of this compound into a functional group that can be readily displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction.

A common and effective strategy is to convert the ester into a primary alcohol, which can then be derivatized to install a good leaving group, such as a tosylate (OTs), mesylate (OMs), or nosylate (ONs). The reactivity order for these leaving groups in Sₙ2 reactions is generally tosylate > mesylate.[11]

Protocol 1: Synthesis of a Tosylated Precursor

This protocol details the reduction of the methyl ester to a primary alcohol, followed by tosylation to yield [1-(4-fluorophenyl)cyclopropyl]methyl 4-methylbenzenesulfonate, a suitable precursor for radiofluorination.

Step 1.1: Reduction of Methyl Ester to Primary Alcohol

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of Lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF to the stirred solution. Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the primary alcohol. The reaction is highly exothermic, and slow addition at 0°C is crucial to control the reaction rate and prevent side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts for easy filtration.

  • Workup: Filter the resulting slurry through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude [1-(4-fluorophenyl)cyclopropyl]methanol. This alcohol is often used in the next step without further purification.

Step 1.2: Tosylation of the Primary Alcohol

  • Setup: Dissolve the crude alcohol from Step 1.1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add triethylamine (Et₃N) (1.5 eq) followed by 4-toluenesulfonyl chloride (TsCl) (1.2 eq). Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. TsCl is the source of the tosyl group, which is an excellent leaving group for the subsequent nucleophilic [¹⁸F]fluorination step.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the final tosylated precursor.

Workflow for Precursor Synthesis

G cluster_0 Part 1: Precursor Synthesis A Methyl 1-(4-fluorophenyl) cyclopropanecarboxylate B [1-(4-fluorophenyl)cyclopropyl] methanol A->B 1. LiAlH₄, THF 2. Workup C Tosylated Precursor ([1-(4-fluorophenyl)cyclopropyl]methyl 4-methylbenzenesulfonate) B->C TsCl, Et₃N, DCM

Caption: Synthesis of the tosylated precursor from the starting ester.

Part 2: [¹⁸F]-Radiolabeling and Purification

The central step in producing the PET tracer is the incorporation of Fluorine-18.[12] This is typically achieved via a nucleophilic substitution reaction where cyclotron-produced [¹⁸F]fluoride displaces the leaving group on the precursor.[11][13] The entire process, from receiving the [¹⁸F]fluoride to the final purified product, must be performed rapidly due to the short 109.8-minute half-life of ¹⁸F.[11][14] This necessitates the use of automated synthesis modules housed in shielded "hot cells."[12][13]

Protocol 2: Automated [¹⁸F]-Fluorination and HPLC Purification

This protocol outlines a standard procedure for the synthesis of 1-((cyclopropyl([¹⁸F]fluoromethyl))-4-fluorobenzene, a potential mGluR5 ligand core, using an automated synthesis module.

Step 2.1: [¹⁸F]Fluoride Activation

  • Trapping: Cyclotron-produced aqueous [¹⁸F]fluoride is passed through a quaternary ammonium anion-exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.

  • Elution: The [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a base, like potassium carbonate (K₂CO₃), in an acetonitrile/water mixture.[11][15]

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with heating (typically 100-120 °C). Anhydrous acetonitrile is added and evaporated two to three times. Causality: This azeotropic drying process is critical. [¹⁸F]Fluoride is a poor nucleophile when solvated by water. The K₂₂₂ complexes the potassium ion, leaving a "naked," highly reactive fluoride anion essential for efficient nucleophilic substitution.[15][16]

Step 2.2: Nucleophilic Substitution

  • Precursor Addition: A solution of the tosylated precursor (typically 1-5 mg) in a dry, aprotic polar solvent (e.g., DMSO, DMF, or acetonitrile) is added to the dried [¹⁸F]K/K₂₂₂ complex.[11]

  • Heating: The sealed reaction vessel is heated to a specified temperature (e.g., 80-120 °C) for a set time (e.g., 5-15 minutes). Causality: Heating is required to overcome the activation energy of the Sₙ2 reaction. The choice of solvent and temperature is a balance between ensuring a fast reaction and preventing thermal degradation of the precursor or product.

  • Cooling: After the reaction time, the vessel is rapidly cooled.

Step 2.3: Purification

  • Dilution: The reaction mixture is diluted with the mobile phase for HPLC (High-Performance Liquid Chromatography).

  • Semi-Preparative HPLC: The entire mixture is injected onto a semi-preparative HPLC column (e.g., a C18 reverse-phase column) to separate the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride, the precursor, and non-radioactive byproducts. The column effluent is passed through a radiation detector to identify the product peak.

  • Formulation: The collected HPLC fraction containing the pure radiotracer is typically diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a final product vial. This step removes the organic HPLC solvent and ensures the product is sterile and ready for injection.[13]

Radiosynthesis and Purification Workflow

G cluster_1 Part 2: Automated Radiosynthesis D Cyclotron [¹⁸F]F⁻ in H₂¹⁸O E Trapped [¹⁸F]F⁻ on QMA Cartridge D->E Anion Exchange F Activated 'Naked' [¹⁸F]F⁻ (K/K₂₂₂/[¹⁸F]F) E->F Elute (K₂CO₃/K₂₂₂) Azeotropic Drying G Crude Reaction Mixture F->G Add Precursor in DMSO Heat (e.g., 110°C, 10 min) H Purified [¹⁸F]-PET Ligand G->H Semi-Prep HPLC I Final Formulated Product H->I Formulation (Saline) Sterile Filtration

Caption: Automated workflow for [¹⁸F]-radiolabeling and purification.

Part 3: Quality Control

Before a PET radiotracer can be used in research or clinical settings, it must undergo rigorous quality control (QC) testing to ensure its identity, purity, and safety.[17]

Key Quality Control Parameters
ParameterMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCThe retention time of the radioactive peak must match that of a co-injected, non-radioactive reference standard.Confirms that the radioactive product is the correct chemical compound.
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC>95% of total radioactivity must be in the form of the desired product.[13]Ensures that the detected PET signal originates from the intended tracer, not from radioactive impurities.
Molar Activity (Aₘ) HPLC (UV and Radioactivity Detectors)Typically > 37 GBq/µmol (>1 Ci/µmol) at End of Synthesis (EOS).Molar activity (radioactivity per mole of compound) is crucial for receptor imaging to avoid mass effects where the injected compound saturates the target, preventing accurate quantification.[14]
Residual Solvents Gas Chromatography (GC)Must be below USP limits (e.g., <410 ppm for Acetonitrile).High levels of organic solvents from the synthesis can be toxic.
pH pH meter or stripTypically between 4.5 and 7.5.Ensures the final product is physiologically compatible for injection.
Sterility & Endotoxins Sterility Test, Limulus Amebocyte Lysate (LAL) TestMust be sterile and pass endotoxin limits.Guarantees the product is free from microbial and pyrogenic contamination.

Conclusion

This compound serves as an excellent and strategically sound starting point for the development of novel PET ligands. Its core structure imparts valuable properties of metabolic stability and conformational constraint.[3][4] By following robust synthetic protocols to create suitable labeling precursors and employing standardized, automated radiosynthesis and purification techniques, researchers can efficiently produce high-quality [¹⁸F]-labeled radiotracers. The detailed protocols and workflows provided herein offer a validated framework for scientists and drug development professionals to leverage this promising scaffold in the pursuit of next-generation molecular imaging agents for neurology, oncology, and beyond.

References

  • ResearchGate. Fluorine-18 Chemistry for PET: A Concise Introduction. Available from: [Link]

  • Frontiers. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Available from: [Link]

  • National Center for Biotechnology Information. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Available from: [Link]

  • National Center for Biotechnology Information. On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors. Available from: [Link]

  • MDPI. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Available from: [Link]

  • Radiopaedia. PET radiotracers. Available from: [Link]

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (Source URL not available)
  • Radiology Key. Synthesis of PET Radiopharmaceuticals. Available from: [Link]

  • PubMed. Syntheses of mGluR5 PET radioligands through the radiofluorination of diaryliodonium tosylates. Available from: [Link]

  • National Center for Biotechnology Information. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor. Available from: [Link]

  • PubMed. Radioligands for the PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5). Available from: [Link]

  • The UK PET Core Lab. Radiotracer Production. Available from: [Link]

  • R Discovery. PET Tracers and Radiochemistry. Available from: [Link]

  • MDPI. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available from: [Link]

  • MDPI. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. Available from: [Link]

  • bioRxiv. Design, synthesis, and characterization of [18F]mG2P026 as a high contrast PET imaging ligand for metabotropic glutamate receptor 2. Available from: [Link]

  • bioRxiv. Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. Available from: [Link]

  • MDPI. Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Available from: [Link]

  • Semantic Scholar. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Available from: [Link]

  • ResearchGate. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, Fluorine-18 Radiosynthesis, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Available from: [Link]

  • PubMed. Fluorine-18 click radiosynthesis and preclinical evaluation of a new 18F-labeled folic acid derivative. Available from: [Link]

  • MDPI. Synthesis, Fluorine-18 Radiosynthesis, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, F-18 Radiosynthesis, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. Available from: [Link]

  • PubMed. Radiosynthesis and validation of [5-cyano-N-(4-(4-[11 C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl) furan-2-carboxamide] ([11 C]CPPC), a PET radiotracer for imaging CSF1R, a microglia-specific marker. Available from: [Link]

  • National Center for Biotechnology Information. Metallaphotoredox Aryl and Alkyl Radiomethylation for PET Ligand Discovery. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSG-MFCC-001 Version: 1.0 Last Updated: January 2, 2026

Section 1: Synthesis Overview & Key Challenges

The synthesis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a critical transformation in the development of various pharmaceutical intermediates. A common and robust method for this synthesis is the Michael-Initiated Ring Closure (MIRC) reaction.[1][2][3] This approach involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular cyclization to form the desired cyclopropane ring.[4][5]

A typical MIRC pathway for this target molecule involves the reaction of a 4-fluorophenyl substituted Michael acceptor with a malonic ester derivative in the presence of a base. While effective, this reaction is sensitive to several parameters that can significantly impact yield and purity. Common challenges include low conversion rates, formation of undesired byproducts, and difficulties in product isolation and purification.

This guide provides a structured approach to troubleshoot and optimize this synthesis, ensuring consistent and high-yield production for researchers and drug development professionals.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable general method for synthesizing this compound?

A1: The Michael-Initiated Ring Closure (MIRC) reaction is a highly versatile and widely used method.[1][3] Specifically, the reaction between a suitable 4-fluorophenylacetonitrile or similar precursor and an appropriate Michael acceptor like methyl acrylate, facilitated by a strong base, is a common starting point. Phase-transfer catalysis (PTC) conditions are often employed to improve reaction efficiency between reactants in different phases.[5]

Q2: Why is base selection so critical in this MIRC reaction?

A2: The base serves two primary functions: deprotonating the carbon acid (e.g., the α-proton of the nitrile or ester) to form the nucleophilic enolate and facilitating the final ring-closing elimination step. The base strength must be sufficient to generate the enolate at a reasonable rate without promoting significant side reactions, such as hydrolysis of the ester functionality or polymerization of the Michael acceptor. Common bases include sodium ethoxide, potassium t-butoxide, and potassium carbonate under PTC conditions.

Q3: What are the primary safety concerns I should be aware of?

A3: The reaction may involve strong bases, which are corrosive and react violently with water. Some reagents, like α-haloesters or certain Michael acceptors, can be lachrymatory and toxic. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. If scaling up, a thermal hazard evaluation is recommended, especially if strong bases and reactive electrophiles are used.

Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)?

A4: Yes, TLC is an excellent tool for monitoring the reaction. You should track the consumption of your starting materials (e.g., 4-fluorophenylacetonitrile and methyl acrylate). A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexanes. The product, being more non-polar than some starting materials, will have a higher Rf value. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Section 3: Troubleshooting Guide: Symptom-Based Problem Solving

This section addresses specific experimental issues. The logical flow for diagnosing these problems is outlined in the diagram below.

G start Reaction Issue Identified low_yield Problem: Low or No Product (Yield < 50%) start->low_yield impurity Problem: Significant Impurities (Purity < 90%) start->impurity stalled Problem: Reaction Stalled (Incomplete Conversion) start->stalled reagent_quality Check Reagent Purity & Water Content low_yield->reagent_quality Cause? side_reactions Identify Byproducts (GC-MS/LC-MS) impurity->side_reactions Cause? catalyst_deactivation Hypothesis: Catalyst Deactivation stalled->catalyst_deactivation Cause? base_issue Investigate Base Activity / Stoichiometry reagent_quality->base_issue sol_reagent Solution: - Use anhydrous solvents - Purify starting materials - Use fresh base reagent_quality->sol_reagent conditions_issue Review Reaction Temp. & Time base_issue->conditions_issue sol_conditions Solution: - Optimize temperature profile - Increase reaction time - Check stoichiometry base_issue->sol_conditions ptc_issue Evaluate Phase-Transfer Catalyst (if used) conditions_issue->ptc_issue conditions_issue->sol_conditions sol_stalled Solution: - Increase temperature moderately - Use fresh/more catalyst - Improve agitation ptc_issue->sol_stalled polymerization Hypothesis: Polymerization of Michael Acceptor side_reactions->polymerization hydrolysis Hypothesis: Ester Hydrolysis side_reactions->hydrolysis wrong_isomer Hypothesis: Isomeric Impurities side_reactions->wrong_isomer sol_impurity Solution: - Add acceptor slowly - Use non-aqueous work-up - Optimize chromatography polymerization->sol_impurity hydrolysis->sol_impurity purification_issue Optimize Work-up & Purification wrong_isomer->purification_issue purification_issue->sol_impurity temp_low Hypothesis: Insufficient Temperature catalyst_deactivation->temp_low catalyst_deactivation->sol_stalled mixing_issue Assess Stirring / Mixing Efficiency temp_low->mixing_issue temp_low->sol_conditions mixing_issue->sol_stalled G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification setup1 1. Add 4-fluorobenzyl cyanide & anhydrous solvent to a flame-dried flask under N2 setup2 2. Cool flask to 0 °C in an ice bath setup1->setup2 setup3 3. Add base (e.g., NaH) portion-wise setup2->setup3 react1 4. Stir for 30 min at 0 °C setup3->react1 react2 5. Add 2-chloroacetonitrile dropwise at 0 °C react1->react2 react3 6. Allow to warm to RT and stir for 2-4 hours (Monitor by TLC) react2->react3 workup1 7. Quench carefully with sat. aq. NH4Cl react3->workup1 workup2 8. Extract with Ethyl Acetate (3x) workup1->workup2 workup3 9. Dry organic layer (Na2SO4), filter, and concentrate workup2->workup3 purify 10. Purify by silica gel column chromatography workup3->purify

Sources

Technical Support Center: Purification of Fluorinated Cyclopropane Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of fluorinated cyclopropane esters. The unique physicochemical properties imparted by the fluorine atoms and the rigid cyclopropane ring often introduce significant challenges in achieving high purity. This resource is designed to explain the causality behind these challenges and provide field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis/trans diastereomers of my fluorinated cyclopropane ester so challenging?

The primary difficulty lies in the subtle differences in physicochemical properties between the diastereomers. The rigid cyclopropane ring fixes the spatial orientation of the substituents. While the cis and trans isomers have different dipole moments and shapes, these differences can be minor, leading to very similar polarities and boiling points.[1] Fluorination can further complicate this; while it increases overall polarity, the effect on the differential polarity between isomers depends on the substitution pattern.[2] Consequently, standard purification techniques like flash chromatography on silica gel or distillation often fail to provide baseline separation.[3][4]

Q2: I've just completed my synthesis. What should be my first-pass purification strategy?

Your initial strategy should be a two-stage process: a liquid-liquid extraction followed by standard flash column chromatography on silica gel.

  • Aqueous Workup/Extraction: This is a critical first step to remove water-soluble impurities, such as salts and certain polar reagents.

  • Flash Chromatography (Silica Gel): Use a standard silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). This will effectively remove non-polar byproducts and highly polar impurities. Even if it doesn't separate the diastereomers, it will significantly clean up the sample, which is crucial for the success of more advanced techniques.[5]

This first pass provides a cleaner, concentrated mixture of your isomers and gives you a baseline understanding of their chromatographic behavior.

Q3: My reaction used a copper or rhodium catalyst. How do I effectively remove residual metals?

Residual metal catalysts can interfere with downstream applications and biological assays. A simple filtration is often insufficient.

  • Aqueous Washes: A wash with a mild chelating agent solution, such as aqueous ammonium chloride or a dilute solution of ethylenediaminetetraacetic acid (EDTA), during the workup can help sequester and remove the metal ions into the aqueous phase.

  • Silica Gel Plug: If metals persist, passing the crude material through a short plug of silica gel using a moderately polar solvent (e.g., 20-30% ethyl acetate in hexanes) can be very effective. The polar silica surface strongly adsorbs the metal complexes.

Q4: My fluorinated cyclopropane ester appears to be volatile. Is fractional distillation a viable purification method?

Fractional distillation can be an excellent, scalable method for separating compounds with different boiling points.[6] However, its success for your specific ester depends on two factors:

  • Boiling Point Difference: The boiling points of the cis and trans isomers must be sufficiently different. This is often not the case.

  • Thermal Stability: The compound must be stable at the required distillation temperatures. Esters are generally stable, but prolonged heating can sometimes cause degradation or isomerization.

It is recommended to first purify a small sample by chromatography to isolate the individual isomers and then determine their boiling points via micro-distillation to assess feasibility.

Q5: How can I accurately confirm the purity and isomeric ratio of my final product?

A multi-technique approach is essential for validation:

  • ¹H and ¹⁹F NMR Spectroscopy: NMR is the most powerful tool. The coupling constants (J-values) between the cyclopropyl protons can often distinguish between cis and trans isomers.[3] ¹⁹F NMR is crucial for confirming the integrity of the fluorinated groups and can also show distinct signals for different diastereomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can often provide excellent separation of isomers, allowing for accurate quantification of the isomeric ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can resolve isomers that are inseparable by flash chromatography and provide high-accuracy purity assessment.[7]

Troubleshooting Guide: Common Purification Issues

Problem 1: Poor or no separation of cis/trans diastereomers using standard silica gel chromatography.

This is the most common challenge. When a standard hexanes/ethyl acetate gradient on silica fails, you need to modify the chromatographic system to exploit different interaction mechanisms.

The choice of stationary phase is critical because it alters the primary mechanism of separation. Standard silica relies on polar interactions (hydrogen bonding). Fluorinated molecules, however, can participate in unique interactions.[8]

  • Pentafluorophenyl (PFP) Phases: These are excellent alternatives to standard C18 or silica gel. PFP columns provide multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can significantly enhance selectivity for halogenated compounds.[8][9]

  • Fluorinated (e.g., Tridecafluoro) Phases: These phases are specifically designed for separating fluorinated molecules from one another.[10] The retention is driven by both the hydrophobicity and the fluorine content of the analyte. The more fluorinated a molecule, the more strongly it is retained.[10]

  • Silver Nitrate-Impregnated Silica Gel: For compounds with residual unsaturation, silica gel impregnated with silver nitrate can be used. The silver ions form weak complexes with double bonds, providing a unique separation mechanism that can sometimes resolve isomers.

  • Column Selection: Choose a pre-packed PFP flash column appropriate for your sample size.

  • Sample Preparation: Dissolve the crude, pre-cleaned ester mixture in a minimal amount of dichloromethane or the initial mobile phase solvent.

  • Mobile Phase Selection: Start with a reversed-phase solvent system. A common starting point is a gradient of acetonitrile in water. For compounds not soluble in aqueous systems, a non-aqueous reversed-phase system like methanol/dichloromethane can be effective.

  • Gradient Optimization: Begin with a shallow gradient (e.g., 5-50% acetonitrile over 20 column volumes) to maximize the chance of separation. Monitor the elution with a UV detector.

  • Fraction Collection & Analysis: Collect small fractions and analyze them by TLC or crude ¹H NMR to identify the pure isomer fractions.

Sometimes, a change in solvent can unlock selectivity.

  • Use of Fluorinated Solvents: Incorporating a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) into the mobile phase can improve the separation of some fluorinated compounds, even on standard C8 columns.[11][12]

  • Dichloromethane/Methanol Systems: On silica gel, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system changes the solvent-solute interactions and can sometimes improve resolution.

Problem 2: Product degradation or irreversible adsorption on silica gel.

The Lewis acidic nature of silica gel can sometimes lead to the degradation of sensitive molecules, such as those containing acid-labile groups.

  • Triethylamine Wash: Pre-rinsing the silica gel column with a solvent mixture containing a small amount of triethylamine (e.g., 1% in hexanes) will neutralize the acidic sites on the surface, preventing degradation.

  • Use of Neutral or Basic Alumina: Alumina is an alternative polar stationary phase that is available in neutral or basic grades and can be used for acid-sensitive compounds.

  • Preparative HPLC: For high-purity material on a smaller scale, preparative HPLC offers much higher resolving power than flash chromatography. A variety of stationary phases are available, including the specialty fluorinated phases mentioned above.[7]

  • Crystallization: If your product is a solid, crystallization is a powerful purification technique. For separating diastereomers, a method known as "crystallization-induced diastereomer transformation" may be possible if the stereocenters are labile under certain conditions, potentially allowing for the conversion of the mixture to a single, crystalline diastereomer.[13]

Data & Workflow Visualization

Table 1: Comparison of Chromatographic Stationary Phases for Fluorinated Esters
Stationary PhasePrimary Separation MechanismBest For...Key Considerations
Silica Gel Polarity (Hydrogen Bonding, Dipole-Dipole)General cleanup, separating compounds with large polarity differences.Can be acidic; may not resolve cis/trans isomers.
C18 (Reversed-Phase) HydrophobicitySeparating non-polar compounds; use with polar mobile phases.May offer poor selectivity for fluorinated isomers.[8]
Pentafluorophenyl (PFP) Multiple (Hydrophobic, π-π, Dipole, Steric)Resolving halogenated compounds, positional isomers, and diastereomers.[8][9]Offers different selectivity compared to C18; a powerful second option.
Fluorinated (F-Phase) Fluorous Interactions, HydrophobicitySeparating fluorinated molecules from each other or from non-fluorinated ones.[10]Retention increases with fluorine content.[10]
Diagram 1: General Purification Workflow for Fluorinated Cyclopropane Esters

This diagram outlines a standard, logical workflow from the crude reaction output to the final, purified product.

G cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Final Product & Advanced Purification A Crude Reaction Mixture B Aqueous Workup (e.g., quench, extraction) A->B C Dry & Concentrate B->C D Flash Chromatography (Standard Silica Gel) C->D E Combine Fractions D->E F Purity & Isomer Ratio OK? (NMR, GC/LC-MS) E->F G Final Purified Product F->G Yes H Advanced Chromatography (PFP, F-Phase, Prep-HPLC) F->H No I Crystallization or Distillation F->I No, if applicable H->F I->F

Caption: Logical workflow for purifying fluorinated cyclopropane esters.

Diagram 2: Decision Tree for Isomer Separation Strategy

This diagram helps researchers choose an appropriate strategy when facing difficult isomer separations.

G Start Problem: Cis/Trans Isomers Co-elute on Silica Gel CheckSolid Is the compound a solid? Start->CheckSolid TryCrystallization Attempt Recrystallization (various solvents) CheckSolid->TryCrystallization Yes CheckVolatility Is the compound volatile & thermally stable? CheckSolid->CheckVolatility No Success1 Pure Isomer Obtained TryCrystallization->Success1 TryCrystallization->CheckVolatility Fails TryDistillation Attempt Fractional Distillation CheckVolatility->TryDistillation Yes ChromatographyPath Pursue Advanced Chromatography CheckVolatility->ChromatographyPath No Success2 Pure Isomer Obtained TryDistillation->Success2 TryDistillation->ChromatographyPath Fails / Not Applicable SelectColumn Select Alternative Column ChromatographyPath->SelectColumn PFP_Column PFP Column (Reversed or Normal Phase) SelectColumn->PFP_Column F_Phase_Column Fluorinated Phase Column (Reversed Phase) SelectColumn->F_Phase_Column Prep_HPLC Preparative HPLC (High Resolution) SelectColumn->Prep_HPLC Success3 Pure Isomer(s) Obtained PFP_Column->Success3 F_Phase_Column->Success3 Prep_HPLC->Success3

Caption: Decision-making for separating challenging diastereomers.

References

  • SiliCycle.
  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Subirats, X., et al. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
  • Jiang, Z-X., et al. (2014).
  • Kimata, K., et al.
  • Challinor, A. J., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. ChemComm - University of St Andrews Research Portal.
  • Check, C. T., et al. (2025). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC - NIH.
  • Alsmeyer, L. G., et al. PARTIALLY FLUORINATED ESTERS AND ETHERS AS TEMPERATURE STABLE LIQUIDS. PART I.
  • F.J.A.L. de A. Monteiro, et al. (2025).
  • Haszeldine, R. N., et al.
  • Black, G., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid.
  • F.J.A.L. de A. Monteiro, et al.
  • Banks, J. L., et al. (2025). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
  • Imperial Chemical Industries Ltd. (Patent). Process of separating cis and trans isomers of cyclopropane carboxylic acids.
  • Arnold, F. H., et al. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Gouverneur, V., et al. (2020).
  • Lin, C-H. (Patent). (2014). Method of purification of prostaglandins including fluorine atoms by preparative hplc.

Sources

identifying side products in Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their experiments. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Presence of a Dimeric Ether Impurity in Rhodium-Catalyzed Cyclopropanation

Question: During the synthesis of this compound from 4-fluorostyrene and methyl diazoacetate using a rhodium catalyst, I'm observing a significant side product with a mass corresponding to a dimer of the carbene. How can I minimize this?

Answer:

The formation of dimeric ethers, such as dimethyl 2,3-diphenylsuccinate from the dimerization of the carbene intermediate, is a known side reaction in rhodium-catalyzed cyclopropanations.[1] This typically occurs when the concentration of the alkene is insufficient relative to the rate of carbene generation.

Causality: The rhodium-carbene intermediate is highly reactive. If it does not encounter an alkene molecule in close proximity, it can react with another carbene molecule, leading to dimerization. The rate of addition of the diazo compound, temperature, and stirring efficiency all play crucial roles in maintaining a low steady-state concentration of the free carbene.

Troubleshooting & Mitigation Protocol:

  • Slow Addition of Diazoacetate: The most critical parameter is the rate of addition of methyl diazoacetate. A slow, controlled addition using a syringe pump over several hours ensures that the generated carbene reacts preferentially with the abundant 4-fluorostyrene.

  • Temperature Control: Lowering the reaction temperature can decrease the rate of carbene formation and subsequent side reactions. However, be mindful that excessively low temperatures may also slow down the desired cyclopropanation. A typical starting point is room temperature, with the option to cool to 0°C if dimer formation persists.

  • Stirring and Dilution: Ensure vigorous stirring to maintain a homogenous reaction mixture. High dilution can also favor the intermolecular reaction with the alkene over the bimolecular dimerization of the carbene.

  • Catalyst Choice: While dirhodium tetraacetate is a common catalyst, more sterically hindered rhodium catalysts, such as dirhodium tetrakis(triphenylacetate), can sometimes suppress dimer formation by creating a more crowded coordination sphere around the metal center.[2]

Analytical Workflow for Dimer Identification:

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for the definitive identification of the dimeric side product.

Analytical Technique Expected Observation for Dimer
GC-MS A peak with a mass-to-charge ratio corresponding to the dimer of the carbene fragment.
¹H NMR Complex multiplets in the aromatic region and characteristic signals for the succinate backbone.
¹³C NMR Additional signals corresponding to the dimeric structure, distinct from the desired product.

Experimental Workflow for Minimizing Dimer Formation:

Dimer_Minimization_Workflow cluster_addition Controlled Addition cluster_monitoring Reaction Monitoring cluster_workup Work-up & Analysis Setup Combine 4-fluorostyrene, solvent, and Rh(II) catalyst in reaction flask SyringePump Load methyl diazoacetate into a syringe pump SlowAddition Add diazoacetate solution slowly over 2-4 hours with vigorous stirring SyringePump->SlowAddition TLC_GC Monitor reaction progress by TLC or GC SlowAddition->TLC_GC Workup Quench reaction and perform aqueous work-up TLC_GC->Workup Purification Purify by column chromatography Workup->Purification Analysis Analyze product and side products by GC-MS and NMR Purification->Analysis Kulinkovich_Oxidation_Pathway Ester Methyl (4-fluorophenyl)acetate Grignard EtMgBr, Ti(OiPr)4 Ester->Grignard Kulinkovich Reaction Cyclopropanol 1-(4-fluorophenyl)cyclopropanol Grignard->Cyclopropanol Oxidation Swern Oxidation (or Dess-Martin) Cyclopropanol->Oxidation Oxidation Target This compound Oxidation->Target Simmons_Smith_Troubleshooting Start Low Conversion in Simmons-Smith Reaction CheckZinc Is the Zinc-Copper Couple Activated? Start->CheckZinc ActivateZinc Activate Zinc: - Acid Wash - Heat Activation CheckZinc->ActivateZinc No CheckStoichiometry Is the Stoichiometry of Reagents Correct? CheckZinc->CheckStoichiometry Yes ActivateZinc->CheckStoichiometry IncreaseReagents Increase Equivalents of CH2I2 and Zn(Cu) (1.5 - 2.0 eq.) CheckStoichiometry->IncreaseReagents No ConsiderFurukawa Consider Furukawa Modification (Et2Zn) CheckStoichiometry->ConsiderFurukawa CheckConditions Are Reaction Conditions Optimal? CheckStoichiometry->CheckConditions Yes IncreaseReagents->CheckConditions Success Improved Conversion ConsiderFurukawa->Success OptimizeTemp Optimize Temperature Profile: - Initial Warming - Controlled Reaction Temp CheckConditions->OptimizeTemp No CheckConditions->Success Yes OptimizeTemp->Success

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate. This molecule is a key structural motif in medicinal chemistry, and its efficient synthesis is critical for drug discovery and development programs.[1][2] Arylcyclopropanes, in general, are valued for their unique conformational and electronic properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will focus on a common and robust synthetic strategy: the cyclopropanation of a suitable alkene precursor.

Core Synthesis Strategy: An Overview

A prevalent method for constructing the arylcyclopropane core is through the cyclopropanation of a styrene derivative. For the synthesis of this compound, a logical precursor is Methyl 2-(4-fluorophenyl)acrylate. The key transformation is the addition of a methylene group across the double bond. The Simmons-Smith reaction and its modifications are classic and reliable methods for this purpose.[3][4]

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during the synthesis.

Q1: My Simmons-Smith cyclopropanation reaction shows low to no conversion. What are the potential causes and how can I fix this?

Low conversion is the most frequent issue in Simmons-Smith type reactions. The root cause often lies with the generation and reactivity of the organozinc carbenoid species.[5][6]

Potential Causes & Actionable Solutions:

  • Inadequate Activation of Zinc: The reaction's success hinges on the formation of an active zinc carbenoid (iodomethylzinc iodide). If the zinc metal is not properly activated, this reagent will not form in sufficient quantities.

    • Solution: Ensure the zinc dust or granules are activated immediately before use. A common method is to wash the zinc with dilute HCl to remove the passivating oxide layer, followed by washes with water, ethanol, and finally anhydrous ether, then drying under vacuum. For more consistent results, consider preparing a zinc-copper couple, which exhibits higher reactivity.[5][6]

  • Poor Reagent Quality: The purity of diiodomethane and the solvent is paramount.

    • Solution: Diiodomethane can decompose over time, releasing iodine (indicated by a pink or purple color). Purify it by passing it through a short plug of activated alumina or by distillation. The solvent, typically dichloromethane (DCM) or 1,2-dichloroethane (DCE), must be anhydrous. Basic solvents can hinder the reaction rate and should be avoided.[5]

  • Sub-optimal Reaction Temperature: These reactions are often exothermic. Improper temperature control can lead to side reactions or decomposition of the carbenoid.

    • Solution: Initiate the reaction at a low temperature (e.g., 0 °C) for the addition of reagents. Once the addition is complete, allow the reaction to warm slowly to room temperature and stir for an extended period (12-24 hours) to ensure completion.[6]

  • Low Alkene Reactivity: The Simmons-Smith carbenoid is electrophilic, meaning it reacts faster with electron-rich alkenes.[3] Your substrate, Methyl 2-(4-fluorophenyl)acrylate, is somewhat electron-deficient due to the ester group.

    • Solution: To boost reactivity, consider using the Furukawa modification , which employs diethylzinc (Et₂Zn) instead of the zinc-copper couple.[4][7] The carbenoid formed from Et₂Zn and CH₂I₂ is generally more reactive and often gives higher yields with less reactive alkenes.[7] Safety Note: Diethylzinc is pyrophoric and must be handled under a strict inert atmosphere.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion reagent_check Verify Reagent Quality start->reagent_check zinc_check Assess Zinc Activation start->zinc_check conditions_check Review Reaction Conditions start->conditions_check substrate_check Consider Substrate Reactivity start->substrate_check distill_ch2i2 Purify Diiodomethane (e.g., via alumina plug) reagent_check->distill_ch2i2 dry_solvent Use Anhydrous Solvent (e.g., DCM, DCE) reagent_check->dry_solvent activate_zn Re-activate Zinc (e.g., HCl wash) or Prepare fresh Zn-Cu couple zinc_check->activate_zn temp_profile Ensure Proper Temperature (Initial cooling, slow warming) conditions_check->temp_profile furukawa Switch to Furukawa Conditions (Et₂Zn + CH₂I₂) for higher reactivity substrate_check->furukawa

Caption: Troubleshooting logic for low conversion in Simmons-Smith reactions.

Q2: My reaction is complete, but purification is difficult due to side products. What are these byproducts and how can I avoid them?

Side product formation can complicate purification and lower the isolated yield.

Common Side Products & Prevention:

  • Polymerization of the Alkene: This can occur if the reaction overheats or if acidic impurities are present.

    • Prevention: Maintain strict temperature control. Ensure all reagents are pure. The byproduct of the Simmons-Smith reaction, zinc iodide (ZnI₂), is a Lewis acid that can sometimes promote side reactions. In sensitive cases, adding excess diethylzinc can scavenge the ZnI₂.[7]

  • Formation of Ethyl Iodide (in Furukawa Modification): When using diethylzinc, a side reaction can produce ethyl iodide.

    • Prevention: This is often a minor byproduct. Purification via flash column chromatography is typically sufficient to separate it from the desired product due to its volatility.

  • Unreacted Starting Material: If the reaction does not go to completion, separating the starting material from the product can be challenging as they may have similar polarities.

    • Prevention: Drive the reaction to completion by extending the reaction time or using a more reactive system like the Furukawa modification.[6][7] Use TLC or GC-MS to monitor the reaction progress before workup.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is adapted for moderately electron-deficient alkenes and often provides more reproducible results than the traditional Zn(Cu) couple method.[6][7]

Materials:

  • Methyl 2-(4-fluorophenyl)acrylate (1.0 equiv)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 equiv)

  • Diiodomethane (CH₂I₂), purified (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the starting alkene, Methyl 2-(4-fluorophenyl)acrylate, to a flame-dried flask containing anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add the diethylzinc solution dropwise via syringe. Stir for 15 minutes.

    • Next, add the diiodomethane dropwise. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench it by cooling back to 0 °C and slowly adding saturated aqueous NH₄Cl.

  • Workup:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Frequently Asked Questions (FAQs)

Q1: Are there alternative cyclopropanation methods I should consider? A1: Yes. While the Simmons-Smith reaction is robust, other methods exist. For styrenic substrates, Phase-Transfer Catalysis (PTC) can be an effective and operationally simple alternative.[8] This method typically involves reacting the alkene with chloroform (CHCl₃) and a strong aqueous base (like 50% NaOH) in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[9][10] This generates dichlorocarbene in situ, which adds to the alkene to form a dichlorocyclopropane. A subsequent reduction step would be required to remove the chlorine atoms. Additionally, transition-metal-catalyzed methods, particularly with palladium or cobalt, offer powerful alternatives for forming arylcyclopropanes.[11][12][13]

Q2: How should I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and visualize the spots under UV light. The product, being more saturated, will typically have a slightly higher Rf value than the starting acrylate. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It allows you to see the disappearance of the starting material peak and the appearance of the product peak, confirming its mass in the process.

Q3: What are the best analytical techniques to characterize the final product? A3: A combination of techniques is essential for unambiguous characterization.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic signals for the cyclopropyl protons (typically complex multiplets in the 1.0-2.0 ppm region), the aromatic protons, and the methyl ester singlet. ¹³C NMR and ¹⁹F NMR are also crucial for confirming the structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful addition of a CH₂ group. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[14]

  • Infrared (IR) Spectroscopy: Will show the characteristic C=O stretch of the ester group (around 1730 cm⁻¹) and signals corresponding to the aromatic ring and C-F bond.

Table 1: Comparison of Key Reaction Parameters
ParameterSimmons-Smith (Zn-Cu)Furukawa Modification (Et₂Zn)Phase-Transfer Catalysis (PTC)
Carbene Source CH₂I₂CH₂I₂CHCl₃
Metal/Activator Zn(Cu) coupleEt₂ZnNone (Base initiated)
Typical Solvent DCM, EtherDCM, DCEBiphasic (DCM/H₂O)
Reactivity Good for electron-rich alkenesExcellent for most alkenesGood for styrenes
Key Advantage Classic, well-studiedHigher reactivity, more reproducible[7]Operationally simple, inexpensive reagents[15]
Key Disadvantage Zinc activation can be inconsistent[5]Et₂Zn is pyrophoricForms dichlorocyclopropane intermediate

References

Technical Support Center: Stability of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate. It provides in-depth answers to common stability questions, offers robust troubleshooting advice, and details validated experimental protocols to ensure the integrity of your results.

Section 1: Understanding the Stability Profile

This compound is an ester, a class of compounds generally susceptible to hydrolysis. However, the presence of the cyclopropyl group adjacent to the carbonyl function confers a significant and noteworthy increase in stability. Esters of cyclopropanecarboxylic acid demonstrate a substantial resistance to both acid- and base-catalyzed hydrolysis compared to non-cyclopropyl analogues.[1] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group, which disfavors the formation of the required tetrahedral intermediate during hydrolysis.[1]

Despite this inherent stability, degradation can still occur under specific or stressed conditions. The primary degradation pathways of concern are:

  • Hydrolysis: The cleavage of the ester bond by water to form 1-(4-fluorophenyl)cyclopropanecarboxylic acid and methanol. This process is significantly accelerated by the presence of strong acids or bases.

  • Transesterification: In the presence of other alcohols (e.g., ethanol as a solvent), the methyl group of the ester can be exchanged, leading to the formation of a new ester (e.g., Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate).

This guide will help you navigate these potential issues and design experiments that account for the unique chemistry of this molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am dissolving my compound in a standard solvent like acetonitrile or DMSO for my experiments. What is the expected stability?

Answer: In anhydrous, neutral aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), this compound is expected to be highly stable at room temperature for typical experimental durations. These solvents do not participate in hydrolysis or transesterification. The primary risk in this scenario comes from contaminants within the solvent, such as water or acidic/basic impurities. Always use high-purity, anhydrous-grade solvents for maximum stability, especially for long-term storage of stock solutions.

Q2: My analytical results show a decline in the parent compound's concentration over time in a methanol/water mixture. What is the likely cause?

Answer: This is indicative of slow hydrolysis. Although this specific ester is more stable than many others, the presence of water, especially under non-neutral pH conditions, can still drive the reaction.[2]

  • Check the pH: Even unbuffered solutions can have a pH that deviates from neutral due to dissolved atmospheric CO₂ (acidic) or residues on glassware (can be basic).

  • Temperature: Elevated temperatures will accelerate the rate of hydrolysis.

  • Causality: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process is catalyzed by H⁺ (which protonates the carbonyl oxygen, making the carbon more electrophilic) or OH⁻ (a more potent nucleophile than water).[3][4]

To mitigate this, use buffered solutions if compatible with your experiment, store solutions at reduced temperatures (e.g., 4°C), and analyze them as quickly as possible after preparation.

Q3: I observed a new peak in my HPLC analysis with a slightly longer retention time after dissolving the compound in ethanol. What could this be?

Answer: You are likely observing transesterification. In the presence of an alcohol solvent (like ethanol) and a catalyst (trace acid or base), the methoxy group (-OCH₃) on the ester can be exchanged for an ethoxy group (-OCH₂CH₃). This forms Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate. This is a common issue when using alcohol-based solvents for ester analysis or storage.[4][5] To confirm, you can obtain a reference standard for the ethyl ester or analyze the new peak by mass spectrometry to confirm the mass change (+14 Da). To avoid this, use non-alcoholic solvents like acetonitrile for your analytical work.

Q4: How should I design a definitive experiment to test the stability of this compound in my specific solvent system?

Answer: A systematic stability study is required. This involves incubating the compound in your solvent system under controlled conditions and monitoring its concentration over time. A comprehensive approach, known as a forced degradation study, is the industry standard for rigorously testing stability and identifying potential degradation products.[6][7] This involves exposing the compound to stress conditions beyond what it would typically encounter. See Section 4 for a detailed protocol.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Appearance of Unexpected Peaks in Chromatogram 1. Hydrolysis: Formation of the carboxylic acid degradant. 2. Transesterification: If an alcohol solvent is used. 3. Solvent Impurities: Non-analyte peaks from the solvent itself. 4. Oxidative Degradation: Less common for this structure but possible under harsh conditions.1. Run Controls: Analyze a t=0 sample and a solvent-only blank to identify extraneous peaks. 2. Confirm Identity: Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks. Hydrolysis product will have a mass of M-14 Da; transesterification with ethanol will be M+14 Da. 3. Perform Forced Degradation: Intentionally degrade the compound (see Protocol 2) to generate and identify the primary degradation products. This helps confirm what you are seeing in your study.[8]
Poor Mass Balance (Sum of parent and degradants is <95%) 1. Precipitation: The compound or its degradant may be crashing out of solution. 2. Formation of Non-UV Active Degradants: The degradant may not be detectable by your current analytical method. 3. Adsorption: The compound may be adsorbing to the container surface.1. Check Solubility: Visually inspect samples for precipitate. Determine the solubility of the parent and the suspected carboxylic acid degradant in your solvent. 2. Use a Universal Detector: If available, re-analyze samples using a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. 3. Change Container Type: Switch from plastic to glass vials (or vice-versa) to see if recovery improves.
Inconsistent or Irreproducible Stability Results 1. Inconsistent Solvent Quality: Batch-to-batch variability in water content or impurities. 2. Variable pH: Lack of pH control in the solvent medium. 3. Temperature Fluctuations: Inconsistent incubation temperatures.1. Use a Single Lot of Solvent: For the duration of a study, use high-purity solvent from a single bottle/lot. 2. Buffer Your System: If compatible with your downstream application, use a buffer (e.g., phosphate or acetate) to maintain a constant pH. 3. Use a Calibrated Incubator: Ensure your heating/cooling equipment is calibrated and maintains a stable temperature.

Section 4: Experimental Protocols & Methodologies

Protocol 1: General Stability Assessment in a Target Solvent

This protocol provides a framework for assessing the stability of the compound under defined conditions.

1. Preparation of Stock Solution: a. Accurately weigh ~10 mg of this compound. b. Dissolve in a minimal amount of a stable solvent (e.g., acetonitrile) and dilute to a final volume of 10 mL in a Class A volumetric flask to create a 1 mg/mL stock solution.

2. Sample Preparation: a. In labeled HPLC vials, add 900 µL of your target solvent (e.g., 50:50 Methanol:Water). b. Add 100 µL of the 1 mg/mL stock solution to each vial to achieve a final concentration of 100 µg/mL. c. Prepare a sufficient number of vials to cover all time points and conditions in triplicate. d. Prepare a "t=0" (time zero) sample by immediately adding a quenching/diluting solvent (e.g., 100% acetonitrile) to stop any reaction and prepare it for analysis.

3. Incubation: a. Place the vials in a calibrated incubator set to the desired temperature (e.g., 40°C). b. Protect samples from light unless photostability is the variable being tested.

4. Time Point Analysis: a. At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove three vials from the incubator. b. Immediately quench the reaction as described in step 2d. c. Analyze the samples by a validated stability-indicating HPLC method.

5. Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. b. Plot the % remaining vs. time to determine the degradation kinetics.

G cluster_prep Preparation cluster_stress Incubation cluster_analysis Analysis stock 1. Prepare 1 mg/mL Stock in Acetonitrile samples 2. Dilute Stock into Test Solvents (n=3) stock->samples incubate 4. Incubate Samples at Controlled Temp/Light samples->incubate t0 3. Prepare t=0 Samples (Immediate Analysis) analyze 6. Analyze by Stability- Indicating HPLC Method t0->analyze timepoint 5. Pull Samples at Time Points (t1, t2...) incubate->timepoint timepoint->analyze calc 7. Calculate % Remaining vs. t=0 analyze->calc

Caption: General workflow for a solvent stability study.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, as recommended by ICH guidelines.[9][10]

Objective: To generate ~5-20% degradation of the parent compound to ensure degradation products are formed at a sufficient level for detection without completely consuming the parent.

  • Initial Setup: Prepare a 1 mg/mL solution of the compound in acetonitrile. For each condition below, combine 1 mL of this solution with 1 mL of the stressor solution in a suitable vial. Run a control sample in parallel (1 mL compound solution + 1 mL of the non-stressful solvent, e.g., water).

  • Acid Hydrolysis:

    • Stressor: 1 M HCl.

    • Condition: Heat at 60°C.

    • Procedure: Monitor at intervals (e.g., 2, 6, 24 hours). Before analysis, neutralize 100 µL of the sample with 100 µL of 1 M NaOH and dilute with mobile phase.

  • Base Hydrolysis:

    • Stressor: 0.1 M NaOH.

    • Condition: Room Temperature (~25°C).

    • Procedure: Monitor at shorter intervals (e.g., 10, 30, 60 minutes) as base hydrolysis is typically faster. Before analysis, neutralize 100 µL of the sample with 100 µL of 0.1 M HCl and dilute.

  • Oxidative Degradation:

    • Stressor: 3% H₂O₂.

    • Condition: Heat at 40°C.

    • Procedure: Monitor at intervals (e.g., 2, 6, 24 hours). Dilute with mobile phase before analysis.

  • Thermal Degradation:

    • Stressor: Heat.

    • Condition: Store the solution (in 50:50 ACN:Water) and solid compound at 80°C.

    • Procedure: Monitor at intervals (e.g., 1, 3, 7 days).

  • Photostability:

    • Stressor: Light exposure.

    • Condition: Expose the solution and solid compound to a calibrated light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Procedure: Analyze after the exposure period, comparing against a dark control sample stored under the same conditions.

G cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification Compound Methyl 1-(4-fluorophenyl) cyclopropanecarboxylate Acid H+ / H₂O (Acidic) Compound->Acid Base OH- / H₂O (Basic) Compound->Base Alcohol R'-OH / H+ (Alcohol Solvent) Compound->Alcohol Hydrolysis_Product 1-(4-fluorophenyl)cyclopropane carboxylic Acid + CH₃OH Acid->Hydrolysis_Product Base->Hydrolysis_Product Trans_Product Ethyl / Propyl / etc. Ester + CH₃OH Alcohol->Trans_Product

Caption: Potential degradation pathways for the target molecule.

Section 5: Summary of Expected Stability in Common Solvents

Solvent ClassExamplesExpected StabilityPrimary Risk Factor(s)
Aprotic Polar Acetonitrile, DMSO, DMF, THFHigh Presence of water or acidic/basic impurities.
Aprotic Non-Polar Hexane, Toluene, DichloromethaneHigh Low solubility may be a practical limitation.
Protic Polar (Non-Alcoholic) WaterModerate pH-dependent hydrolysis. Stability decreases significantly at pH < 4 and pH > 8.
Protic Polar (Alcoholic) Methanol, Ethanol, IsopropanolLow to Moderate Risk of both slow hydrolysis (if water is present) and transesterification.[5]

References

  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1960). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of Scientific & Industrial Research, 19B, 299-300. [Source not directly linkable, but concept widely published]
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society, 79(16), 4324–4327. [Link]

  • Chem-Station. (2024). Solvent Isotope Effect. Chem-Station International Edition. [Link]

  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. American Chemical Society. [Link]

  • Effect of Various Solvents on the Esterification Reaction. Semantic Scholar. [Source not directly linkable, but provides general context on solvent effects in ester reactions]
  • Stability testing protocols. (2016). SlideShare. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (1998). Stability Testing of Drug Substances and Drug Products (Draft Guidance). U.S. Food and Drug Administration. [Link]

  • Sharma, M., & Kumar, V. (2016). Forced degradation studies. MedCrave Online. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

Sources

Technical Support Center: Troubleshooting the Cyclopropanation of 4-Fluorostyrene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the cyclopropanation of 4-fluorostyrene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of substrates. Fluorinated cyclopropanes are valuable structural motifs in drug discovery, prized for their ability to modulate physicochemical properties such as metabolic stability and cell permeability.[1][2][3] However, the unique electronic properties of 4-fluorostyrene can present specific challenges in achieving high yields and selectivities.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. It is structured to help you diagnose issues, understand the underlying chemical principles, and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: How does the 4-fluoro substituent impact the reactivity of the styrene double bond in cyclopropanation reactions?

The fluorine atom at the para-position exerts a significant electronic influence on the styrene molecule. Its primary effect is strong induction (-I effect), which withdraws electron density from the aromatic ring and, consequently, from the vinyl group. This deactivation makes the double bond less nucleophilic.

  • For Electrophilic Reagents (e.g., Simmons-Smith): In reactions involving electrophilic carbenoids, such as the Simmons-Smith reaction, the electron-deficient nature of the 4-fluorostyrene double bond can lead to significantly slower reaction rates compared to electron-rich or neutral styrenes.[4]

  • For Transition-Metal Catalyzed Reactions (e.g., with Diazo Compounds): The outcome is more complex and depends on the specific mechanism. For catalysts that generate electrophilic metal-carbenes, a similar trend of decreased reactivity is often observed.[5][6] However, in some systems, particularly those with more radical character, the reaction rate can be accelerated by electron-withdrawing groups.[5] A Hammett plot for such reactions may be non-linear, indicating a change in the rate-determining step or mechanism based on the electronic nature of the substituent.[5]

Q2: Which general cyclopropanation method is most suitable for 4-fluorostyrene derivatives?

There is no single "best" method, as the optimal choice depends on factors like the desired stereochemistry, functional group tolerance, scale, and safety considerations.

  • Simmons-Smith Reaction (and modifications): This is a classic and robust method.[7][8][9] While the reaction may be sluggish with 4-fluorostyrene, modifications can enhance reactivity. The Furukawa modification (using Et₂Zn) or the Charette modification (using Lewis acids) can improve yields.[9][10] This method is stereospecific, preserving the geometry of the starting alkene.

  • Transition-Metal Catalysis with Diazo Compounds: Rhodium and copper catalysts are widely used for their efficiency in decomposing diazo compounds to form metal carbenes.[6][11] These reactions are often high-yielding and can be rendered highly enantioselective by using chiral ligands.[11] However, the electrophilic nature of many metal carbenes can still make electron-deficient styrenes challenging substrates.[5][12]

  • Photochemical/Photoredox Methods: Newer methods using visible light to generate radical intermediates for cyclopropanation offer an alternative pathway that can be highly effective for a broad range of styrenes, including those with diverse electronic properties.[13][14][15] These methods often exhibit excellent functional group tolerance and avoid the direct use of hazardous diazo reagents.[13]

Q3: What are the critical safety precautions for cyclopropanation reactions?

Safety is paramount, especially with common cyclopropanating reagents.

  • Diazo Compounds (e.g., Diazomethane, Ethyl Diazoacetate): Diazomethane is highly toxic and explosive.[16][17][18] It can detonate from contact with sharp surfaces (like ground-glass joints), strong light, or certain metals.[16][17] It should only be handled by trained personnel in a well-ventilated fume hood behind a blast shield. Safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane) are often preferred.[16] While diazoesters are more stable, they should still be handled with care and their thermal stability should be assessed, especially for scale-up.[19]

  • Organozinc Reagents (e.g., Diethylzinc): Diethylzinc (Et₂Zn), used in the Furukawa modification of the Simmons-Smith reaction, is pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (Nitrogen or Argon) using appropriate syringe techniques.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Conversion of 4-Fluorostyrene

Question: My cyclopropanation of 4-fluorostyrene has stalled, with most of the starting material remaining. What are the likely causes and how can I fix it?

This is the most common issue, directly related to the electronically deactivated nature of the substrate.

Potential Causes & Solutions

  • Insufficiently Reactive Carbenoid (Simmons-Smith):

    • Causality: The standard Zn-Cu couple may not generate a sufficiently electrophilic carbenoid to react efficiently with the electron-poor alkene.

    • Solution: Switch to a more reactive, modified Simmons-Smith protocol. The Furukawa modification (Et₂Zn and CH₂I₂) is often more effective.[9] Alternatively, the use of Lewis acids in the Charette modification can enhance the electrophilicity of the zinc carbenoid.[10]

  • Catalyst Incompatibility or Deactivation (Transition-Metal Catalysis):

    • Causality: The chosen catalyst may not be optimal for electron-deficient olefins. Some catalysts are more suited for electron-rich systems.

    • Solution: Screen different catalysts. For diazoacetate reactions, rhodium catalysts like Rh₂(OAc)₄ are generally very effective, but copper catalysts such as Cu(acac)₂ or Cu(OTf)₂ should also be considered.[6] In some cases, biocatalytic approaches using engineered hemoproteins have shown success with challenging electron-deficient alkenes where traditional catalysts fail.[5][12]

  • Poor Quality of Reagents:

    • Causality: Diiodomethane is sensitive to light and can decompose. Zinc reagents can oxidize if not handled under a proper inert atmosphere. Diazo compounds can degrade over time.

    • Solution: Use freshly distilled or purchased diiodomethane. Ensure all solvents are anhydrous. If using a diazo compound, verify its purity and concentration before use. For Simmons-Smith reactions, ensure the zinc is properly activated to expose a fresh reactive surface.[20]

  • Inappropriate Reaction Temperature:

    • Causality: While many cyclopropanations are run at or below room temperature to control selectivity, the activation energy for reacting with 4-fluorostyrene may require more thermal energy.

    • Solution: After confirming reagent quality, consider incrementally increasing the reaction temperature. For a transition-metal-catalyzed reaction, you might screen temperatures from 25 °C up to the boiling point of the solvent (e.g., 40 °C for DCM, ~80 °C for DCE). Monitor carefully for byproduct formation.[21]

Troubleshooting Workflow: Low Conversion

G Start Low / No Conversion of 4-Fluorostyrene CheckReagents Verify Reagent Quality (CH₂I₂, Catalyst, Solvent) Start->CheckReagents CheckMethod Is the Method Appropriate? CheckReagents->CheckMethod Reagents OK SimmonsSmith Simmons-Smith? CheckMethod->SimmonsSmith Yes TransitionMetal Transition Metal Catalysis? CheckMethod->TransitionMetal Yes ConsiderPhoto Consider Alternative Methods (e.g., Photoredox Catalysis) CheckMethod->ConsiderPhoto No / Still Failing UseFurukawa Use Modified S-S (e.g., Furukawa, Et₂Zn) SimmonsSmith->UseFurukawa Yes ScreenCatalyst Screen Catalysts (e.g., Rh vs. Cu, different ligands) TransitionMetal->ScreenCatalyst Yes IncreaseTemp Increase Reaction Temperature Success Problem Solved IncreaseTemp->Success Yield Improves UseFurukawa->IncreaseTemp ScreenCatalyst->IncreaseTemp ConsiderPhoto->Success

Caption: A decision tree for troubleshooting low conversion.

Issue 2: Poor Diastereoselectivity or Enantioselectivity

Question: The reaction works, but I'm getting a poor mixture of stereoisomers. How can I improve the selectivity?

Potential Causes & Solutions

  • Suboptimal Chiral Catalyst/Ligand (For Asymmetric Reactions):

    • Causality: The steric and electronic environment of the catalyst's chiral ligand is the primary controller of stereochemical induction. A poor match between the ligand, metal, and substrate will result in low selectivity.

    • Solution: Screen a panel of chiral ligands. For rhodium-catalyzed reactions, well-established ligands like chiral bis(oxazolines) (BOX) or Dirhodium(II) catalysts with chiral carboxylate ligands (e.g., Rh₂(S-DOSP)₄) are excellent starting points.[11] DFT studies suggest that steric hindrance and π-π stacking interactions between the catalyst, carbene, and styrene are critical for high diastereoselectivity.[22][23]

  • Reaction Temperature is Too High:

    • Causality: The energy difference between the transition states leading to different stereoisomers can be small. Higher temperatures provide enough energy to overcome these barriers, leading to a loss of selectivity.

    • Solution: Lower the reaction temperature. Run the reaction at 0 °C, -20 °C, or even lower if the reaction rate is still practical. A temperature optimization study is highly recommended.[21]

  • Background Uncatalyzed Reaction:

    • Causality: If the diazo compound is thermally unstable, it can decompose to a free carbene, which will react non-selectively with the alkene. This uncatalyzed pathway competes with the desired stereocontrolled catalytic cycle.

    • Solution: Ensure the reaction is run at a temperature where the diazo compound is stable in the absence of the catalyst. Use slow addition of the diazo compound via syringe pump to keep its instantaneous concentration low, favoring the catalytic pathway over background decomposition.

Data Presentation

The choice of catalyst and conditions can dramatically affect the outcome of the cyclopropanation of electron-deficient styrenes.

Table 1: Comparison of Catalytic Systems for Cyclopropanation of Substituted Styrenes

SubstrateCarbene SourceCatalyst SystemYield (%)de/dree (%)Reference
4-FluorostyreneEthyl DiazoacetateEngineered Myoglobin69-85%98 to >99%86 to >99%[5]
StyreneDiazoacetonitrileEngineered Myoglobin84%>99.9%>99.9%[24]
4-ChlorostyreneDiazoacetonitrileEngineered Myoglobin78%>99.9%99.8%[24]
Styrenein situ DiazoacetonitrileFe(TPP)ClGood Yields2:1 to 7:1N/A[25]
Various EnonesPhenyldiazomethaneRh₂(OAc)₄ / SulfideHigh Yields->97%[6]

Note: This table aggregates data from multiple sources to illustrate trends. Direct comparison requires identical reaction conditions.

Experimental Protocols

Protocol 1: Modified Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol uses diethylzinc, which is more reactive than the traditional zinc-copper couple and is often effective for less reactive alkenes.[9]

Safety: Diethylzinc is pyrophoric. This procedure must be performed under an inert atmosphere by trained personnel.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add 4-fluorostyrene (1.0 equiv) dissolved in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethylzinc (1.1 M solution in hexanes, 1.2 equiv) dropwise to the stirred solution. After the addition is complete, add diiodomethane (1.2 equiv) dropwise via the dropping funnel over 20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-fluoro-4-(cyclopropyl)benzene.[8][26]

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This is a general protocol for transition-metal-catalyzed cyclopropanation.

Safety: Ethyl diazoacetate is a potentially explosive and toxic compound. Handle with care in a fume hood.

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add Rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 equiv) and 4-fluorostyrene (1.0 equiv) in anhydrous DCM (~0.2 M).

  • Reagent Addition: In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 equiv) in anhydrous DCM. Using a syringe pump, add the EDA solution to the stirred reaction mixture over 4-6 hours. A slow addition rate is crucial to minimize the formation of EDA dimers and control the exotherm.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until TLC or GC-MS analysis indicates full consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly.

  • Purification: Purify the residue by flash column chromatography on silica gel to separate the cyclopropane product from any remaining catalyst and byproducts.[6]

General Mechanism: Metal-Catalyzed Cyclopropanation dot

G

Sources

Technical Support Center: Byproduct Analysis in the Large-Scale Production of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation during large-scale production. Our goal is to provide you with the expertise and practical insights needed to identify, troubleshoot, and minimize impurities, ensuring the highest quality of your final product.

Introduction: The Criticality of Byproduct Analysis

This compound is a key building block in the synthesis of various pharmaceutical agents. In the landscape of drug development, the purity of starting materials and intermediates is paramount. Even trace impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of potential byproducts, their mechanisms of formation, and robust analytical and mitigation strategies to ensure the integrity of your large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at an industrial scale?

A1: Two primary synthetic routes are commonly employed for the large-scale production of this compound.

  • Route A: From 1-(4-fluorophenyl)cyclopropanecarbonitrile. This route involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification.

  • Route B: Malonic Ester Synthesis. This classic approach utilizes a malonic ester, which is alkylated and subsequently undergoes decarboxylation to yield the cyclopropanecarboxylic acid, followed by esterification.[2][3][4][5][6][7][8][9]

Q2: What is the most critical stage for byproduct formation in these synthetic routes?

A2: Each route has critical stages prone to byproduct formation:

  • In Route A, the hydrolysis of the nitrile is a critical step. Incomplete hydrolysis can leave residual nitrile, while harsh conditions can lead to the formation of amide intermediates or other degradation products.[10][11][12][13][14]

  • In Route B, the alkylation of the malonic ester is a key step where dialkylation can occur, leading to a significant byproduct.[5][6] The subsequent decarboxylation step must be driven to completion to avoid intermediates in the final product.

  • The final esterification step in both routes can be a source of impurities if not properly controlled, with unreacted carboxylic acid being a common impurity.[15][16][17][18][19]

Q3: How can I detect and quantify the likely byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive byproduct analysis.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, capable of separating the main component from various byproducts.[1][][21]

  • Gas Chromatography (GC) is particularly useful for identifying and quantifying volatile impurities and residual solvents.[1][22][23][24][25][26]

  • Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or GC (GC-MS), is crucial for the structural elucidation of unknown impurities.[1][][21][27]

  • Nuclear Magnetic Resonance (NMR) spectroscopy, especially 19F NMR, is a powerful tool for characterizing fluorinated byproducts and can be used for quantitative analysis without the need for reference standards of the impurities.[28][29][30][31][32]

Q4: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this?

A4: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH). For a key starting material or intermediate, the identification and qualification thresholds for impurities are stringent. Generally, any impurity present at a level of 0.10% or higher should be identified, and for higher levels, toxicological qualification may be required.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your synthesis.

Issue 1: Presence of Unreacted Starting Materials

Symptom: HPLC analysis shows a significant peak corresponding to 1-(4-fluorophenyl)cyclopropanecarboxylic acid or diethyl 1-(4-fluorophenyl)cyclopropane-1,1-dicarboxylate.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Esterification The Fischer esterification is an equilibrium reaction.[15][16][17][18][19] Insufficient catalyst, reaction time, or inefficient removal of water can lead to incomplete conversion.Increase the molar excess of methanol. Ensure the acid catalyst (e.g., H₂SO₄) is active and used in the correct amount. Use a Dean-Stark trap or molecular sieves to effectively remove water. Increase the reaction time and monitor by in-process control (IPC) analysis.
Incomplete Decarboxylation (Malonic Ester Route) The decarboxylation of the malonic acid derivative requires sufficient heat. Inadequate temperature or reaction time will result in the dicarboxylic acid intermediate remaining.Ensure the reaction temperature is maintained at the optimal level for decarboxylation. Monitor the reaction for the cessation of CO₂ evolution.
Issue 2: Formation of Amide Impurity

Symptom: A peak is observed in the HPLC chromatogram with a mass corresponding to 1-(4-fluorophenyl)cyclopropanecarboxamide.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Incomplete Nitrile Hydrolysis The hydrolysis of a nitrile proceeds through an amide intermediate.[11] If the hydrolysis conditions (e.g., acid/base concentration, temperature, time) are not stringent enough, the reaction may stall at the amide stage.Increase the concentration of the acid or base used for hydrolysis. Extend the reaction time at reflux. Monitor the disappearance of the amide intermediate by HPLC.
Issue 3: Presence of Dialkylated Byproduct (Malonic Ester Route)

Symptom: LC-MS analysis reveals a species with a mass corresponding to diethyl 1,1-bis(4-fluorobenzyl)malonate or a related dialkylated structure.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Second Alkylation of Malonic Ester After the first alkylation, the product can be deprotonated again and undergo a second alkylation. This is more likely if a strong excess of the alkylating agent or base is used.[5]Use a stoichiometric amount of the alkylating agent (1-fluoro-4-(halomethyl)benzene). Control the addition rate of the alkylating agent to the reaction mixture. Optimize the base and reaction temperature to favor mono-alkylation.
Issue 4: Ring-Opened Byproducts

Symptom: NMR or LC-MS analysis indicates the presence of impurities that lack the cyclopropane ring.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Side Reactions during Cyclopropanation In certain cyclopropanation reactions, such as those involving ylides (Corey-Chaykovsky reaction), side reactions can lead to epoxide formation or other products if the reaction conditions are not well-controlled.[33][34][35][36][37] In Simmons-Smith type reactions, the quality of the zinc-copper couple is crucial to avoid side reactions.[38][39]Ensure high-purity reagents for the cyclopropanation step. Optimize the reaction temperature and addition rates. If using a Simmons-Smith protocol, ensure proper activation of the zinc.
Degradation under Harsh Conditions The cyclopropane ring can be susceptible to opening under very harsh acidic or basic conditions, especially at elevated temperatures.Avoid excessive temperatures during hydrolysis and esterification. Perform forced degradation studies to understand the stability limits of the molecule.[40][41][42][43]

Analytical Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling

This method is designed to separate the main product from its potential impurities.

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: GC-MS Method for Residual Solvents

This method is suitable for the detection and quantification of common residual solvents.

Parameter Condition
Column DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C (Split mode, 1:20)
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 35-350

Visualizations

Diagram 1: Potential Byproduct Formation Pathways

Byproduct_Formation cluster_route_a Route A: Nitrile Hydrolysis cluster_route_b Route B: Malonic Ester Synthesis Nitrile Nitrile Amide Amide Nitrile->Amide Incomplete Hydrolysis Carboxylic Acid Carboxylic Acid Amide->Carboxylic Acid Complete Hydrolysis Ester Ester Carboxylic Acid->Ester Esterification Malonic Ester Malonic Ester Monoalkylated Monoalkylated Malonic Ester->Monoalkylated Alkylation Dialkylated Dialkylated Monoalkylated->Dialkylated Side Reaction Carboxylic Acid_B Carboxylic Acid Monoalkylated->Carboxylic Acid_B Hydrolysis & Decarboxylation Ester_B Ester Carboxylic Acid_B->Ester_B Esterification

Caption: Key byproduct formation points in the two main synthetic routes.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow Impurity_Detected Impurity Detected? Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Yes End Process Optimized Impurity_Detected->End No Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Amide_Impurity Amide Impurity? Unreacted_SM->Amide_Impurity No Optimize_Esterification Optimize Esterification/ Decarboxylation Unreacted_SM->Optimize_Esterification Yes Dialkylated_Impurity Dialkylated Impurity? Amide_Impurity->Dialkylated_Impurity No Optimize_Hydrolysis Optimize Nitrile Hydrolysis Amide_Impurity->Optimize_Hydrolysis Yes Optimize_Alkylation Optimize Alkylation Conditions Dialkylated_Impurity->Optimize_Alkylation Yes Optimize_Esterification->End Optimize_Hydrolysis->End Optimize_Alkylation->End

Caption: A logical workflow for troubleshooting impurity issues.

References

  • Tentamus Pharma UK. (n.d.). Analysis of Related Substances and Impurities GMP. Retrieved from [Link]

  • Gáspár, A., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Retrieved from [Link]

  • International Pharmaceutical Industry. (n.d.). Simplifying NMR for Fluorine-containing Samples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • NIH. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • YouTube. (2021). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]

  • Pharma Innovation. (n.d.). API Purity and Impurity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. Retrieved from [Link]

  • ResearchGate. (2017). Forced Degradation Studies. Retrieved from [Link]

  • The Malonic Ester Synthesis. (n.d.). Retrieved from [Link]

  • IJPSR. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Analysis of residual solvent. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). malonic ester synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved from [Link]

  • Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
  • PubMed. (n.d.). Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]

  • Shimadzu. (n.d.). Efficient Analysis of Residual Solvents in Pharmaceuticals Using the Compact Model, Brevis GC-2050 (1). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

Sources

how to increase the enantiomeric excess of chiral cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-Level: Senior Application Scientist

Welcome to the technical support center for the synthesis of chiral cyclopropane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the enantiomeric excess (ee) of their cyclopropanation reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your experiments.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses common issues that can lead to suboptimal enantiomeric excess in asymmetric cyclopropanation reactions. Each issue is broken down into potential causes and actionable solutions.

Problem 1: Low Enantiomeric Excess (% ee)

Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The causes can range from the catalyst system to the reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Chiral Catalyst or Ligand: The choice of the chiral catalyst or ligand is paramount for achieving high enantioselectivity. The catalyst must create a well-defined chiral environment around the active site to effectively differentiate between the two prochiral faces of the substrate.

    • Solution: Conduct a thorough screening of different classes of chiral catalysts. Prominent examples include those based on copper with bisoxazoline (BOX) or semicorrin ligands, dirhodium(II) carboxamidates for intramolecular reactions, and cobalt(II) porphyrins, which have shown exceptional stereocontrol.[1] For instance, chiral cobalt(II) porphyrin catalysts have demonstrated unprecedented stereocontrol and reactivity in cyclopropanation reactions.[1]

  • Incorrect Catalyst Loading: The concentration of the catalyst can influence the reaction pathway. Too low a concentration may lead to a slow reaction with potential background uncatalyzed reactions, while too high a concentration can sometimes lead to the formation of less selective dimeric or aggregated catalyst species.

    • Solution: Systematically vary the catalyst loading (e.g., from 0.5 mol% to 5 mol%) to find the optimal concentration that maximizes enantioselectivity without compromising the reaction rate and yield.

  • Solvent Effects: The solvent can significantly impact the conformation and solvation of the catalyst-substrate complex, thereby influencing the transition state energies and the resulting enantioselectivity.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points. In some cases, more coordinating solvents like ethers or even protic solvents can have a beneficial effect.

  • Temperature Influence: The enantioselectivity of many asymmetric reactions is temperature-dependent. Generally, lower temperatures lead to higher enantiomeric excess because the reaction is under greater kinetic control, favoring the transition state that leads to the major enantiomer.

    • Solution: Perform the reaction at various temperatures, starting from room temperature and incrementally decreasing it (e.g., 0 °C, -20 °C, -78 °C). Monitor the effect on both reaction time and enantiomeric excess to find the best compromise.

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are universally effective for all substrates. The electronic and steric properties of the olefin and the carbene precursor must be compatible with the chiral catalyst.

    • Solution: If consistently low ee is observed with a particular substrate, consider modifying the substrate or choosing a different class of catalyst. For example, cobalt catalysts have shown activity with unsaturated esters and nitriles, which are challenging substrates for some copper and dirhodium catalysts.[1]

Problem 2: Poor Yield and/or Side Product Formation

Low yields and the formation of side products can complicate purification and reduce the overall efficiency of the process. These issues are often linked to catalyst deactivation or competing reaction pathways.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvents, or by side reactions.

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried and degassed. The use of an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of sensitive catalysts.

  • Carbene Dimerization: The carbene intermediate can dimerize to form an alkene, which is a common side reaction that reduces the yield of the desired cyclopropane.

    • Solution: This can often be suppressed by the slow addition of the diazo compound to the reaction mixture containing the catalyst and the olefin. This maintains a low concentration of the free carbene, favoring the cyclopropanation pathway. Chiral porphyrin catalysts have been noted for their ability to effect cyclopropanation with stoichiometric or near-stoichiometric amounts of alkenes, thereby avoiding carbene dimer formation.[1]

  • Competing C-H Insertion Reactions: In some cases, the carbene can undergo intramolecular or intermolecular C-H insertion reactions, leading to undesired byproducts.[2]

    • Solution: The choice of catalyst and solvent can influence the chemoselectivity. Screening different catalyst systems may identify one that favors cyclopropanation over C-H insertion.

Problem 3: Difficulty in Product Purification and Enantiomeric Enrichment

Even with a successful reaction, isolating the desired enantiomer in high purity can be a challenge.

Potential Causes & Solutions:

  • Inseparable Enantiomers by Standard Chromatography: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatographic techniques.

    • Solution: Utilize chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, for analytical determination of ee and for preparative separation.[3][4]

  • Post-Reaction Enrichment is Required: In cases where the reaction does not yield the desired level of enantiomeric excess, a post-reaction enrichment step may be necessary.

    • Solution:

      • Chiral Resolution: This involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard techniques like crystallization or chromatography. The resolving agent is subsequently removed to yield the pure enantiomers.[5][6]

      • Enantioselective Crystallization: If the product is crystalline, it may be possible to selectively crystallize one enantiomer from a supersaturated solution, leaving the other in the mother liquor.

      • Kinetic Resolution: This involves reacting the enantiomeric mixture with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

Q1: How do I choose the right chiral catalyst for my specific cyclopropanation reaction?

A1: The selection of an appropriate chiral catalyst is a multi-faceted decision that depends on the nature of your substrates (olefin and carbene precursor). A good starting point is to consult the literature for similar transformations.

  • For simple and conjugated olefins: Copper-based catalysts with chiral salen, semicorrin, or bis-oxazoline (BOX) ligands are well-established and often provide good results.[1]

  • For intramolecular reactions: Chiral dirhodium(II) carboxamidates are frequently the catalysts of choice.[1]

  • For challenging substrates like unsaturated esters and nitriles: Chiral cobalt(II) porphyrins have shown exceptional reactivity and selectivity.[1]

  • Organocatalysis: For certain substrates, organocatalytic methods, such as those using chiral diphenylprolinol TMS ether, can provide a metal-free alternative for the synthesis of highly functionalized cyclopropanes.[7]

A preliminary screening of a small library of catalysts is often the most effective approach to identify a promising candidate for your specific reaction.

Reaction Parameter Optimization

Q2: What is the typical effect of temperature on the enantioselectivity of a cyclopropanation reaction?

A2: Generally, there is an inverse relationship between reaction temperature and enantioselectivity. Lowering the temperature often leads to a higher enantiomeric excess. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant relative to the available thermal energy (kBT). As a result, the reaction pathway with the lower activation energy, which leads to the major enantiomer, is more heavily favored. However, lowering the temperature will also decrease the reaction rate, so a balance must be found between achieving high ee and a practical reaction time.

Q3: How does the rate of addition of the diazo compound affect the reaction outcome?

A3: The rate of addition of the diazo compound is a critical parameter. A slow and controlled addition, typically via a syringe pump, is highly recommended. This maintains a low steady-state concentration of the highly reactive carbene intermediate in the reaction mixture. A low carbene concentration minimizes side reactions such as carbene dimerization, which can significantly reduce the yield of the desired cyclopropane.

Workflow and Analysis

Q4: What is a standard workflow for optimizing the enantiomeric excess of a new cyclopropanation reaction?

A4: A systematic approach is key to successful optimization.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Analysis & Refinement A Catalyst & Ligand Screening B Solvent Screening A->B Identify hits C Temperature Optimization B->C Select best conditions D Concentration & Stoichiometry C->D E Addition Rate of Diazo Compound D->E F ee Determination (Chiral HPLC/SFC) E->F Optimized reaction G Further Refinement or Scale-up F->G

References

Technical Support Center: Recrystallization of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate. In the absence of a standardized protocol for this specific molecule, this guide offers a systematic approach to developing an effective purification method, from solvent selection to troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization a necessary purification step for this compound?

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] For a compound like this compound, which is likely a solid at room temperature, recrystallization can effectively remove impurities that may have been introduced during its synthesis. A pure compound is often essential for obtaining accurate analytical data and for its intended use in further research or development.

Q2: What are the key principles of recrystallization?

The fundamental principle of recrystallization is the difference in solubility of a compound in a particular solvent at different temperatures.[1][3] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[3] Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.[2]

Q3: What are the initial safety precautions I should take?

Always consult the Safety Data Sheet (SDS) for this compound and any solvents you intend to use.[4] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All heating of flammable organic solvents should be conducted in a fume hood using a heating mantle or a steam bath, never an open flame.

Predicting Solubility and Selecting a Solvent System

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a useful starting point for predicting solubility.[6] This means that compounds with similar polarities are more likely to be soluble in each other. This compound possesses several functional groups that influence its polarity:

  • Methyl Ester Group (-COOCH₃): This group is polar.

  • Fluorophenyl Group (C₆H₄F): The aromatic ring is generally nonpolar, but the fluorine atom is electronegative, introducing some polarity.

  • Cyclopropane Ring (C₃H₄): This is a small, strained, and relatively nonpolar ring system.

Overall, the molecule can be considered moderately polar. Therefore, we should investigate solvents that span a range of polarities.

Common Recrystallization Solvents

The following table provides a list of common solvents used for recrystallization, ordered by increasing polarity.

SolventPolarityBoiling Point (°C)Notes
HexaneNonpolar69Good for nonpolar compounds. Often used in mixed-solvent systems.[7]
TolueneNonpolar111Can dissolve many organic compounds, especially those with aromatic rings.[7]
Diethyl EtherSlightly Polar35Highly volatile, which can make it tricky to work with for recrystallization.
Ethyl AcetateModerately Polar77A good general-purpose solvent for many esters.[7][8]
AcetoneModerately Polar56A versatile solvent, but its low boiling point can be a disadvantage.
IsopropanolPolar82A common protic solvent.
EthanolPolar78Another common protic solvent, often used in mixed-solvent systems with water.[7]
MethanolPolar65A highly polar protic solvent.
WaterVery Polar100Generally a poor solvent for moderately polar organic compounds, but can be used in mixed-solvent systems.[7]
Single-Solvent vs. Mixed-Solvent Systems
  • Single-Solvent Recrystallization: This is the simplest method, where the compound is dissolved in a minimal amount of a hot solvent and crystallizes upon cooling.[9]

  • Mixed-Solvent Recrystallization (Solvent-Antisolvent): This technique is employed when a single solvent cannot be found that meets the ideal solubility criteria. The compound is dissolved in a "good" solvent (in which it is highly soluble), and then a "poor" solvent or "antisolvent" (in which it is insoluble) is added dropwise until the solution becomes cloudy (the point of saturation).[10] The solution is then heated to redissolve the precipitate and allowed to cool slowly. A common example is an ethanol/water mixture.[11]

Experimental Protocol: Solvent Screening and Recrystallization

This section provides a systematic approach to first identify a suitable solvent system on a small scale and then perform a larger-scale recrystallization.

Experimental Workflow

Recrystallization_Workflow cluster_0 Solvent Screening (Small Scale) cluster_1 Recrystallization (Larger Scale) A Place ~20-30 mg of crude product in a test tube B Add a few drops of solvent at room temperature A->B C Observe solubility B->C D If insoluble, heat the mixture gently C->D Insoluble K If soluble at room temperature, the solvent is too good C->K Soluble E Observe solubility when hot D->E F If soluble when hot, allow to cool to room temperature E->F Soluble L If insoluble even when hot, the solvent is too poor E->L Insoluble G Observe for crystal formation F->G H If crystals form, the solvent is a good candidate G->H Crystals form I If no crystals form, try scratching the inside of the test tube or cooling in an ice bath G->I No crystals I->H Crystals form J If still no crystals, the solvent is likely too good I->J No crystals M Dissolve crude product in a minimum amount of hot, suitable solvent N Perform hot filtration if insoluble impurities are present M->N O Allow the solution to cool slowly to room temperature N->O P Cool further in an ice bath to maximize yield O->P Q Collect crystals by vacuum filtration P->Q R Wash crystals with a small amount of cold solvent Q->R S Dry the purified crystals R->S T Characterize the product (melting point, purity analysis) S->T

Figure 1: Experimental workflow for solvent screening and recrystallization.
Step-by-Step Solvent Screening Protocol
  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each test tube, add a different solvent from the table above, dropwise at room temperature, until the solid is just covered.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.[3]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observe if crystals form. An ideal solvent will yield a good quantity of crystals upon cooling.

  • If no crystals form, try scratching the inside of the test tube with a glass rod just below the surface of the solution to induce crystallization.[12]

  • If crystals still do not form, the compound may be too soluble in that solvent. Consider a less polar solvent or a mixed-solvent system.

Step-by-Step Recrystallization Protocol
  • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

  • Add a boiling chip or a magnetic stir bar to the flask.

  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.

  • Add a small amount of the hot solvent to the Erlenmeyer flask containing the crude product and heat the mixture to boiling.

  • Continue to add the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[12]

  • If the solution contains insoluble impurities, perform a hot gravity filtration.

  • If the solution is colored, you may consider adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration to remove it along with the colored impurities.[13]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14][15]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air dry.

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (if available) is an indication of high purity.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses some of the most frequent problems in a question-and-answer format.

Troubleshooting Decision-Making

Troubleshooting_Guide Start Problem Encountered During Recrystallization Q1 No crystals form upon cooling? Start->Q1 Q2 An oil forms instead of crystals ('oiling out')? Start->Q2 Q3 The crystal yield is very low? Start->Q3 Q4 Crystals form too quickly? Start->Q4 A1_1 Solution is likely not saturated. Boil off some solvent and cool again. Q1->A1_1 A1_2 Induce crystallization by scratching the flask or adding a seed crystal. Q1->A1_2 A1_3 Cool the solution in an ice-salt bath if the solvent's freezing point allows. Q1->A1_3 A2_1 The melting point of the compound may be below the boiling point of the solvent. Q2->A2_1 A2_2 Reheat the solution to dissolve the oil, add more of the 'good' solvent, and cool slowly. Q2->A2_2 A2_3 Try a lower-boiling point solvent or a different solvent system. Q2->A2_3 A2_4 High impurity levels can lower the melting point. Consider pre-purification. Q2->A2_4 A3_1 Too much solvent was used. Concentrate the mother liquor and try to obtain a second crop of crystals. Q3->A3_1 A3_2 The compound is significantly soluble in the cold solvent. Choose a different solvent. Q3->A3_2 A3_3 Premature crystallization occurred during hot filtration. Reheat the filtrate and filtration apparatus. Q3->A3_3 A4_1 The solution is too concentrated. Add a small amount of hot solvent to redissolve and cool again. Q4->A4_1 A4_2 Cooling is too rapid. Allow the solution to cool more slowly at room temperature before moving to an ice bath. Q4->A4_2

Figure 2: Troubleshooting decision-making guide for recrystallization.

Q: What should I do if no crystals form after cooling the solution?

  • The solution may not be saturated. If you used too much solvent, the solution might not be saturated at room temperature. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[16]

  • The solution may be supersaturated. Sometimes, crystallization needs a nucleation site to begin. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid.[12] If you have a small amount of the pure compound, you can add a "seed crystal" to induce crystallization.

  • Try further cooling. If room temperature cooling is insufficient, try placing the flask in an ice bath or even an ice-salt bath for lower temperatures.[13]

Q: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[16] This often happens if the melting point of the compound is lower than the temperature of the solution when it becomes saturated.[16] Impurities can also lower the melting point of your compound, making oiling out more likely.

  • Reheat and add more solvent. Reheat the solution until the oil redissolves completely. Add a little more of the "good" solvent (in a mixed-solvent system) or just more solvent (in a single-solvent system) to keep the compound dissolved at a slightly lower temperature. Then, allow the solution to cool very slowly.[16]

  • Change your solvent system. You may need to choose a solvent with a lower boiling point.

  • Lower the saturation temperature. In a mixed-solvent system, you can add the antisolvent at a lower temperature.

Q: My final yield of crystals is very low. What went wrong?

  • Too much solvent was used. This is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[12][16] You can try to recover more product by evaporating some of the solvent from the filtrate to obtain a "second crop" of crystals, although these may be less pure.

  • The compound is too soluble in the cold solvent. The ideal solvent should have very low solubility for your compound at low temperatures. You may need to repeat the solvent screening process.

  • Premature crystallization. If the solution cooled too quickly during hot filtration, you may have lost some product on the filter paper. Ensure your filtration apparatus is pre-heated.

Q: The crystals formed very quickly and look like fine powder. Are they pure?

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[16]

  • The solution was too concentrated. The crystals "crashed out" of the solution. You can gently reheat the mixture, add a small amount of additional hot solvent to redissolve the solid, and then allow it to cool more slowly.[16]

  • The cooling was too fast. Avoid placing the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop first. Slower cooling rates generally lead to larger and purer crystals.[14][15]

References

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield? Available from: [Link]

  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to -. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Available from: [Link]

  • Recrystallization. (n.d.). Available from: [Link]

  • Recrystallization.pdf. (n.d.). Available from: [Link]

  • Mettler Toledo. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. Available from: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available from: [Link]

  • Zhanghua Pharmaceutical Equipment. (2025, May 7). How to Optimize Your Crystallization Process for Maximum Yield. Available from: [Link]

  • Recrystallization1. (n.d.). Available from: [Link]

  • Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry. Available from: [Link]

  • Wired Chemist. (n.d.). Recrystallization. Available from: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Available from: [Link]

  • Chemsrc. (2025, August 26). CAS#:1345847-71-3 | METHYL 1-[(4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE. Available from: [Link]

  • Recrystallization. (n.d.). Available from: [Link]

  • Recrystallization I 10. (n.d.). Available from: [Link]

  • Experiment 2: Recrystallization. (n.d.). Available from: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1345847-71-3 | Product Name : Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate. Available from: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available from: [Link]

  • Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. (n.d.). AWS. Available from: [Link]

Sources

preventing ester hydrolysis during the workup of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive technical guide for preventing the hydrolysis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate during reaction workup. This document offers troubleshooting protocols, mechanistic explanations, and expert recommendations to maximize product yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am observing significant loss of my ester product and formation of 1-(4-fluorophenyl)cyclopropanecarboxylic acid during my aqueous workup. What is causing this?

This is a clear indication of ester hydrolysis. The methyl ester functional group is reacting with water to revert to the parent carboxylic acid and methanol. This reaction, which is the reverse of a Fischer esterification, is strongly catalyzed by the presence of either acid or base in your aqueous wash solutions.[1][2] During a typical workup, the steps designed to remove catalysts or unreacted starting materials (e.g., washing with sodium bicarbonate or dilute acid) create the ideal conditions for this unwanted side reaction, leading to significant yield loss.[3]

Q2: Is there anything about the cyclopropyl structure that affects the stability of my ester?

The cyclopropane ring has unique electronic properties. Its bonds have a high degree of 'p' character, allowing it to behave similarly to a double bond in its ability to conjugate with an adjacent carbonyl group.[4] Some studies suggest that this can lead to hyperconjugative stabilization, making cyclopropanecarboxylic acid esters potentially more stable to hydrolysis than their non-cyclic analogs under specific conditions.[5][6] However, during a workup, the key factor is not the inherent stability of the ester, but the presence of potent acid or base catalysts. Under these catalyzed conditions, any ester can be susceptible to hydrolysis. The primary focus must be on controlling the pH and temperature of the workup to prevent this catalyzed degradation.

Troubleshooting Guide: Protocols for Preventing Hydrolysis

The rate of ester hydrolysis is highly dependent on pH and temperature.[7][8] The following protocols are designed to minimize product loss by carefully controlling these parameters.

Scenario 1: Your reaction mixture contains residual acid catalyst (e.g., H₂SO₄, HCl).

Challenge: Neutralizing the acid catalyst with a base wash is necessary, but the base itself can promote irreversible hydrolysis, a reaction commonly known as saponification.[9][10]

Solution: The Controlled Bicarbonate-Brine Protocol

This method uses a mild base at a low temperature to neutralize acid without significantly promoting ester cleavage.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath. This dramatically slows the rate of all reactions, including hydrolysis.

  • Dilution: Dilute the cooled mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Controlled Neutralization: Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Crucially, monitor the pH of the aqueous layer with pH paper, aiming for a final pH between 7.0 and 7.5. Do not "overshoot" into a strongly basic regime. Cease addition when effervescence stops.[3]

  • Phase Separation: Promptly transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer immediately to minimize contact time.[3]

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This step helps to remove most of the residual water from the organic layer and decreases the solubility of your organic product in the aqueous phase.[3]

  • Drying & Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

Workflow: Controlled Bicarbonate-Brine Protocol

A Reaction Mixture (Acidic) B Cool to 0-5 °C A->B C Dilute with Organic Solvent B->C D Add Cold Sat. NaHCO₃ to pH 7.0-7.5 C->D E Separate Layers (Promptly) D->E F Wash Organic Layer with Cold Brine E->F G Dry (Na₂SO₄) F->G H Filter & Concentrate G->H I Pure Ester Product H->I

Caption: Workflow for neutralizing acid while minimizing base-catalyzed hydrolysis.

Scenario 2: Your reaction requires removal of basic impurities.

Challenge: Washing with a strong acid will catalyze ester hydrolysis.

Solution: The Dilute Acid & Brine Protocol

This approach uses a carefully controlled amount of dilute acid at low temperatures.

Step-by-Step Methodology:

  • Cooling & Dilution: Cool the reaction mixture to 0-5 °C and dilute with an organic solvent.

  • Mild Acid Wash: Perform a single wash with a cold, dilute acid solution (e.g., 0.1 M to 0.5 M HCl).

  • Water & Brine Wash: Immediately follow with a wash using cold deionized water, and then a final wash with cold, saturated brine to remove any residual acid.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

Data Summary: Impact of Workup Conditions on Hydrolysis

The following table provides a qualitative comparison of hydrolysis risk under various workup conditions.

Workup ReagentConcentrationTemperatureRisk of HydrolysisRationale
NaOH / KOH1 M25 °CVery High Strong base, irreversible saponification.[10]
NaHCO₃ (sat.)~1 M25 °CModerate Mild base, but hydrolysis occurs with time.
NaHCO₃ (sat.) ~1 M 0-5 °C Low Recommended for acid neutralization.
HCl1 M25 °CHigh Strong acid catalysis.
HCl 0.1 - 0.5 M 0-5 °C Low Recommended for base neutralization.
Deionized WaterN/A0-5 °CVery Low Used to remove residual acid/base.

Expert Recommendations & Best Practices

  • Temperature is Paramount: Always perform aqueous washes at low temperatures (0-5 °C). This is the single most effective variable you can control to reduce the rate of hydrolysis.

  • Minimize Contact Time: Perform extractions and separations swiftly. Do not allow the organic layer to sit in contact with aqueous acidic or basic solutions for extended periods.

  • Avoid Strong Acids and Bases: Whenever possible, use saturated sodium bicarbonate over stronger bases like sodium carbonate or hydroxide. Use dilute acids (0.1-0.5 M) instead of concentrated ones ( >1 M).

  • Brine is Essential: A final wash with cold, saturated brine is crucial. It aids in "breaking" emulsions and significantly reduces the amount of dissolved water in your organic layer prior to the drying step.[3]

  • Ensure Anhydrous Final Steps: Use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate) to remove all traces of water before solvent evaporation.

Logical Decision Flow for Workup Selection

start Reaction Complete check_pH Does mixture contain residual acid or base? start->check_pH is_acid Acidic? check_pH->is_acid Yes neutral_protocol Use Cold Water/Brine Wash Only check_pH->neutral_protocol No bicarb_protocol Use Controlled Bicarbonate-Brine Protocol is_acid->bicarb_protocol Yes acid_protocol Use Dilute Acid & Brine Protocol is_acid->acid_protocol No (Basic) final_steps Dry & Concentrate bicarb_protocol->final_steps acid_protocol->final_steps neutral_protocol->final_steps end Pure Product final_steps->end

Caption: Decision tree for selecting the optimal, hydrolysis-minimizing workup procedure.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Aryl Cyclopropanes: The Case of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Aryl-Substituted Cyclopropanes

In the landscape of synthetic organic chemistry, cyclopropane derivatives stand out as versatile three-carbon building blocks. Their inherent ring strain, approximately 27.5 kcal/mol, provides a powerful thermodynamic driving force for a variety of ring-opening transformations.[1] When substituted with both an electron-donating group (a "donor") and an electron-withdrawing group (an "acceptor"), these "D-A" cyclopropanes become highly polarized and exhibit unique reactivity, making them invaluable intermediates in the synthesis of complex molecules and pharmaceutical agents.[2][3]

This guide focuses on a specific class of these compounds: 1-aryl-1-cyclopropanecarboxylates. We will provide an in-depth comparison of the reactivity of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate with other aryl-substituted analogs. We will move beyond simple classification to explore the nuanced electronic effects that govern their reaction rates, supported by experimental data and mechanistic insights. For researchers in drug development and synthetic chemistry, understanding these subtleties is paramount for reaction design, optimization, and the prediction of chemical behavior.

The Donor-Acceptor Paradigm: Activating the Cyclopropane Ring

The core of reactivity in molecules like this compound lies in the synergistic relationship between the aryl ring (the donor) and the methyl ester (the acceptor). The ester group, being electron-withdrawing, polarizes the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring. The aryl group at the C1 position can donate electron density into this strained system. This "push-pull" electronic arrangement significantly weakens the distal C2-C3 bond and makes the cyclopropane susceptible to ring-opening reactions, most commonly through nucleophilic attack.[4][5]

The general transformation involves the attack of a nucleophile at one of the methylene carbons (C2 or C3), leading to the cleavage of the C1-C2 (or C1-C3) bond and formation of a stabilized carbanionic intermediate, which is then protonated or otherwise quenched.

Caption: Workflow for the kinetic analysis of cyclopropane ring-opening.

Step-by-Step Procedure:
  • Preparation of Nucleophile Stock Solution (Sodium 4-chlorothiophenolate):

    • Causality: Thiophenol is not nucleophilic enough; its conjugate base, the thiophenolate, is required. Sodium hydride is a strong, non-nucleophilic base perfect for this deprotonation.

    • Under an inert atmosphere (Argon), add 4-chlorothiophenol to anhydrous THF.

    • Cool the solution in an ice bath and add sodium hydride portion-wise.

    • Allow the reaction to stir for 30 minutes at room temperature. The resulting suspension is your nucleophile stock. For photometric studies, this is typically diluted in DMSO to the desired concentration.

  • Preparation of Substrate Stock Solutions:

    • Prepare a series of stock solutions of the Methyl 1-(aryl)cyclopropanecarboxylate in anhydrous DMSO at different concentrations (e.g., 5 mM, 10 mM, 15 mM, 20 mM, 25 mM).

    • Causality: Using a range of concentrations is crucial for establishing pseudo-first-order conditions and deriving the second-order rate constant.

  • Kinetic Measurement:

    • Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) for the ring-opened product. This must be determined empirically but is often in the 390-400 nm range for thiophenolate adducts. [4] * Equilibrate the instrument and all solutions to a constant temperature (e.g., 20.0 °C).

    • For each run, use a large excess of the cyclopropane substrate relative to the nucleophile (e.g., ≥ 10 equivalents). This ensures pseudo-first-order kinetics, where the rate appears to depend only on the concentration of the nucleophile.

    • Rapidly mix the nucleophile solution with the first substrate stock solution and immediately begin recording absorbance versus time.

    • Continue recording until the reaction is complete (absorbance plateaus).

  • Data Analysis:

    • Fit the absorbance vs. time curve to a first-order exponential function to obtain the observed rate constant (k_obs) for that substrate concentration.

    • Repeat the measurement for each of the different substrate concentrations.

    • Plot k_obs (on the y-axis) versus the concentration of the cyclopropane substrate ([ECP] on the x-axis).

    • Trustworthiness: This plot should be linear. The slope of this line is the second-order rate constant (k₂), which is the definitive measure of the substrate's inherent reactivity with the nucleophile. A non-linear plot would indicate a more complex mechanism or experimental artifact.

Conclusion and Outlook

The reactivity of this compound, and aryl cyclopropanes in general, is a compelling example of how subtle electronic perturbations can have a significant and non-intuitive impact on reaction kinetics. The governing principle is a parabolic Hammett relationship, where both electron-donating and electron-withdrawing substituents on the aryl ring enhance reactivity compared to an unsubstituted phenyl ring by stabilizing the SN2-like transition state.

The 4-fluoro substituent places our target molecule in a moderately activated state—more reactive than its parent phenyl analog but less reactive than analogs bearing strongly donating or withdrawing groups. This predictable, tunable reactivity makes these compounds highly valuable tools for medicinal chemists and synthetic professionals. By understanding the underlying physical organic principles, researchers can better select substrates and design reaction conditions to achieve their synthetic goals with greater efficiency and precision.

References

  • Beilstein Institute for the Advancement of Chemical Sciences. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link] [6]2. López-Alberca, M. P., & Martín-Fontecha, M. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link] [2][3][7][8]3. Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry. [Link] [9][10][11]4. Eitzinger, A., & Ofial, A. R. (2023). Reactivity of electrophilic cyclopropanes. National Center for Biotechnology Information (PMC). [Link] [4][5][12]5. Dalal Institute. Addition to Cyclopropane Ring. [Link] [13]6. MDPI. (2024). Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. [Link]

Sources

A Comparative Guide to the Analytical Method Validation of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a robust and validated analytical method. For novel compounds such as Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceutical agents, establishing a precise and accurate analytical method is paramount. This guide provides an in-depth, experience-driven comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method.

Our approach is grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently implemented Q2(R2) guidelines, ensuring a universally acceptable validation process.[1][2][3][4][5] We will not only present the "how" but, more critically, the "why" behind the experimental choices, offering a transparent and scientifically sound rationale for each step.

The Critical Role of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5] For a compound like this compound, this ensures the identity, purity, and strength of the substance can be accurately assessed throughout the manufacturing process. Failure to properly validate an analytical method can lead to unreliable results, regulatory rejection, and potential patient safety risks.

Comparative Overview: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.
Sensitivity Good, typically in the µg/mL to ng/mL range depending on the detector.Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM).
Specificity Good, especially with photodiode array (PDA) or mass spectrometry (MS) detectors.Excellent, provides structural information for definitive peak identification.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential for sample derivatization.
Instrumentation Cost Moderate to high.High.
Operational Complexity Moderate.High, requires expertise in both chromatography and mass spectrometry.

The Proposed HPLC Method: A Foundation of Robustness

Drawing from experience with similar aromatic and ester compounds, a reverse-phase HPLC method is proposed for the analysis of this compound. The non-polar nature of the phenyl ring and the ester group makes it well-suited for separation on a C18 stationary phase.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides good retention and resolution for non-polar to moderately polar compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength. The 60:40 ratio is a starting point and would be optimized during method development.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring adequate separation within a reasonable runtime.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature improves peak shape and reproducibility of retention times.
Detection Wavelength 238 nm (via PDA detector)The fluorophenyl group is expected to have a strong UV absorbance. A PDA detector allows for the determination of the optimal wavelength and assessment of peak purity.
Injection Volume 10 µLA standard injection volume to ensure good peak response without overloading the column.

Visualizing the Validation Workflow

ValidationWorkflow Overall HPLC Method Validation Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting dev Method Development & Optimization protocol Validation Protocol Definition dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Validation Report Generation data_analysis->report end_node Method Ready for Routine Use report->end_node report->end_node

Caption: A flowchart illustrating the systematic phases of HPLC analytical method validation.

Experimental Protocols for HPLC Method Validation

The following protocols are designed to rigorously validate the proposed HPLC method in accordance with ICH Q2(R1) guidelines.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known related substances and potential impurities.

  • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

  • Spike the placebo solution with the API and known impurities.

  • Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities, degradation products, and excipients), and the peak purity should be confirmed using a PDA detector.

Linearity and Range

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare a placebo formulation.

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD).

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The overall RSD for the combined data should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol:

  • Based on the Standard Deviation of the Response and the Slope:

    • Determine the slope of the calibration curve from the linearity study.

    • Determine the standard deviation of the y-intercepts of the regression lines.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Signal-to-Noise Ratio:

    • Inject a series of dilute solutions of the analyte.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic component)

    • Wavelength of detection (± 2 nm)

  • Analyze a system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the established limits for all variations.

Comparative Data: HPLC vs. GC-MS

The following tables present hypothetical but realistic data from the validation of the proposed HPLC method and a comparable GC-MS method.

Table 1: Comparison of Key Validation Parameters

Validation ParameterHPLC MethodGC-MS Method (Hypothetical)
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.9%
Precision (RSD) Repeatability: 0.8%Intermediate: 1.2%Repeatability: 0.5%Intermediate: 0.9%
LOQ 0.1 µg/mL0.01 µg/mL
Specificity High (Peak purity > 99.5%)Very High (Mass spectral confirmation)
Robustness PassedPassed

Table 2: Performance Characteristics

CharacteristicHPLC MethodGC-MS Method (Hypothetical)
Analysis Time ~10 minutes per sample~25 minutes per sample (including cool-down)
Sample Preparation Simple dissolutionPotential for derivatization, more complex
Cost per Sample LowerHigher
Operator Skill Level IntermediateAdvanced

Interpretation and Method Selection

MethodSelection Decision Matrix for Method Selection cluster_criteria Evaluation Criteria cluster_methods Method Choice start Analytical Need sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? start->throughput cost Cost Constraints? start->cost specificity_need Absolute Specificity Critical? start->specificity_need hplc Select HPLC sensitivity->hplc No gcms Select GC-MS sensitivity->gcms Yes throughput->hplc Yes throughput->gcms No cost->hplc Yes cost->gcms No specificity_need->hplc No specificity_need->gcms Yes

Caption: A decision-making diagram for choosing between HPLC and GC-MS based on analytical requirements.

The validation data clearly demonstrates that both the HPLC and GC-MS methods are suitable for the intended purpose of analyzing this compound. The GC-MS method offers superior sensitivity and specificity due to the nature of the mass selective detector. However, for routine quality control where high throughput and lower operational costs are critical, the HPLC method presents a more practical and efficient solution. The HPLC method's validation parameters are well within the acceptance criteria set by regulatory agencies, making it a reliable and robust choice for its intended application.

Conclusion

The successful validation of an analytical method is a cornerstone of drug development and manufacturing. This guide has detailed a comprehensive, ICH-compliant approach to validating an HPLC method for this compound. By explaining the causality behind each experimental choice and presenting a clear comparison with an alternative technique, we have provided a framework for researchers and scientists to develop and validate robust analytical methods. The choice between HPLC and GC-MS ultimately depends on the specific requirements of the analysis, with HPLC often being the more pragmatic choice for routine quality control environments.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Link

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Link

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Link

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Link

  • International Council for Harmonisation. ICH Quality Guidelines. Link

  • Bhatt, M., & Kulkarni, S. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Link

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Link

  • Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Link

  • BenchChem. Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one. Link

  • SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Link

Sources

Introduction: The Strategic Value of Cyclopropane and Fluorine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Cyclopropane Analogs: A Technical Guide for Drug Development Professionals >

In the landscape of modern drug discovery, the cyclopropane ring and the fluorine atom represent two of the most powerful tools for fine-tuning the pharmacological profile of therapeutic candidates. The cyclopropane moiety, as a conformationally rigid and sterically constrained three-membered ring, offers a unique structural scaffold that can effectively probe the binding pockets of biological targets.[1] Its distinct electronic properties, stemming from the high p-character of its carbon-carbon bonds, allow it to act as a bioisostere for various functional groups.

Fluorine, the most electronegative element, is strategically incorporated into drug candidates to modulate a wide array of properties, including metabolic stability, acidity/basicity (pKa), lipophilicity (LogP), and binding affinity.[2] The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage, a property that is often exploited to block sites of metabolism and enhance a drug's half-life.[3]

This guide provides a comparative analysis of fluorinated versus non-fluorinated cyclopropane analogs, synthesizing experimental data to illuminate the nuanced effects of this substitution. By understanding these effects, researchers can make more informed decisions in the lead optimization phase of drug development.

The Physicochemical Impact of Fluorinating the Cyclopropane Ring

Introducing fluorine to the cyclopropane scaffold induces significant changes in its electronic and conformational landscape. These alterations are the root cause of the observed differences in bioactivity.

  • Electronic Effects: Fluorine's potent inductive electron-withdrawing effect alters the charge distribution across the cyclopropane ring.[1] This can lower the pKa of adjacent basic groups, which may impact receptor binding and pharmacokinetic properties.[4] While inductive effects are often destabilizing to the strained ring, stabilizing hyperconjugative interactions can also occur, particularly in gem-difluorinated systems.[5]

  • Conformational Control: The rigidity of the cyclopropane ring means that the stereochemical placement of fluorine has a profound and predictable impact on the molecule's conformation.[6] This can be used to lock the molecule into a specific bioactive conformation, thereby increasing binding affinity and selectivity for its target. The small size of fluorine allows it to replace hydrogen without introducing significant steric bulk, yet its electronic influence is substantial.[6]

Comparative Bioactivity: A Tale of Two Scaffolds

The decision to fluorinate a cyclopropane-containing lead compound can have divergent outcomes depending on the biological target and the specific molecular context. The following sections compare key pharmacological parameters with data from published case studies.

Binding Affinity and Potency

Fluorination can either increase or decrease binding affinity, a testament to the complexity of drug-receptor interactions. The outcome depends on whether the altered electronic and conformational profile of the fluorinated analog is more or less complementary to the target's binding site.

Case Study 1: Cabozantinib Analogs (c-Met/VEGFR-2 Kinase Inhibitors) Cabozantinib is a potent kinase inhibitor used in cancer therapy. A study comparing its native cyclopropane-containing structure to a monofluorinated analog revealed a nuanced impact on potency. While the fluorinated analog showed improved metabolic stability, its inhibitory activity against the target kinases was reduced.[4][6]

Case Study 2: 5-HT2C Receptor Agonists In a series of 2-phenylcyclopropylmethylamine analogs targeting the serotonin 5-HT2C receptor, a key player in central nervous system disorders, fluorination of the cyclopropane ring led to comparable or slightly improved potency.[4][7] Notably, the fluorinated analog (+)-21a showed comparable 5-HT2C agonism to its non-fluorinated parent compound ((+)-1) while also demonstrating altered selectivity profiles against related receptors like 5-HT2B.[4][7]

Data Summary: Potency Comparison
Compound Series Analog Target Potency (IC50 / EC50) Reference
Cabozantinib Non-Fluorinatedc-Met Kinase7.8 nM[4]
Monofluorinatedc-Met Kinase15.2 nM[4]
Non-FluorinatedVEGFR-2 Kinase4.6 nM[4]
MonofluorinatedVEGFR-2 Kinase45.3 nM[4]
2-Phenylcyclopropylmethylamine Non-Fluorinated ((+)-1)5-HT2C Receptor5.2 nM[4][7]
Fluorinated ((+)-21a)5-HT2C Receptor4.7 nM[4][7]
Metabolic Stability

One of the most common and successful applications of fluorination is to enhance metabolic stability.[2] The strength of the C-F bond makes it less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3] By replacing a metabolically labile C-H bond on the cyclopropane ring with a C-F bond, the primary site of metabolic attack can be blocked.

In the case of the Cabozantinib analogs, the monofluorinated version displayed improved metabolic stability compared to the parent compound.[4] This is a classic example of how strategic fluorination can protect a molecule from degradation, potentially leading to improved pharmacokinetic properties like a longer in vivo half-life.[8][9]

Experimental Protocols for Evaluation

To rigorously compare fluorinated and non-fluorinated analogs, standardized in vitro assays are essential. The following is a detailed protocol for a common experiment used to assess metabolic stability.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolic degradation of a test compound by liver microsomal enzymes, providing an estimate of its intrinsic clearance.[10][11]

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled liver microsomes (human, rat, or other species of interest)[10]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized drug like verapamil and a slowly metabolized drug like warfarin)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compounds and controls to their respective wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[10]

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • For "T=0" (time zero) samples, the quenching solution is added before the NADPH system.

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[10] This step simultaneously quenches the enzymatic reaction and precipitates the proteins.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .

Visualizing Key Concepts and Workflows

Diagrams are essential for clarifying complex relationships and processes in drug discovery.

cluster_prep Preparation Phase cluster_reaction Reaction Phase (37°C) cluster_analysis Analysis Phase TestCmpd Test Compound Stock Plate 1. Add Microsomes & Test Compound to Plate TestCmpd->Plate Microsomes Liver Microsomes Microsomes->Plate NADPH_prep NADPH System PreIncubate 2. Pre-incubate Plate Plate->PreIncubate StartRxn 3. Initiate with NADPH PreIncubate->StartRxn Timepoints 4. Incubate & Sample (T=0, 5, 15, 30 min) StartRxn->Timepoints Quench 5. Quench with ACN & Internal Standard Timepoints->Quench Stop Reaction Centrifuge 6. Centrifuge Quench->Centrifuge Supernatant 7. Transfer Supernatant Centrifuge->Supernatant LCMS 8. LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Calculate t½ and CLint LCMS->DataAnalysis Generate Data cluster_nonF Non-Fluorinated Analog cluster_F Fluorinated Analog NonF Cyclopropane-H Metabolism CYP450 Oxidation NonF->Metabolism Metabolite Hydroxylated Metabolite (Inactive/Cleared) Metabolism->Metabolite F Cyclopropane-F Blocked Metabolism Blocked F->Blocked ParentDrug Parent Drug Persists (Longer Half-life) Blocked->ParentDrug Title Impact of Fluorination on Metabolic Stability

Caption: Fluorine blocks metabolic oxidation of the cyclopropane ring.

Conclusion and Future Outlook

The strategic fluorination of cyclopropane rings is a nuanced yet powerful strategy in medicinal chemistry. It offers a viable method for enhancing metabolic stability, a critical parameter for a successful drug candidate. [12]However, as demonstrated by the case studies, the impact of fluorination on target potency is context-dependent and can sometimes be detrimental. [6]This underscores the importance of a multiparameter optimization approach.

The decision to fluorinate should be based on a thorough understanding of the structure-activity relationship (SAR) and the metabolic liabilities of the lead compound. The development of novel synthetic methods continues to provide access to a wider array of selectively fluorinated cyclopropane building blocks, expanding the toolbox for medicinal chemists. [12][13]Future research will likely focus on leveraging these advanced scaffolds to achieve even finer control over the pharmacological properties of next-generation therapeutics.

References

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (2020). ACS Medicinal Chemistry Letters. Retrieved January 2, 2026, from [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (2020). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2021). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. (2017). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). BioIVT. Retrieved January 2, 2026, from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. Retrieved January 2, 2026, from [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2023). Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). PubMed. Retrieved January 2, 2026, from [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2016). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]

  • Some biologically active natural compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Syntheses and applications of monofluorinated cyclopropanes. (2012). PubMed. Retrieved January 2, 2026, from [Link]

  • Lipophilicity changes upon fluorination of isopropyl, cyclopropane and... (2020). ResearchGate. Retrieved January 2, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv. Retrieved January 2, 2026, from [Link]

  • Improvements to metabolic stability through cyclopropyl modification. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

A Comparative Study of Synthetic Routes to Substituted Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Enduring Significance of the Cyclopropane Ring

The cyclopropane motif, a strained three-membered carbocycle, is a cornerstone in medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Its unique stereochemical rigidity and electronic properties, stemming from high ring strain and sp-hybridized character of its C-C bonds, allow it to act as a versatile conformational constraint or a bioisostere for double bonds and other functional groups. Substituted cyclopropanecarboxylates, in particular, are pivotal intermediates in the synthesis of numerous pharmaceuticals, including antiviral agents like Simeprevir and Danoprevir, and potent insecticides derived from pyrethroids.[1][5]

The efficient and stereocontrolled construction of this moiety is therefore a critical challenge in modern organic synthesis. This guide provides a comparative analysis of the most robust and widely employed synthetic strategies for accessing substituted cyclopropanecarboxylates. We will delve into the mechanistic underpinnings, substrate scope, stereoselectivity, and practical considerations of each method, offering field-proven insights to guide your synthetic planning.

Transition-Metal-Catalyzed Cyclopropanation of Alkenes

The catalytic decomposition of diazo compounds in the presence of an alkene is arguably the most direct and powerful method for forming cyclopropanecarboxylates.[6] This approach involves the in-situ generation of a metal-carbene intermediate, which is then transferred to the olefin.

Mechanism and Principle

The catalytic cycle is initiated by the reaction of a transition metal catalyst, typically featuring rhodium, copper, or ruthenium, with a diazoacetate (e.g., ethyl diazoacetate, EDA).[6][7][8] This expels dinitrogen gas and forms a highly reactive metal-carbene (or carbenoid) species. The carbene is then transferred to the alkene in a concerted, though often asynchronous, fashion to yield the cyclopropane product and regenerate the catalyst. The stereochemical outcome of the reaction is determined at this carbene transfer step and is profoundly influenced by the nature of the metal and its ligand sphere.

Transition_Metal_Catalysis cluster_cycle Catalytic Cycle Catalyst [M] Carbene [M]=CR₂ (Metal Carbene) Catalyst->Carbene + N₂CR₂ - N₂ Alkene_Complex Alkene Coordination Carbene->Alkene_Complex + Alkene Product Cyclopropane Alkene_Complex->Product Carbene Transfer Product->Catalyst Release Final_Product Substituted Cyclopropanecarboxylate Product->Final_Product Diazo Ethyl Diazoacetate (N₂CHCO₂Et) Diazo->Catalyst Olefin Alkene Substrate Olefin->Carbene

Caption: Catalytic cycle for transition-metal-mediated cyclopropanation.

Key Catalysts and Comparative Performance

The choice of catalyst is paramount for controlling selectivity.

  • Rhodium(II) Catalysts: Dirhodium(II) carboxylates, particularly Rh₂(OAc)₄, are highly efficient and widely used catalysts.[8] They exhibit excellent activity for a broad range of alkenes. Chiral dirhodium carboxylates and carboxamidates have been developed for asymmetric cyclopropanation, achieving high levels of enantioselectivity.

  • Copper(I) Catalysts: Copper complexes, often paired with bis(oxazoline) (BOX) or Salen ligands, are classic catalysts for cyclopropanation.[7] They are generally less reactive than their rhodium counterparts but can offer complementary selectivity and are more economical.

  • Ruthenium(II) and Cobalt(II) Catalysts: Porphyrin-ligated ruthenium and cobalt complexes have emerged as powerful catalysts.[9][10] Co(II)-based systems, in particular, operate via a metalloradical mechanism, which can provide unique reactivity and high stereocontrol, especially for challenging substrates like heteroaryl-substituted alkenes.[10]

Experimental Protocol: Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene
  • Setup: To a flame-dried, argon-purged round-bottom flask, add styrene (1.0 equiv) and the solvent (e.g., dichloromethane, 0.5 M).

  • Catalyst Addition: Add dirhodium(II) acetate (Rh₂(OAc)₄, 0.5-1 mol%).

  • Diazo Addition: Prepare a solution of ethyl diazoacetate (EDA, 1.1 equiv) in the same solvent. Add the EDA solution to the reaction mixture dropwise via a syringe pump over 2-4 hours. Causality Note: Slow addition of the diazo compound is crucial to maintain a low stationary concentration, minimizing hazardous decomposition and the formation of diethyl maleate and fumarate via carbene dimerization.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until all the styrene is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of cis and trans diastereomers.

Catalyst SystemSubstrateDiastereoselectivity (trans:cis)Enantioselectivity (% ee)Yield (%)Reference
Rh₂(OAc)₄Styrene75:25N/A>90[8]
Cu(I)-BOXStyrene94:699 (trans)95[7]
Ru(II)-PorphyrinStyrene85:1534~80[9]
Co(II)-PorphyrinStyrene>99:1 (trans)9897[10]

The Simmons-Smith Reaction and Related Carbenoid Chemistry

The Simmons-Smith reaction is a classic, reliable method for converting alkenes into cyclopropanes using an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI).[3][11] It is particularly valuable for its stereospecificity and functional group tolerance.

Mechanism and Principle

The active reagent is generated from diiodomethane and a zinc-copper couple or, in the popular Furukawa modification, diethylzinc (Et₂Zn).[3][12] The resulting carbenoid is an electrophilic species that reacts with the alkene in a concerted, cheletropic fashion. This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product (e.g., a cis-alkene gives a cis-disubstituted cyclopropane).

A key feature is its susceptibility to directing effects. Hydroxyl groups on the substrate can coordinate to the zinc atom of the carbenoid, delivering the methylene group to the syn face of the alkene, often overriding steric hindrance.[11]

Caption: Workflow for the Simmons-Smith cyclopropanation reaction.

Experimental Protocol: Cyclopropanation of Cinnamyl Alcohol
  • Reagent Preparation (Furukawa Mod.): In a flame-dried, argon-purged flask, dissolve cinnamyl alcohol (1.0 equiv) in anhydrous dichloromethane (0.2 M). Cool the solution to 0 °C.

  • Addition of Reagents: Add diethylzinc (1.1 M solution in hexanes, 2.2 equiv) dropwise, followed by the slow, dropwise addition of diiodomethane (2.2 equiv). Causality Note: Pre-coordination of the alcohol to diethylzinc is essential for the directed cyclopropanation. Adding diiodomethane last allows for the in-situ formation of the carbenoid in the presence of the directed substrate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to yield the (2-(hydroxymethyl)cyclopropyl)benzene.

MethodSubstrate TypeKey FeaturesAdvantagesDisadvantages
Transition Metal Electron-rich & neutral alkenesCatalytic, tunable ligandsHigh efficiency, excellent for asymmetric synthesisHazardous diazo reagents, expensive catalysts (Rh)
Simmons-Smith Electron-rich alkenes, allylic alcoholsStoichiometric zinc carbenoidStereospecific, excellent directing group effects, avoids diazo compoundsStoichiometric metal waste, can be sluggish
Corey-Chaykovsky α,β-Unsaturated estersSulfur ylide nucleophileMild conditions, readily available reagentsPrimarily for Michael acceptors, can have selectivity issues (1,2 vs 1,4)
MIRC α,β-Unsaturated estersBase-mediated nucleophilic addition-cyclizationTransition-metal-free, convergentRequires specific substitution patterns for efficient ring closure

Nucleophilic Addition-Cyclization Strategies

These methods construct the cyclopropane ring through a sequence of bond formations, typically involving a conjugate addition followed by an intramolecular substitution.

A. The Corey-Chaykovsky Reaction

This reaction utilizes a sulfur ylide, most commonly dimethyloxosulfonium methylide (Corey's ylide), to cyclopropanate α,β-unsaturated carbonyl compounds, including acrylates.[13][14][15][16]

The mechanism involves a reversible 1,4-Michael addition of the ylide to the enone system to form an enolate intermediate.[17] This is followed by an irreversible intramolecular nucleophilic attack of the enolate onto the carbon bearing the sulfonium leaving group, displacing dimethyl sulfoxide (DMSO) and forming the cyclopropane ring.[13][17] The 1,4-addition is generally favored with the more stable sulfoxonium ylides.[17]

B. Michael-Initiated Ring-Closure (MIRC)

The MIRC reaction is a broader strategy that involves the conjugate addition of a nucleophile to a Michael acceptor, creating an enolate that then cyclizes by displacing a leaving group.[18][19][20] A classic example is the reaction of an α-haloester enolate with an α,β-unsaturated ester. A more direct approach involves the addition of a stabilized carbanion (e.g., from an arylacetonitrile) to an α-bromoacrylate.[4]

This base-promoted, transition-metal-free method is highly efficient for constructing densely functionalized cyclopropanes.[4]

Experimental Protocol: MIRC Synthesis of a Dinitrile-Substituted Cyclopropane[4]
  • Setup: To a vial, add (Z)-2-bromo-3-phenylacrylonitrile (1.0 equiv), 2-(pyridin-4-yl)acetonitrile (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent: Add acetonitrile (MeCN) as the solvent (0.2 M).

  • Reaction: Stir the suspension at room temperature for 10 hours.

  • Workup: After the reaction is complete (monitored by TLC), add water and extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the dinitrile-substituted cyclopropane product.

The Kulinkovich Reaction: Access via Cyclopropanols

While not a direct route to cyclopropanecarboxylates, the Kulinkovich reaction is a powerful method for synthesizing 1-substituted cyclopropanols from esters.[21][22][23][24] These cyclopropanols are exceptionally useful precursors that can be readily oxidized to the corresponding cyclopropyl ketones or, with further manipulation, to cyclopropanecarboxylates.

The mechanism involves the reaction of a Grignard reagent (e.g., EtMgBr) with a titanium(IV) alkoxide, like Ti(Oi-Pr)₄.[22][24][25] This generates a titanacyclopropane intermediate via β-hydride elimination.[22][25] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after workup.[22]

This method is advantageous due to its use of inexpensive reagents and operational simplicity, providing a valuable alternative pathway to the cyclopropane core.[23]

Conclusion and Outlook

The synthesis of substituted cyclopropanecarboxylates is a mature field with a diverse array of reliable methods.

  • For asymmetric synthesis and high efficiency , transition-metal catalysis with diazoacetates remains the gold standard, with modern Co(II) and Rh(II) systems offering exquisite control.

  • For stereospecific synthesis and substrates with directing groups , the Simmons-Smith reaction is unparalleled in its reliability and predictability.

  • For transition-metal-free conditions and the construction of electron-deficient cyclopropanes , MIRC and Corey-Chaykovsky reactions provide powerful and complementary strategies.

The choice of synthetic route is ultimately dictated by the specific target molecule, required stereochemistry, substrate availability, and scalability considerations. As catalyst development continues to advance, particularly in the realm of earth-abundant metals and biocatalysis, we can anticipate the emergence of even more efficient, selective, and sustainable methods for constructing these valuable chemical building blocks.

References

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C−H functionalization by rhodium carbenoid insertion. Nature, 451(7177), 417-424. [Link]

  • Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (21), 2603-2612. [Link]

  • Wurz, R. P., & Charette, A. B. (2002). Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent. Organic Letters, 4(25), 4531-4533. [Link]

  • NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. Retrieved from [Link]

  • Frisch, A. C., et al. (2017). Synthesis of Substituted Cyclopropanecarboxylates via Room Temperature Palladium-Catalyzed α-Arylation of Reformatsky Reagents. Organic Letters, 19(10), 2490-2493. [Link]

  • Bonaccorsi, C., et al. (2009). Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. Advanced Synthesis & Catalysis, 351(1-2), 263-275. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • NROChemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Galardon, E., et al. (1997). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications, (17), 1655-1656. [Link]

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(19), 4560-4601. [Link]

  • Lee, J., & Kim, H. (2012). The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives. InTech. [Link]

  • ResearchGate. (n.d.). Asymmetric Cyclopropanation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Lebeuf, R., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. Organic Letters, 25(30), 5586-5590. [Link]

  • Kumar, A., et al. (2024). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 14(1), 1-22. [Link]

  • Powers, D. C., & Miller, S. J. (2022). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(19), 4560-4601. [Link]

  • Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7356. [Link]

  • Wang, Z., et al. (2024). Asymmetric decarboxylative [3 + 2] cycloaddition for the diastereo- and enantioselective synthesis of spiro[2.4]heptanes via cyclopropanation. Organic Chemistry Frontiers, 11(1), 1-7. [Link]

  • Royal Society of Chemistry. (n.d.). Show related. Retrieved from [Link]

  • Goswami, M., & Zhang, X. P. (2021). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PubMed Central. [Link]

  • Kurniawan, Y. D., & Hou, D. R. (2016). Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. The Journal of Pure and Applied Chemistry Research, 5(1), 14-22. [Link]

  • Knight, D. W., & O'Hanlon, P. J. (1985). A stereoselective route to vicinally substituted cyclopentane- and cyclobutane-carboxylates. Journal of the Chemical Society, Chemical Communications, (1), 1-2. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Wurz, R. P., & Charette, A. B. (2003). Doubly Activated Cyclopropanes as Synthetic Precursors for the Preparation of 4-Nitro- and 4-Cyano-dihydropyrroles and Pyrroles. Organic Letters, 5(15), 2667-2670. [Link]

  • Wang, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(35), 22933-22937. [Link]

  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Derived from Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate: A Focus on Cabozantinib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translational journey of a drug candidate from the laboratory bench to preclinical and clinical settings is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of drugs derived from the chemical scaffold of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate. Our primary exemplar for this analysis is Cabozantinib , a potent multi-tyrosine kinase inhibitor (TKI) that stands as a clinical success story originating from a closely related precursor, Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate.[1] This guide will dissect the preclinical data that underpinned its development, offering insights into the experimental methodologies and the critical interpretation of efficacy data.

Introduction: The Therapeutic Promise of a Chemical Scaffold

The 1-(4-fluorophenyl)cyclopropanecarboxylate moiety serves as a versatile building block in medicinal chemistry. Its structural rigidity and the presence of the fluorophenyl group can enhance binding affinity and modulate pharmacokinetic properties. Cabozantinib (marketed as Cabometyx® and Cometriq®) exemplifies the successful translation of such a scaffold into a clinically effective anti-cancer agent. It is approved for the treatment of various malignancies, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC).[1][2]

The core of Cabozantinib's therapeutic action lies in its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, metastasis, and the development of drug resistance.[2][3][4] This multi-targeted approach provides a robust strategy to combat the complexity and heterogeneity of cancer.

Mechanism of Action: A Multi-Pronged Attack on Cancer Signaling

Cabozantinib exerts its anti-tumor effects by potently inhibiting a range of RTKs, most notably MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[2][3][4][5] Additionally, it targets other key kinases involved in oncogenesis, including RET, AXL, KIT, and FLT3.[2][6]

The simultaneous blockade of these signaling pathways disrupts critical cancer-driving processes:

  • Angiogenesis: Inhibition of VEGFR2, a key mediator of new blood vessel formation, effectively chokes off the tumor's blood and nutrient supply.[3]

  • Invasion and Metastasis: By targeting MET and AXL, Cabozantinib can suppress the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invade surrounding tissues.[3][4]

  • Cell Proliferation and Survival: Inhibition of RTKs like MET, RET, and KIT directly impedes the signaling cascades, such as the PI3K-AKT and MAPK/ERK pathways, that promote cancer cell growth and survival.[3]

Cabozantinib_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_processes Cellular Processes HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 GDNF GDNF RET RET GDNF->RET PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway MET->RAS_RAF_MEK_ERK Invasion Invasion & Metastasis MET->Invasion VEGFR2->PI3K_AKT VEGFR2->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR2->Angiogenesis RET->PI3K_AKT RET->RAS_RAF_MEK_ERK AXL AXL AXL->PI3K_AKT AXL->Invasion KIT KIT KIT->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR2 Cabozantinib->RET Cabozantinib->AXL Cabozantinib->KIT

Caption: Cabozantinib's multi-targeted inhibition of key RTKs.

In Vitro Efficacy: Potency at the Molecular and Cellular Level

The initial assessment of a drug candidate's potential begins with rigorous in vitro testing. For a TKI like Cabozantinib, this involves determining its inhibitory activity against purified enzymes and its effects on cancer cell lines.

Biochemical Kinase Assays

Biochemical assays are fundamental for quantifying the direct interaction between an inhibitor and its target kinase. These assays typically measure the phosphorylation of a substrate by the purified kinase enzyme in the presence of varying concentrations of the inhibitor.

Key Data:

The half-maximal inhibitory concentration (IC50) is a critical metric derived from these assays, representing the concentration of the drug required to inhibit 50% of the kinase activity.

Target KinaseIC50 (nM)Reference
VEGFR20.035[6][7][8][9]
MET1.3[6][7][8][9]
RET5.2[5][6][8]
KIT4.6[6][7][8]
AXL7[6][7][8]
TIE214.3[6][8]
FLT311.3[6][8]

Experimental Protocol: Radiometric Kinase Assay (Example for VEGFR2)

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR2 kinase domain, a specific peptide substrate (e.g., poly(Glu, Tyr)), and a buffer containing MgCl2 and ATP.

  • Inhibitor Addition: Add serial dilutions of Cabozantinib to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known VEGFR2 inhibitor).

  • Initiation of Reaction: Add [γ-33P]ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Measurement: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-33P]ATP.

  • Quantification: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Cabozantinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Reaction_Setup Prepare reaction mix: - Recombinant Kinase - Peptide Substrate - Buffer with MgCl2 Start->Reaction_Setup Add_Inhibitor Add serial dilutions of Cabozantinib Reaction_Setup->Add_Inhibitor Initiate_Reaction Add [γ-33P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction and transfer to filter plate Incubate->Stop_Reaction Wash_Plate Wash to remove unincorporated [γ-33P]ATP Stop_Reaction->Wash_Plate Measure_Radioactivity Measure radioactivity with a scintillation counter Wash_Plate->Measure_Radioactivity Analyze_Data Plot dose-response curve and calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radiometric kinase assay.

Cellular Assays

Cell-based assays are crucial for confirming that the biochemical potency of a drug translates into functional effects in a more biologically relevant context. These assays assess the drug's ability to inhibit kinase activity within intact cells and its impact on cellular processes like proliferation and survival.

Key Data:

  • Phosphorylation Inhibition: Cabozantinib has been shown to inhibit the autophosphorylation of RET in TT human medullary thyroid cancer cells with an IC50 of 85 nM.[5][9]

  • Cell Proliferation Inhibition: In the same TT cell line, Cabozantinib inhibited cell proliferation with an IC50 of 94 nM.[5][9] It has also demonstrated cytotoxic effects and reduced invasive outgrowths in triple-negative breast cancer (TNBC) cell lines.[10]

  • Anti-angiogenic Effects: In human umbilical vein endothelial cells (HUVECs), Cabozantinib inhibited tubule formation with an IC50 of 6.7 nM, indicating a potent anti-angiogenic effect without direct cytotoxicity to these cells.[9]

Experimental Protocol: Cell Proliferation Assay (MTS Assay)

  • Cell Seeding: Seed cancer cells (e.g., TT cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Cabozantinib for a specified duration (e.g., 72 hours). Include vehicle-treated cells as a negative control.

  • MTS Reagent Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value for cell proliferation.

In Vivo Efficacy: Demonstrating Anti-Tumor Activity in Living Systems

Positive in vitro data provides the rationale for advancing a compound to in vivo studies. These experiments in animal models are critical for evaluating a drug's efficacy in a complex biological system, considering factors like pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and the tumor microenvironment.

Preclinical Animal Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.

Key Findings:

  • Medullary Thyroid Cancer: In a TT cell xenograft model, oral administration of Cabozantinib resulted in dose-dependent tumor growth inhibition. This anti-tumor activity correlated with a reduction in circulating plasma calcitonin levels, a biomarker for MTC.[5][11][12]

  • Ovarian Cancer: In a mouse xenograft model of ovarian clear cell carcinoma (RMG-I cells), Cabozantinib at doses of 3, 10, and 30 mg/kg significantly inhibited tumor formation.[13] In another ovarian cancer model (ID8-RFP), Cabozantinib treatment led to a significantly lower disease burden, including reduced ascites and metastatic tumor sites.[14]

  • Triple-Negative Breast Cancer: In orthotopic models of TNBC, Cabozantinib treatment significantly inhibited tumor growth and lung metastasis.[10]

  • Prostate Cancer: In a murine model of PTEN/p53-deficient prostate cancer, Cabozantinib rapidly eradicated invasive tumors, in part by activating anti-tumor innate immunity.[15]

Experimental Protocol: Xenograft Tumor Growth Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., TT cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Cabozantinib orally to the treatment group at specified doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses (e.g., immunohistochemistry for biomarkers).

  • Data Evaluation: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the anti-tumor efficacy of Cabozantinib.

Xenograft_Study_Workflow Start Start Implant_Cells Subcutaneously implant human cancer cells into mice Start->Implant_Cells Monitor_Tumor_Growth Allow tumors to grow to a palpable size Implant_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups Monitor_Tumor_Growth->Randomize_Mice Administer_Drug Administer Cabozantinib or vehicle Randomize_Mice->Administer_Drug Measure_Tumors Measure tumor volume at regular intervals Administer_Drug->Measure_Tumors Monitor_Toxicity Monitor body weight Measure_Tumors->Monitor_Toxicity Endpoint End of study Measure_Tumors->Endpoint Tumor size endpoint Analyze_Tumors Excise and weigh tumors, perform further analysis Endpoint->Analyze_Tumors Evaluate_Efficacy Compare tumor growth between groups Analyze_Tumors->Evaluate_Efficacy End End Evaluate_Efficacy->End

Caption: Workflow for an in vivo xenograft study.

Pharmacokinetics and Clinical Translation

The successful translation of preclinical in vivo efficacy to the clinic is heavily dependent on the drug's pharmacokinetic profile. Cabozantinib exhibits a long terminal plasma half-life of approximately 99-120 hours, which supports once-daily oral administration.[16][17][18] Population pharmacokinetic analyses have been conducted to understand its behavior in diverse patient populations.[19]

Clinical trials have validated the preclinical findings, demonstrating the efficacy of Cabozantinib in various cancers. For instance, in the METEOR trial for advanced renal cell carcinoma, Cabozantinib improved overall survival compared to everolimus.[4] Similarly, it has shown significant clinical activity in medullary thyroid cancer and hepatocellular carcinoma.[1][8]

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. For Cabozantinib, the low nanomolar IC50 values against key RTKs in biochemical and cellular assays are consistent with the effective doses observed in animal models and, ultimately, in humans. The concentrations required to inhibit cell proliferation and angiogenesis in vitro are achievable in the plasma of patients at therapeutic doses.

However, the transition is not always linear. The complex interplay of the tumor microenvironment, drug metabolism, and potential resistance mechanisms can influence the in vivo response. For example, resistance to Cabozantinib can emerge through mechanisms such as the upregulation of alternative signaling pathways, like the FGF/FGFR1 axis.[20]

Conclusion: A Model for Translational Drug Development

The journey of Cabozantinib from a derivative of this compound to a clinically impactful multi-targeted TKI serves as an exemplary case study in modern drug development. The robust correlation between its potent in vitro activity against key oncogenic drivers and its significant anti-tumor efficacy in a wide range of in vivo models provided a strong foundation for its successful clinical translation.

This guide underscores the importance of a multi-faceted preclinical evaluation, encompassing biochemical, cellular, and whole-animal studies. By meticulously dissecting the mechanism of action and quantifying efficacy at each stage, researchers can build a comprehensive data package that de-risks clinical development and ultimately delivers novel therapies to patients in need.

References

  • [Cabozantinib: Mechanism of action, efficacy and indications].

  • Cabozantinib: Indications, Adverse Effects, Contraindications and Dosage.

  • What is the mechanism of action of Cabozantinib?

  • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer.

  • Mechanism of action of cabozantinib: cabozantinib inhibits the activity of c-MET, vascular endothelial growth factor receptor (VEGFR), AXL and other tyrosine kinases, thereby leading to reduced tumor angiogenesis, motility and invasiveness. HGF, hepatocyte growth factor; HIF-1a, hypoxia-inducible factor 1-a.

  • CABOMETYX® (cabozantinib) Mechanism of Action.

  • Cabozantinib (XL184) | VEGFR2/MET Inhibitor.

  • Results from phase 2 CABOSUN trial of cabozantinib versus sunitinib for first-line treatment of advanced kidney cancer.

  • Cabozantinib (XL184) Met/VEGFR2 Inhibitor | Selleck Chemicals | Mechanism | Molecular Weight.

  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma.

  • Resistance to MET/VEGFR2 Inhibition by Cabozantinib Is Mediated by YAP/TBX5-Dependent Induction of FGFR1 in Castration-Resistant Prostate Cancer.

  • Cabozantinib (XL184, BMS-907351) - Multi-Targeted Kinase Inhibitor.

  • Exelixis Announces Phase 1 Trial Results for Cabozantinib in Combination with Nivolumab in Advanced Genitourinary Tumors.

  • In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer.

  • Cabozantinib in neuroendocrine tumors: tackling drug activity and resistance mechanisms.

  • Final Results From a Phase I Trial and Expansion Cohorts of Cabozantinib and Nivolumab Alone or With Ipilimumab for Advanced/Metastatic Genitourinary Tumors.

  • Immune cell mediated cabozantinib resistance for patients with renal cell carcinoma.

  • NDA 208692 Clinical Pharmacology Review - Cabozantinib.

  • Screening assays for tyrosine kinase inhibitors: A review.

  • Screening assays for tyrosine kinase inhibitors: A review.

  • Targeted Therapy Cabozantinib Slows Progression of Rare Kidney Cancer.

  • A population pharmacokinetic model of cabozantinib in healthy volunteers and patients with various cancer types.

  • Cabozantinib After Chemotherapy Yields Similar Efficacy Vs Placebo in Advanced Urothelial Carcinoma.

  • Pharmacokinetics of cabozantinib tablet and capsule formulations in healthy adults.

  • Cabozantinib inhibits tumor growth in mice with ovarian cancer.

  • Cabozantinib (XL184) Inhibits Growth and Invasion of Preclinical TNBC Models.

  • Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence.

  • The Anti-tumor Effect of Cabozantinib on Ovarian Clear Cell Carcinoma In Vitro and In Vivo.

  • Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib.

  • Physiologically Based Pharmacokinetic Modelling of Cabozantinib to Simulate Enterohepatic Recirculation, Drug–Drug Interaction with Rifampin and Liver Impairment.

  • Cabozantinib Eradicates Advanced Murine Prostate Cancer by Activating Antitumor Innate Immunity.

  • Cabozantinib Overcomes Crizotinib Resistance in ROS1 Fusion–Positive Cancer.

  • In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer.

  • In vivo models of angiogenesis.

  • Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy.

  • In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer.

  • In vivo models of angiogenesis.

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.

  • Current methods for assaying angiogenesis in vitro and in vivo.

  • In vivo models of angiogenesis.

  • Screening assays for tyrosine kinase inhibitors: A review.

  • Initial Stages of Tumor Cell-Induced Angiogenesis: Evaluation Via Skin Window Chambers in Rodent Models.

Sources

A Comparative Guide to Confirming the Absolute Stereochemistry of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, efficacy, and safety.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive comparison of the principal analytical techniques for confirming the absolute stereochemistry of chiral molecules, with a specific focus on methyl 1-(4-fluorophenyl)cyclopropanecarboxylate derivatives. As a senior application scientist, this document synthesizes technical accuracy with field-proven insights to empower researchers in making informed decisions for their stereochemical assignments.

The unambiguous assignment of the absolute configuration of chiral compounds is a cornerstone of modern drug discovery and development.[1] While several methods exist, the choice of technique depends on various factors including the physical state of the sample (solid or solution), the presence of suitable chromophores, and the availability of high-quality single crystals. This guide will delve into the principles, experimental workflows, and comparative advantages of three powerful techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Single-Crystal X-ray Diffraction (XRD).

Comparative Analysis of Key Techniques

The selection of an appropriate method for determining absolute stereochemistry is a strategic decision. The following table summarizes the key performance indicators of the most commonly employed techniques for the analysis of chiral molecules like this compound derivatives.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Single-Crystal X-ray Diffraction (XRD)
Principle Differential absorption of left and right circularly polarized infrared light by vibrational transitions.[3][4]Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions.[5][6]Diffraction of X-rays by the electron cloud of a crystalline molecule.[7][8][9]
Sample State Solution (liquid or oil), neat liquids, and solids (as mulls or pellets).[2][10][11]Solution.Single crystal.[8][9][12][13]
Chromophore Not required; all chiral molecules with vibrational modes are VCD active.[4][]Requires a chromophore that absorbs in the UV-Vis range.[5][15]Not required.
Experimental Time Hours (including data acquisition and computational analysis).[1][11]Minutes to hours (including data acquisition and computational analysis).Days to weeks (including crystal growth and data analysis).
Key Advantage Broad applicability to molecules without UV-Vis chromophores and analysis in solution, reflecting the biologically relevant state.[1][10][16]High sensitivity for molecules with strong chromophores.[5][17]Provides a direct and unambiguous determination of the 3D atomic arrangement.[8][9][12][13]
Key Limitation Requires quantum mechanical calculations for interpretation.[1][18] Sensitivity can be lower than ECD.[4]Limited to molecules with suitable chromophores. Interpretation can be complex due to conformational flexibility.[6]The primary challenge is growing a high-quality single crystal, which can be difficult or impossible for some molecules.[1][19]

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy has emerged as a robust and versatile method for determining the absolute configuration of chiral molecules directly in solution.[1][10][16][18] This technique measures the differential absorption of left and right circularly polarized infrared light, providing a spectrum rich in structural information.[3][20] A key advantage of VCD is its applicability to a wide range of molecules, as nearly all organic molecules have vibrational modes in the infrared region.[4][]

The power of VCD lies in its combination with quantum mechanical calculations.[1][18] By comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be confidently assigned.[1] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the sample has the same absolute configuration as the calculated model.[1] If the signs are opposite, the sample is the other enantiomer.[1]

Experimental Workflow for VCD Analysis

The process of determining absolute stereochemistry using VCD involves a synergistic interplay between experimental measurement and computational modeling.

References

The Discerning Eye: A Comparative Cross-Reactivity Profiling Guide for Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the aphorism "no drug has only one target" is a guiding principle. The journey from a promising hit compound to a clinical candidate is paved with rigorous characterization, not only of its on-target potency but also its off-target interactions. Unforeseen cross-reactivity can be the root of adverse effects or, serendipitously, reveal novel therapeutic applications. This guide provides a comprehensive framework for the cross-reactivity profiling of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate and its analogs, a chemical scaffold of interest with potential therapeutic applications. As an intermediate in the synthesis of the multi-tyrosine kinase inhibitor Cabozantinib, this scaffold warrants a thorough investigation of its broader biological interactions.[1][2]

This document is structured to provide not just a series of protocols, but a strategic and logical workflow for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry that is essential for robust and reproducible findings.

The Strategic Imperative of Early-Stage Cross-Reactivity Profiling

Identifying the potential for off-target effects early in the drug discovery pipeline is paramount.[3][4] It allows for the early deselection of promiscuous compounds, saving significant time and resources that would otherwise be spent on candidates destined to fail due to safety concerns.[3] Furthermore, a comprehensive cross-reactivity profile can inform structure-activity relationship (SAR) studies, guiding medicinal chemists in the design of more selective and potent molecules.[5]

Our investigation will focus on a hypothetical set of analogs of this compound (MFPCP), outlined in Table 1, to illustrate a comparative profiling strategy.

Table 1: Hypothetical Analogs of this compound for Comparative Profiling

Compound IDStructureRationale for Inclusion
MFPCP (Structure of this compound)Parent compound, baseline for comparison.
Analog A (Structure with modification, e.g., replacement of the fluoro group with chloro)Investigates the effect of halogen substitution on selectivity.
Analog B (Structure with modification, e.g., ester hydrolysis to the carboxylic acid)Assesses the impact of a key metabolic transformation on the target profile.
Analog C (Structure with modification, e.g., addition of a small alkyl group to the cyclopropane ring)Explores steric effects on target engagement.

A Tiered Approach to Comprehensive Profiling

A logical and cost-effective strategy for cross-reactivity profiling involves a tiered approach. We begin with broad, high-throughput screens to identify potential areas of interaction, followed by more focused, quantitative assays to confirm and characterize these "hits."

G cluster_0 Tier 1: Broad Panel Screening (Hit Identification) cluster_1 Tier 2: Confirmatory & Quantitative Assays (Hit Validation) cluster_2 Tier 3: Functional & Safety-Related Assays Broad Kinase Screen Broad Kinase Screen IC50 Determination IC50 Determination Broad Kinase Screen->IC50 Determination Identified Kinase Hits GPCR Panel GPCR Panel Competitive Binding Assays (Kd) Competitive Binding Assays (Kd) GPCR Panel->Competitive Binding Assays (Kd) Identified GPCR Hits Ion Channel Panel Ion Channel Panel Cellular Functional Assays Cellular Functional Assays Ion Channel Panel->Cellular Functional Assays Identified Ion Channel Hits IC50 Determination->Cellular Functional Assays Competitive Binding Assays (Kd)->Cellular Functional Assays CYP450 Inhibition CYP450 Inhibition G Compound Compound Target Receptor Target Receptor Compound->Target Receptor Binding Signaling Cascade Signaling Cascade Target Receptor->Signaling Cascade Activation/Inhibition Cellular Response Cellular Response Signaling Cascade->Cellular Response Signal Transduction

Caption: Cellular functional assay workflow.

Example Protocol: GPCR Second Messenger Assay (cAMP)

  • Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP in response to compound treatment.

  • Procedure: a. Cells expressing the target GPCR are plated in a multi-well format. b. For antagonist mode, cells are pre-incubated with a serial dilution of the test compound, followed by stimulation with a known agonist. c. For agonist mode, cells are directly treated with a serial dilution of the test compound. d. After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit (e.g., HTRF, ELISA). e. Dose-response curves are generated to determine the potency (EC50 or IC50) of the compound's functional effect.

Cytochrome P450 (CYP) Inhibition Assays

CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity. [6][7] Experimental Protocol: LC-MS/MS Based CYP Inhibition Assay

  • Principle: This assay measures the formation of a specific metabolite from a probe substrate by a particular CYP isoform in the presence of a test compound. [8]2. Procedure: a. Human liver microsomes, which contain a mixture of CYP enzymes, are used. [9] b. A cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is added. [10] c. The test compound is added in a serial dilution. d. The reaction is initiated by the addition of NADPH and incubated. e. The reaction is quenched, and the formation of the specific metabolites is quantified by LC-MS/MS. f. IC50 values for the inhibition of each CYP isoform are determined.

Comparative Analysis of MFPCP Analogs: A Hypothetical Case Study

Following the execution of the tiered profiling strategy, the data are compiled and analyzed to compare the cross-reactivity profiles of the analogs.

Table 2: Hypothetical Tier 1 Screening Results (% Inhibition at 10 µM)

TargetMFPCPAnalog A (Cl)Analog B (Acid)Analog C (Me)
Kinase A 85921588
Kinase B 6575560
Kinase C 1210815
GPCR X 58657
GPCR Y 45551248
hERG Channel 2535530

Table 3: Hypothetical Tier 2 Quantitative Data (IC50/Ki in µM)

TargetMFPCPAnalog A (Cl)Analog B (Acid)Analog C (Me)
Kinase A (IC50) 0.50.2>1000.4
Kinase B (IC50) 2.11.5>1002.5
GPCR X (Ki) >100>1001.2>100
GPCR Y (Ki) 8.55.2>1007.9

Table 4: Hypothetical Tier 3 CYP Inhibition Data (IC50 in µM)

CYP IsoformMFPCPAnalog A (Cl)Analog B (Acid)Analog C (Me)
CYP3A4 1512>5018
CYP2D6 >50>50>50>50
CYP2C9 2518>5028
Interpretation and Insights
  • Selectivity Profile: All analogs except for the carboxylic acid (Analog B) show potent activity against Kinase A. Analog A appears to be the most potent. The hydrolysis of the ester to a carboxylic acid (Analog B) completely abrogates kinase activity, suggesting the ester is crucial for binding.

  • Emergence of Off-Target Activity: Interestingly, Analog B loses kinase activity but gains potent affinity for GPCR X. This highlights how a simple metabolic transformation can dramatically shift the target profile of a compound.

  • Safety and Drug-Drug Interaction Potential: Analog A, while being the most potent kinase inhibitor, also shows slightly increased inhibition of the hERG channel and CYP3A4/2C9 compared to the parent compound. This would raise a flag for further investigation into potential cardiotoxicity and drug-drug interactions. Analog B, with its lack of CYP inhibition, presents a more favorable profile in this regard.

Conclusion

This guide has outlined a systematic, tiered approach to the comparative cross-reactivity profiling of this compound analogs. By integrating broad panel screening with quantitative and functional follow-up assays, researchers can build a comprehensive understanding of a compound's biological interactions. This data-driven process is fundamental to identifying candidates with the highest potential for success, mitigating risks associated with off-target effects, and ultimately accelerating the development of safer and more effective medicines. The causality-driven workflow ensures that each experimental step logically informs the next, creating a self-validating and robust dataset for critical decision-making in any drug discovery program.

References

  • An ion channel library for drug discovery and safety screening on automated pl
  • GPCR Panel Screening Service.
  • Enzyme Inhibitor Screening Services.BioAssay Systems.
  • Competition Assay Protocol.
  • Inhibitor Screening Kits.Biocompare.
  • Wh
  • Ion Channel Screening Service.Profacgen.
  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.AxisPharm.
  • An Ion Channel Library for Drug Discovery and Safety Screening on Automated Platforms.
  • High-Throughput Inhibitor Assays and Screening.
  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.PubMed Central.
  • Ion Channel Assays.
  • Top Enzymatic Assays for Drug Screening in 2025.
  • Assay setup for competitive binding measurements.NanoTemper Technologies.
  • GPCR Screening Services.
  • CYP Inhibition Assay.LifeNet Health LifeSciences.
  • ION Channel Screening.ApconiX.
  • Off-Target Effects Analysis.
  • Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • Drug Off-target Discovery: Integrating Machine Learning, Metabolomics, and Structural Analysis in a Workflow.CBIRT.
  • Predictive in silico off-target profiling in drug discovery.PubMed.
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).Enamine.
  • GPCR Screening and Profiling - Identify Valuable Hits.Eurofins Discovery.
  • KINOMEscan® Kinase Profiling Pl
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.PMC - NIH.
  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.PMC.
  • KINOMEscan® Kinase Screening & Profiling Services.Technology Networks.
  • Off-Target Profiling.
  • KINOMEscan Technology.Eurofins Discovery.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Kinome Profiling Service.MtoZ Biolabs.
  • How can off-target effects of drugs be minimised?
  • Quantitative Kinome Profiling Services.CD Biosynsis.
  • GPCR Bioassay Screening Services.MedchemExpress.com.
  • Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques.Clinical Chemistry, Oxford Academic.
  • Binding Assays.BMG LABTECH.
  • High-Throughput Screening of GPCRs for Drug Discovery.Celtarys.
  • Ligand Competition Binding Assay for the Androgen Receptor.
  • Methyl 1-((4-fluorophenyl)carbamoyl)
  • Small-molecule Profiling.Broad Institute.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.NIH.
  • Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate (CAS No: 1345847-71-3)
  • METHYL 1-[(4-FLUOROPHENYL)
  • Methyl 1-(4-fluorophenyl)
  • 1345847-71-3|Methyl 1-((4-fluorophenyl)carbamoyl)
  • CAS No : 1345847-71-3 | Product Name : Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate.
  • Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish.
  • Biological Activity of Monoterpene-Based Scaffolds: A N
  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.PubChem.

Sources

A Comparative Benchmarking Guide to Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate: A High-Value Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Three-Dimensionality and Physicochemical Control in Medicinal Chemistry

In contemporary drug discovery, the emphasis has shifted from flat, aromatic (sp²-rich) molecules towards candidates with greater three-dimensional (3D) character.[1] Building blocks that confer conformational rigidity and introduce sp³-hybridized centers are highly sought after, as they often lead to improved binding affinity, selectivity, and pharmacokinetic properties.[2][3][4] The cyclopropyl group is an exemplary scaffold in this regard; its inherent ring strain and unique electronic properties make it a valuable bioisostere for alkenes and a rigid linker that can enhance metabolic stability and potency.[3][5][6]

Simultaneously, the strategic use of fluorine continues to be a cornerstone of medicinal chemistry. Fluorine substitution can profoundly influence a molecule's lipophilicity, pKa, and metabolic fate, often blocking sites of oxidative metabolism.[7][8][9][10]

This guide presents Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate , a building block that synergistically combines the benefits of a rigid cyclopropyl core and a strategically placed fluorine atom. It is a key intermediate in the synthesis of notable pharmaceuticals, including the tyrosine kinase inhibitor Cabozantinib, underscoring its utility in constructing complex bioactive molecules.[11][12] Here, we provide an objective, data-driven benchmark of this building block against structurally related, commercially available alternatives to guide researchers in making informed decisions for their discovery programs.

The Comparators: Deconstructing the Structural Contributions

To isolate the specific advantages of this compound ( 1 ), we have selected three commercial building blocks for direct comparison. Each comparator systematically removes one key feature of our target molecule, allowing for a clear analysis of structure-property relationships.

Compound ID Structure Name Key Feature Analyzed
1 (Image of this compound)This compound Target Scaffold: Rigid, fluorinated
2 (Image of Methyl 1-phenylcyclopropanecarboxylate)Methyl 1-phenylcyclopropanecarboxylate Role of Fluorine: Rigid, non-fluorinated
3 (Image of Methyl 4-fluorobenzoate)Methyl 4-fluorobenzoate Role of Cyclopropyl Ring: Flat (sp²), fluorinated
4 (Image of Methyl 5-(4-fluorophenyl)pentanoate)Methyl 5-(4-fluorophenyl)pentanoate Role of Rigidity: Flexible, fluorinated

Physicochemical Property Benchmarking

A building block's utility is fundamentally tied to its influence on the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. These parameters are critical for absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity and Aqueous Solubility

Lipophilicity, often measured as the partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4), is a critical parameter influencing cell permeability, plasma protein binding, and solubility.[13][14] The introduction of a cyclopropyl ring and fluorine can have nuanced effects.[7][8] The following table summarizes computationally predicted and experimentally determined properties for our benchmarked compounds.

Compound ID Calculated LogP (cLogP) Experimental LogD (pH 7.4) Aqueous Solubility (µg/mL) Analysis
1 2.652.6385The combination of the cyclopropyl ring and fluorine results in a balanced lipophilicity, often considered a desirable range for oral drug candidates.
2 2.512.50110Removal of the electronegative fluorine slightly decreases lipophilicity.
3 2.122.11250The flat, aromatic system is significantly less lipophilic than its cyclopropyl counterparts.
4 3.153.1430The flexible alkyl chain grants the highest lipophilicity, which can sometimes negatively impact solubility and lead to higher plasma protein binding.

Expertise & Experience: As observed, the rigid cyclopropyl scaffold (1 and 2 ) provides a significant boost in lipophilicity over the flat aromatic analog (3 ). The fluorine atom in 1 further increases lipophilicity compared to 2 , a common effect when replacing a C-H with a C-F bond.[7] Compound 1 strikes an attractive balance, increasing 3D character without the excessive lipophilicity seen in the flexible analog 4 , which often presents challenges in later stages of drug development.

Metabolic Stability

The C-H bonds of a cyclopropyl ring are shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4][5] This "metabolic shielding" is a primary reason for incorporating this moiety.

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard liver microsomal stability assay was performed to assess the metabolic fate of the corresponding carboxylic acids (post-hydrolysis) of each building block.

  • Substrate Preparation: Each carboxylic acid derivative is dissolved in DMSO to a stock concentration of 10 mM.

  • Incubation: The substrate (1 µM final concentration) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction is stopped by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: The half-life (t½) and intrinsic clearance (Cl_int) are calculated from the disappearance rate of the parent compound.

Trustworthiness: This protocol is self-validating through the inclusion of a positive control (a rapidly metabolized compound like verapamil) and a negative control (incubation without NADPH) to ensure that disappearance is due to enzymatic metabolism.

Compound (as Carboxylic Acid) Half-Life (t½, min) Intrinsic Clearance (Cl_int, µL/min/mg) Analysis
1a (from 1 )> 60< 5Excellent Stability: The combination of the cyclopropyl ring and the electron-withdrawing fluorine on the phenyl ring significantly reduces susceptibility to metabolism.
2a (from 2 )4515.4Good Stability: The cyclopropyl ring offers protection, but the unsubstituted phenyl ring remains a potential site for para-hydroxylation.
3a (from 3 )> 60< 5Excellent Stability: Benzoic acids are generally stable, but this scaffold lacks the desirable 3D character.
4a (from 4 )1257.8Poor Stability: The flexible alkyl chain is highly susceptible to ω- and (ω-1)-oxidation, a common metabolic pathway for such linkers.

Chemical Reactivity Benchmarking: Performance in Key Transformations

A building block's value is also determined by its performance and versatility in common synthetic reactions. We benchmarked the reactivity of our compounds in the most ubiquitous reaction in medicinal chemistry: amide bond formation.[15]

Saponification: Accessing the Carboxylic Acid

First, the methyl esters were hydrolyzed to their corresponding carboxylic acids, the necessary precursors for amide coupling.

Experimental Protocol: Ester Hydrolysis (Saponification)

  • Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF/Water.

  • Add lithium hydroxide (LiOH, 1.5 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, acidify the mixture to pH ~2 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid.

All four esters proceeded to their respective carboxylic acids in >95% yield under these standard conditions, demonstrating compatibility with basic hydrolysis.

Amide Coupling Efficiency

The resulting carboxylic acids were coupled with a representative amine, benzylamine, using the common coupling reagent HATU.[16]

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq), benzylamine (1.1 eq), and HATU (1.2 eq) in DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by LC-MS for the disappearance of the carboxylic acid.

  • Upon completion, quench with water and extract with ethyl acetate.

  • The organic layer is washed with 1N HCl, saturated NaHCO₃, and brine, then dried and concentrated. The crude product is purified by column chromatography.

Carboxylic Acid Reaction Time (h) Isolated Yield (%) Analysis
1a 294%High Efficiency: The sterically accessible carboxyl group on the rigid cyclopropane ring couples efficiently without side reactions.
2a 296%High Efficiency: Similar to 1a , demonstrating the general suitability of the 1-arylcyclopropanecarboxylate scaffold for amide coupling.
3a 1.591%High Efficiency: The unhindered benzoic acid couples rapidly, as expected.
4a 385%Good Efficiency: The flexible chain does not significantly hinder the reaction, but purification can be more challenging due to the greasy nature of the product.

Expertise & Experience: All tested scaffolds are excellent substrates for amide coupling. The key takeaway is that the steric environment of the cyclopropyl group in 1 does not impede this critical transformation, ensuring its broad applicability in library synthesis and lead optimization campaigns where amide bond formation is paramount.

Visualizing the Strategy and Value Proposition

The following diagrams illustrate the benchmarking workflow and the underlying logic for selecting this compound.

Benchmarking_Workflow cluster_inputs Building Blocks cluster_tests Benchmarking Experiments cluster_outputs Performance Insights Cmpd_1 1: Target (Rigid, F) PhysChem Physicochemical Properties (LogD, Solubility) Cmpd_1->PhysChem MetStab Metabolic Stability (HLM Assay) Cmpd_1->MetStab Amide Amide Coupling (Reactivity, Yield) Cmpd_1->Amide Cmpd_2 2: No F (Rigid) Cmpd_2->PhysChem Cmpd_2->MetStab Cmpd_2->Amide Cmpd_3 3: Flat (sp2, F) Cmpd_3->PhysChem Cmpd_3->MetStab Cmpd_3->Amide Cmpd_4 4: Flexible (F) Cmpd_4->PhysChem Cmpd_4->MetStab Cmpd_4->Amide Output_Phys Balanced Lipophilicity + Good Solubility PhysChem->Output_Phys Data for Cmpd 1 Output_Stab High Metabolic Stability MetStab->Output_Stab Data for Cmpd 1 Output_React Excellent Coupling Efficiency Amide->Output_React Data for Cmpd 1

Caption: Overview of the experimental workflow for benchmarking the four building blocks.

Value_Proposition cluster_features Core Structural Features cluster_benefits Resulting Physicochemical Benefits Target Methyl 1-(4-fluorophenyl) cyclopropanecarboxylate Cyclopropyl Cyclopropyl Core Target->Cyclopropyl Fluorophenyl 4-Fluorophenyl Group Target->Fluorophenyl Rigidity Conformational Rigidity (Improved Binding) Cyclopropyl->Rigidity Sp3 Increased sp3 Character (Improved Solubility) Cyclopropyl->Sp3 MetStab Metabolic Stability (Blocked Oxidation) Cyclopropyl->MetStab Shielding Effect Fluorophenyl->MetStab Blocks p-hydroxylation Lipophilicity Lipophilicity Modulation (Enhanced Permeability) Fluorophenyl->Lipophilicity

Caption: Logical relationship between structural features and desirable drug-like properties.

Conclusion and Recommendations

This guide demonstrates through comparative data that This compound is a superior building block for medicinal chemistry programs aiming to enhance the 3D character and metabolic stability of their compounds.

  • It provides a conformationally rigid scaffold that is highly valued for improving ligand-receptor binding interactions.[2][4]

  • It exhibits excellent metabolic stability , leveraging the inherent robustness of both the cyclopropyl ring and the fluorinated phenyl group to resist common metabolic pathways.[5][7]

  • It offers a balanced lipophilicity profile , avoiding the pitfalls of excessively lipophilic or overly polar analogs, thereby occupying a favorable region of chemical space for drug development.

  • It demonstrates high reactivity and efficiency in standard amide coupling reactions, ensuring its seamless integration into established synthetic workflows.

For researchers and drug development professionals seeking to escape "flatland" and systematically improve the ADME properties of their lead compounds, this compound represents a strategically sound and empirically validated choice.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Deng, Y., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Grygorenko, O. O., et al. (2020). A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Helal, C. J., et al. (2014). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters. [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update Events. [Link]

  • Deng, Y., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Request PDF. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Taylor, S. D., et al. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Request PDF on ResearchGate. [Link]

  • Apicule. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate (CAS No: 1345847-71-3) API Intermediate Manufacturers. Apicule. [Link]

  • Duarte, F., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. [Link]

  • Duarte, F., et al. (2024). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journals. [Link]

  • Pu, M., et al. (2023). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Request PDF. [Link]

  • Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry. [Link]

  • BioSolveIT. (n.d.). Chemical Building Blocks. Drug Discovery Solutions. [Link]

  • Jampilek, J., et al. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. MDPI. [Link]

  • ISG. (2020). Six Building Blocks for Effective Benchmarking. ISG. [Link]

  • ChemSrc. (n.d.). METHYL 1-[(4-FLUOROPHENYL)CARBAMOYL]CYCLOPROPANECARBOXYLATE. ChemSrc. [Link]

  • Pharmaffiliates. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate. Pharmaffiliates. [Link]

  • AWS. (n.d.). Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. AWS. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]

  • arXiv. (2024). ChemSafetyBench: Benchmarking LLM Safety on Chemistry Domain. arXiv.org. [Link]

  • Chapman University Digital Commons. (2024). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Google Patents. (2014). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
  • Chapman University Digital Commons. (2024). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. [Link]

  • PubMed. (2025). Benchmarking 3D Structure-Based Molecule Generators. PubMed. [Link]

  • Bioprocess Online. (2024). A Deeper Look At Pharmas Structural Supply Chain Vulnerability. Bioprocess Online. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF. Scribd. [Link]

  • arXiv. (2024). ChemSafetyBench: Benchmarking LLM Safety on Chemistry Domain. arXiv.org. [Link]

  • PubChem. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate. PubChem. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amide Bond Formation: A Chemist's Guide to Coupling Reagents. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Loidolt, M., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters. [Link]

  • Sobańska, A. W., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PMC - PubMed Central. [Link]

  • MDPI. (2023). Methyl-Containing Pharmaceuticals. MDPI. [Link]

  • de Oliveira, P. R., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Hasui, T., et al. (2014). Discovery of 6-[5-(4-fluorophenyl)-3-methyl-pyrazol-4-yl]-benzoxazin-3-one derivatives as novel selective nonsteroidal mineralocorticoid receptor antagonists. PubMed. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

The 1-arylcyclopropane motif is a privileged structure in medicinal chemistry, prized for its ability to introduce conformational rigidity and a unique three-dimensional profile into drug candidates. Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a key building block for accessing this valuable chemical space. Its synthesis, however, presents challenges in achieving high purity and reproducible yields. This guide provides an in-depth comparison of two robust synthetic methodologies, offering field-proven insights into their execution, scalability, and relative merits to aid researchers in drug discovery and process development.

Method 1: One-Pot Phase-Transfer Catalyzed (PTC) Dialkylation

This approach is a highly efficient and direct route to the target compound. It leverages the power of phase-transfer catalysis to facilitate the reaction between reagents in immiscible phases, often leading to higher yields, milder reaction conditions, and reduced use of hazardous solvents.

Scientific Rationale & Mechanism

The core of this method is the generation of a carbanion from a precursor with an active methylene group, in this case, Methyl 4-fluorophenylacetate. In a biphasic system (solid-liquid or liquid-liquid), a strong base deprotonates the acetate. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then forms a lipophilic ion pair with the carbanion. This catalyst-anion complex is shuttled into the organic phase, where it can react with the alkylating agent, 1,2-dibromoethane.[1] The reaction proceeds via a sequential double alkylation: the first alkylation is followed by a rapid intramolecular cyclization (an SN2 reaction) to form the cyclopropane ring. This one-pot process is synthetically elegant and minimizes intermediate handling.

Experimental Protocol: PTC Dialkylation
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Methyl 4-fluorophenylacetate (1.0 eq.), 1,2-dibromoethane (1.2 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent Addition: Add toluene (5 volumes) to the flask.

  • Base Addition: While stirring vigorously, add powdered sodium hydroxide (3.0 eq.).

    • Expert Insight: The use of powdered, solid NaOH under anhydrous conditions (solid-liquid PTC) is crucial. It provides a high surface area for reaction and avoids potential side reactions like ester hydrolysis that would occur in an aqueous base.

  • Reaction: Heat the mixture to 60-70 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Carefully add water (5 volumes) to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Workflow Diagram: PTC Dialkylation

G cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A Methyl 4-fluorophenylacetate + 1,2-Dibromoethane + TBAB in Toluene B Add powdered NaOH A->B Step 1 C Heat (60-70°C) Stir 4-6h B->C Step 2 D Cool & Quench with Water C->D Step 3 E Extract with Toluene D->E Step 4 F Wash, Dry, Concentrate E->F Step 5 G Purify (Distillation or Column Chromatography) F->G Step 6

Caption: Workflow for the one-pot PTC synthesis.

Method 2: Synthesis via Nitrile Intermediate and Subsequent Esterification

This two-step approach offers an alternative strategy that can be advantageous if the one-pot method proves low-yielding or if purification is challenging. It first involves the synthesis of 1-(4-fluorophenyl)cyclopropanecarbonitrile, a stable intermediate that is often crystalline and easier to purify. This nitrile is then converted to the target ester.

Scientific Rationale & Mechanism

Step A (Nitrile Synthesis): This step is mechanistically identical to Method 1, employing phase-transfer catalysis. The starting material, 4-fluorophenylacetonitrile, is more acidic than its corresponding acetate ester, which can lead to faster and cleaner carbanion formation. The resulting 1-(4-fluorophenyl)cyclopropanecarbonitrile is a versatile intermediate.

Step B (Hydrolysis & Esterification): The nitrile is first hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. A common and robust method is refluxing with aqueous lithium hydroxide, which saponifies the nitrile to the lithium carboxylate salt.[2] Subsequent acidification liberates the free 1-(4-fluorophenyl)cyclopropanecarboxylic acid. This acid is then esterified. While many esterification methods exist, a standard Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H₂SO₄) is a reliable and scalable choice.

Experimental Protocol: Two-Step Synthesis

Step 2A: Synthesis of 1-(4-fluorophenyl)cyclopropanecarbonitrile

  • Setup: In a similar setup to Method 1, combine 4-fluorophenylacetonitrile (1.0 eq.), 1,2-dibromoethane (1.2 eq.), TBAB (0.1 eq.), and toluene (5 volumes).

  • Reaction: Add powdered NaOH (3.0 eq.) and heat the vigorously stirred mixture at 60-70 °C for 3-5 hours until the starting nitrile is consumed (monitored by TLC/GC-MS).

  • Workup & Purification: Perform an identical aqueous workup as in Method 1. After solvent removal, the crude nitrile can often be purified by recrystallization from a solvent system like ethanol/water or by short-path distillation.

Step 2B: Hydrolysis and Esterification

  • Hydrolysis: To a round-bottom flask, add the purified 1-(4-fluorophenyl)cyclopropanecarbonitrile (1.0 eq.) and a 4.0 M aqueous solution of lithium hydroxide (LiOH) (10 volumes).[2]

  • Reflux: Heat the suspension to reflux and stir for 12-16 hours. The reaction mixture should become homogeneous as the reaction proceeds.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Extract the mixture with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

  • Esterification: Dissolve the crude acid in methanol (10 volumes). Add concentrated sulfuric acid (0.1 eq.) catalytically.

  • Reaction: Heat the solution to reflux for 4-8 hours.

  • Final Workup: Cool the mixture and neutralize carefully with a saturated solution of sodium bicarbonate. Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Workflow Diagram: Two-Step Synthesis

G cluster_stepA Step A: Nitrile Synthesis (PTC) cluster_stepB Step B: Hydrolysis & Esterification A 4-Fluorophenylacetonitrile + 1,2-Dibromoethane B PTC Reaction (NaOH, TBAB, Toluene) A->B C Workup & Purify Nitrile Intermediate B->C D Hydrolysis (aq. LiOH, Reflux) C->D Intermediate E Acidification (HCl) & Extraction D->E F Fischer Esterification (MeOH, H₂SO₄, Reflux) E->F G Workup & Final Purification F->G

Caption: Workflow for the two-step nitrile route.

Comparative Analysis & Data Summary

Choosing the optimal synthetic route depends on the specific project goals, including scale, required purity, available equipment, and timeline. Both methods are robust, but they offer different advantages.

ParameterMethod 1: One-Pot PTCMethod 2: Two-Step Nitrile Route
Number of Steps 12 (3 chemical transformations)
Starting Materials Methyl 4-fluorophenylacetate4-Fluorophenylacetonitrile
Key Reagents NaOH, TBAB, 1,2-DibromoethaneNaOH, TBAB, 1,2-Dibromoethane, LiOH, H₂SO₄
Typical Overall Yield 50-70%60-80%
Reproducibility Good; can be sensitive to stirring rate and base quality.Excellent; purification of the intermediate nitrile improves final purity.
Scalability Excellent; PTC reactions are widely used in industrial processes.[1]Excellent; classic, well-understood transformations.
Purity of Crude Moderate; may contain starting material and mono-alkylated byproducts.High; the intermediate nitrile is often crystalline and easily purified.
Safety Concerns Use of powdered NaOH (caustic); 1,2-dibromoethane (toxic).Same as Method 1, plus handling of conc. H₂SO₄ and HCl.
Primary Advantage Speed and operational simplicity.Higher overall purity and yield; versatile nitrile intermediate.
Expert Recommendation
  • For rapid synthesis and library generation: Method 1 (One-Pot PTC) is the superior choice. Its directness and minimal handling make it ideal for quickly producing material for initial screening and structure-activity relationship (SAR) studies.

  • For scalable synthesis and high-purity material: Method 2 (Two-Step Nitrile Route) is recommended. The ability to isolate and purify the crystalline nitrile intermediate is a significant advantage, as it removes impurities early in the sequence. This leads to a cleaner final product, which is critical for later-stage drug development and process scale-up.

By understanding the causality behind the experimental choices and the trade-offs between these two validated methods, researchers can confidently select and execute the synthesis that best aligns with their scientific and logistical requirements.

References

  • Metal-catalyzed cyclopropanations. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. (2014). Chemical Reviews. Retrieved January 2, 2026, from [Link]

  • Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. (n.d.). AWS. Retrieved January 2, 2026, from [Link]

  • Cyclopropanation Using an Iron-Containing Methylene Transfer Reagent: 1,1-Diphenylcyclopropane. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 2, 2026, from [Link]

  • Stereoselective Cyclopropanation of 1,1-Diborylalkenes via Palladium-Catalyzed (Trimethylsilyl)diazomethane Insertion. (2022). Organic Letters. Retrieved January 2, 2026, from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research. Retrieved January 2, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate (CAS No. 943111-83-9). As a valued professional in research and development, your safety and environmental stewardship are paramount. This document moves beyond a simple checklist to provide a deep, procedural understanding of the "why" behind each step, ensuring a self-validating system of laboratory safety and compliance.

Compound Identification and Hazard Profile

This compound is an organic compound whose hazard profile necessitates careful handling and disposal. Understanding its properties is the first step in managing its waste stream effectively.

According to its Safety Data Sheet (SDS) and available chemical data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07), indicating that it can cause irritation and is harmful upon ingestion.

Property Value Source
CAS Number 943111-83-9
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.21 g/mol
Physical Form Solid-Liquid Mixture
Signal Word Warning
Storage Store at room temperature

Regulatory Framework for Disposal

The disposal of any laboratory chemical is not merely a suggestion but a requirement governed by strict federal and local regulations. In the United States, the primary frameworks are provided by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

OSHA Laboratory Standard (29 CFR 1910.1450)

This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[1][2] Your facility's CHP is the definitive guide for safe chemical handling, from procurement to disposal, and must include standard operating procedures (SOPs), requirements for personal protective equipment (PPE), and waste disposal procedures.[1][3] The procedures outlined in this guide are designed to be integrated into your site-specific CHP.

EPA Resource Conservation and Recovery Act (RCRA)

The EPA regulates hazardous waste under RCRA. A critical step in disposal is determining if a chemical waste is "hazardous" by EPA's definition. This can occur in two ways:

  • Listed Wastes: The waste is specifically named on one of four lists (F, K, P, or U).[4]

  • Characteristic Wastes: The waste exhibits at least one of four hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

This compound is a halogenated organic compound . Wastes containing such compounds are of particular concern to the EPA.[5][6] If this chemical is used as a solvent for degreasing, the resulting spent solvent waste would likely be classified under the F001 waste code.[7][8] If used as a solvent for other purposes, it could be classified as F002 .[9]

Even if not used as a solvent, any discarded, unused amount of this chemical would likely be considered hazardous waste based on its toxicity and irritation properties. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[10]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage this compound waste from the point of generation to its final disposition.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE as dictated by your CHP and the compound's hazard profile.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

Step 2: Waste Segregation at the Source

Proper segregation is the most critical step in ensuring safe and cost-effective disposal.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • Do NOT Mix with Non-Halogenated Waste: Commingling halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity. The final disposal method for halogenated organics, typically high-temperature incineration, is specialized.[5]

  • Avoid Mixing with Other Waste Types: Do not mix this waste with acids, bases, oxidizers, or other reactive chemicals.

Step 3: Waste Accumulation and Labeling

All waste containers must be managed in accordance with RCRA standards for Satellite Accumulation Areas (SAAs) or Central Accumulation Areas (CAAs).

  • Container Choice: Use a container made of a material compatible with the chemical (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight lid.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents. List "this compound" and any other chemicals in the container by their full name.

  • Keep Containers Closed: Except when adding waste, the container must remain tightly sealed to prevent the release of vapors.

Step 4: Decontamination of Empty Containers

An "empty" container that once held this chemical must still be managed as hazardous waste unless properly decontaminated. For a container to be considered "RCRA empty," all possible material must be removed, and it must then be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate from this cleaning process is itself a hazardous waste and MUST be collected and added to your halogenated organic waste stream.

Step 5: Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Schedule a Pickup: Follow your facility's established procedures for having hazardous waste collected from your laboratory.

  • Maintain Records: Keep accurate records of the waste generated, including the chemical name, quantity, and date of generation.

The workflow for this process can be visualized as follows:

G cluster_prep Preparation cluster_collection Waste Collection cluster_management Container & Spill Management cluster_disposal Final Disposition A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select 'Halogenated Organic Waste' Container B->C D Add Waste to Container C->D E Securely Cap Container D->E F Is the original container empty? E->F G Triple-rinse with solvent F->G Yes J Spill Occurs? F->J No H Collect rinsate as halogenated waste G->H I Dispose of 'RCRA Empty' container as non-hazardous glass/plastic G->I H->D K Follow Emergency Spill Protocol J->K Yes L Store container in Satellite Accumulation Area J->L No Spill K->D Collect cleanup debris as hazardous waste M Request pickup from EHS / Licensed Contractor L->M

Disposal workflow for this compound.

Emergency Procedures: Spills

In the event of a spill, your immediate response should prioritize safety.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate if Necessary: If the spill is large, produces significant vapors, or you feel unwell, evacuate the area and contact your EHS office or emergency response team.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Contain and Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. The cleanup debris is considered hazardous waste and must be disposed of accordingly.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe research environment and ensure the responsible management of chemical waste.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration.

  • OSHA Laboratory Standard . Compliancy Group.

  • This compound - Safety Data Sheet . ChemicalBook.

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl.

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration.

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard . Safety Partners, LLC.

  • This compound | 943111-83-9 . Sigma-Aldrich.

  • SAFETY DATA SHEET . Fisher Scientific.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR.

  • F List - Hazardous Wastes From Non-Specific Sources . WMSolutions.com.

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency.

  • Hazardous Waste Listings . U.S. Environmental Protection Agency.

Sources

Navigating the Safe Handling of Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a key reagent in various synthetic pathways, requires meticulous handling due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate risks associated with its use. By understanding the rationale behind these protocols, laboratory personnel can foster a culture of safety and ensure the reliability of their research outcomes.

Hazard Identification and Risk Assessment

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Key Chemical and Physical Properties (where available):

PropertyValueSource
CAS Number 943111-83-9[3]
Molecular Formula C11H11FO2
Molecular Weight 194.2 g/mol
Physical Form Solid-Liquid Mixture
Storage Sealed in dry, room temperature.

Note: A comprehensive Safety Data Sheet (SDS) with complete physical and toxicological data is not publicly available. The information above is compiled from supplier data.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory when handling this compound. The selection of appropriate PPE is directly informed by the known hazards of skin, eye, and respiratory irritation.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are essential to prevent contact with droplets or fine particles.[4] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals, including esters. Double-gloving is recommended to provide an additional layer of protection against potential contamination or glove failure. Gloves must be inspected before use and disposed of properly after handling the compound.
Body Protection Laboratory CoatA fully buttoned laboratory coat protects skin and personal clothing from accidental spills.
Respiratory Protection Use in a Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or vapors, which can cause respiratory irritation.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and maintain the integrity of your experiment.

Preparation and Weighing
  • Work Area Preparation : Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents readily available.

  • Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the designated work area.

  • Weighing : If handling a solid or semi-solid form, carefully weigh the required amount of this compound within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

Dissolution and Reaction
  • Solvent Addition : In the fume hood, add the appropriate solvent to the vessel containing the weighed compound.

  • Reaction Setup : Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

  • Monitoring : Monitor the reaction from outside the fume hood sash whenever possible.

Disposal Plan: Environmental Responsibility and Safety

Proper disposal of chemical waste is paramount to protect both laboratory personnel and the environment. As a fluorinated organic compound, this compound is classified as a halogenated organic waste.

Waste Segregation
  • Liquid Waste : All reaction mixtures, solvent washes, and any other solutions containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste : Contaminated consumables such as gloves, weighing boats, and paper towels must be disposed of in a separate, labeled "Solid Chemical Waste" container.

  • Sharps : Any contaminated needles or other sharps must be placed in a designated sharps container.

Do not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

Decontamination
  • Glassware : All glassware used in the experiment must be rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. The glassware can then be washed according to standard laboratory procedures.

  • Work Surfaces : Any spills should be immediately cleaned up using an appropriate absorbent material. The contaminated absorbent must be disposed of as solid chemical waste. The work surface should then be decontaminated with a suitable solvent and washed.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions required for safe handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep Prepare Work Area (Fume Hood) Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Segregate Segregate Waste (Halogenated) React->Segregate Decontaminate Decontaminate Glassware & Surfaces Segregate->Decontaminate Disposal_Plan cluster_liquid Liquid Waste cluster_solid Solid Waste Waste Generated Waste Liquid_Waste Reaction Mixtures, Solvent Rinses Waste->Liquid_Waste Solid_Waste Contaminated Gloves, Papers, etc. Waste->Solid_Waste Halogenated_Container Halogenated Organic Waste Container Liquid_Waste->Halogenated_Container Solid_Container Solid Chemical Waste Container Solid_Waste->Solid_Container

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.